Bakkenolide III
Description
Structure
2D Structure
Properties
IUPAC Name |
3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8-4-5-10(16)11-12(17)15(7-14(8,11)3)9(2)6-19-13(15)18/h8,10-12,16-17H,2,4-7H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFLYLCSLQITAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1(CC3(C2O)C(=C)COC3=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Natural Source of Bakkenolide III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, isolation, and biosynthesis of Bakkenolide III, a member of the bakkenolide family of sesquiterpene lactones. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds.
Natural Sources of this compound
This compound, along with other related bakkenolides, is primarily isolated from various species of the plant genus Petasites, belonging to the Asteraceae family. These plants are found in Asia and Europe and have a history of use in traditional medicine. The primary documented natural source of this compound is Petasites formosanus.[1] Other Petasites species are also rich sources of various bakkenolides and are likely to contain this compound or its close derivatives.
Key species identified as sources of bakkenolides include:
-
Petasites formosanus : The roots of this plant have been a significant source for the isolation of a wide array of bakkenolides, including this compound.[1]
-
Petasites japonicus : The leaves, stems, and rhizomes of this species are known to contain various bakkenolides, such as Bakkenolide B and Bakkenolide D.[2][3]
-
Petasites tricholobus : The rhizomes of this plant are a known source of novel bakkenolides.
-
Petasites tatewakianus : This species has also been found to contain a variety of bakkenolide compounds.[4][5]
The concentration of bakkenolides can vary depending on the plant part and the age of the plant. For instance, in Petasites tricholobus, the rhizome was found to have a higher content of bakkenolides than other parts, with the concentration increasing with the age of the rhizome.[4]
Quantitative Data
While specific quantitative yield data for this compound is not extensively reported in the available literature, data for other closely related bakkenolides isolated from Petasites species can provide a valuable reference for extraction and isolation efforts. The following table summarizes the reported yields of various bakkenolides from different Petasites species and plant parts.
| Compound | Plant Species | Plant Part | Starting Material | Yield | Reference |
| Bakkenolide B | Petasites japonicus | Leaves | 1.0 kg (fresh) | 173.8 mg | [3] |
| Bakkenolide B | Petasites japonicus | Leaves & Stems | 1.6 kg (dried) | 15 mg | [2] |
| Bakkenolide D | Petasites japonicus | Leaves & Stems | 1.6 kg (dried) | 17 mg | [2] |
| Bakkenolide D | Petasites japonicus | Roots | Not specified | 107.203 mg/g | [6] |
| Bakkenolide IIIa | Petasites tricholobus | Rhizome (3 years old) | Not specified | 5.57 mg/g | [4] |
Experimental Protocols
The following is a generalized protocol for the extraction and isolation of bakkenolides, including this compound, from Petasites plant material. This protocol is a synthesis of methodologies reported in the scientific literature.
Extraction
-
Preparation of Plant Material : The plant material (e.g., roots, rhizomes, leaves) is air-dried and then ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction : The powdered plant material is extracted with methanol or 70% ethanol at room temperature. The extraction is typically repeated multiple times (e.g., 3 times) to ensure maximum yield.
-
Concentration : The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation
-
Solvent Partitioning : The crude extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The bakkenolides are typically found in the less polar fractions like chloroform and ethyl acetate.
Isolation and Purification
-
Silica Gel Column Chromatography : The active fraction (e.g., chloroform extract) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate, with increasing polarity.
-
Sephadex LH-20 Column Chromatography : Fractions containing bakkenolides are further purified using a Sephadex LH-20 column, typically with methanol as the eluent, to separate compounds based on their size.
-
Preparative Thin-Layer Chromatography (TLC) : For further separation of compounds with similar polarities, preparative TLC can be employed using a suitable solvent system.
-
Preparative High-Performance Liquid Chromatography (HPLC) : The final purification of this compound is achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.
Mandatory Visualizations
Experimental Workflow
Caption: Generalized workflow for the extraction and isolation of this compound.
Biosynthetic Pathway
The biosynthesis of bakkenolides is believed to proceed through the mevalonate pathway, starting from farnesyl pyrophosphate (FPP). The following diagram illustrates the proposed biosynthetic pathway leading to the core bakkenolide skeleton, based on the known pathway of the related Bakkenolide A.
Caption: Proposed biosynthetic pathway of the bakkenolide skeleton.
Biosynthesis of this compound
The biosynthesis of this compound, a sesquiterpenoid, is proposed to start from farnesyl pyrophosphate (FPP), a common precursor for all sesquiterpenes. The pathway likely proceeds through a series of enzymatic reactions to form the characteristic spiro-lactone structure of the bakkenolide skeleton.
The proposed key steps are:
-
Cyclization of FPP : Farnesyl pyrophosphate undergoes a cyclization and rearrangement cascade to form a cyclic cation intermediate.
-
Formation of Fukinone : This intermediate is then oxidized to form fukinone, a key eremophilane sesquiterpene ketone.
-
Epoxidation : Fukinone is likely oxidized to form fukinone epoxide.
-
Skeletal Rearrangement and Lactonization : The fukinone epoxide then undergoes a Favorskii-type skeletal rearrangement, followed by dehydration and further oxidation to form the γ-lactone ring, resulting in the core bakkenolide skeleton.
-
Final Modifications : The core bakkenolide skeleton is then further modified by various enzymes through reactions such as hydroxylation and esterification at different positions to yield the diverse range of bakkenolides, including this compound.
References
An In-depth Technical Guide on the Isolation of Bakkenolides from Petasites tricholobus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for isolating bakkenolides, a class of sesquiterpenoid lactones, from the rhizomes of Petasites tricholobus. This plant is a known source of various bakkenolides, some of which exhibit significant neuroprotective and anti-inflammatory properties. This document outlines detailed experimental protocols, presents quantitative data from representative isolation procedures, and visualizes the biochemical pathways influenced by these compounds.
Introduction to Bakkenolides from Petasites tricholobus
Petasites tricholobus Franch., a perennial plant in the Asteraceae family, is distributed from Northern Pakistan to China and Northern Vietnam.[1] The rhizomes of this plant are a rich source of various secondary metabolites, including a notable class of sesquiterpenoids known as bakkenolides. Research has led to the isolation of several bakkenolides from this species, such as bakkenolide B, bakkenolide D, and a series of novel compounds designated bakkenolide-Ia, -IIa, -IIIa, and -IVa.[2] These compounds have garnered interest in the scientific community for their potential therapeutic applications, particularly their neuroprotective effects against oxidative stress and ischemia-induced neuronal injury.[2][3]
Experimental Protocols for Isolation
The isolation of bakkenolides from Petasites rhizomes is a multi-step process involving extraction, solvent partitioning, and repeated chromatographic separations. The following protocols are synthesized from established methodologies for isolating bakkenolides from Petasites species, providing a detailed framework for researchers.
General Extraction and Fractionation
This initial phase aims to create a crude extract enriched with sesquiterpenoids.
Protocol:
-
Plant Material Preparation: Air-dry the rhizomes of Petasites tricholobus at room temperature and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered rhizomes (e.g., 1.6 kg) with 95% ethanol or methanol at room temperature. The extraction is typically repeated multiple times (e.g., twice, for 3-day intervals) to ensure maximum yield.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity, with bakkenolides typically concentrating in the less polar fractions (e.g., n-hexane or chloroform).
Chromatographic Purification of Bakkenolides
Following initial extraction and partitioning, column chromatography is employed for the separation of individual bakkenolides. This process often requires multiple chromatographic steps using different stationary and mobile phases. The following is a representative workflow.
Protocol:
-
Silica Gel Column Chromatography (Initial Separation):
-
Stationary Phase: Silica gel (e.g., 200-300 mesh).
-
Sample Loading: Adsorb the dried n-hexane or chloroform fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient starts with petroleum ether or n-hexane and gradually introduces ethyl acetate or acetone (e.g., a step gradient of petroleum ether/ethyl acetate from 50:1 to 1:1, v/v).
-
Fraction Collection: Collect fractions of a defined volume and monitor their composition using Thin Layer Chromatography (TLC) with a suitable developing solvent and visualization agent (e.g., anisaldehyde-sulfuric acid reagent with heating).
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: A solvent system suitable for dissolving the enriched fractions, typically methanol or a chloroform/methanol mixture (e.g., 1:1, v/v).
-
Purpose: This step further purifies the fractions by separating compounds based on their molecular size, effectively removing pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: An isocratic or gradient system of methanol-water or acetonitrile-water.
-
Detection: UV detector set at a wavelength appropriate for bakkenolides (e.g., 215 nm or 254 nm).
-
Outcome: This final step yields individual bakkenolides with high purity (>95%).
-
References
- 1. A new neuroprotective bakkenolide from the rhizome of Peatasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bakkenolide III: Chemical Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide III is a sesquiterpenoid lactone belonging to the bakkenolide family of natural products. These compounds are characterized by a spiro-fused γ-butyrolactone ring system attached to a hydrindane core. First isolated from Petasites formosanus, this compound has garnered interest within the scientific community for its potential biological activities, including neuroprotective and antioxidant effects. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological properties of this compound, along with detailed experimental protocols for its synthesis and biological evaluation.
Chemical Structure and Stereochemistry
The chemical formula for this compound is C₁₅H₂₂O₄.[1] Its structure features a cis-fused hydrindane skeleton with a spiro-γ-butyrolactone moiety. The enantiospecific total synthesis of (-)-Bakkenolide III has been successfully achieved starting from (S)-(+)-carvone, which establishes its absolute stereochemistry.[2]
Systematic Name: (3a'R,4'S,7'R,7a'R)-1',7a'-dihydroxy-3a',4'-dimethyl-4-methylenespiro[furan-2(5H),5'(4'H)-indene]-5-one
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a characteristic absorption band for a hydroxyl group at approximately 3566 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, tabulated set of ¹H and ¹³C NMR data for this compound is not available in the reviewed literature, partial ¹H-NMR data indicates the presence of two hydroxyl groups.[1]
Mass Spectrometry (MS): The molecular formula of C₁₅H₂₂O₄ has been confirmed by mass spectrometry.
Experimental Protocols
Enantiospecific Total Synthesis of (-)-Bakkenolide III
The synthesis of (-)-Bakkenolide III is a multi-step process that leverages the chirality of a readily available starting material to produce the target molecule with a specific stereochemistry.[2] A detailed, step-by-step experimental protocol from the primary literature is essential for replication.
Logical Flow of the Synthesis:
Caption: Synthetic pathway to (-)-Bakkenolide III.
Biological Activity Assays
Bakkenolides as a class of compounds have demonstrated noteworthy biological effects.
Neuroprotective Activity Assay: The neuroprotective effects of bakkenolides can be assessed using primary cultured neurons subjected to oxygen-glucose deprivation and oxidative insults.[3]
Experimental Workflow for Neuroprotective Assay:
Caption: Workflow for neuroprotective activity assessment.
Antioxidant Activity Assay: Cell-free bioassays are employed to evaluate the antioxidant potential of bakkenolides.[3]
Biological Activity and Signaling Pathways
While specific quantitative data for this compound is still emerging, the bakkenolide class of compounds has shown promising neuroprotective and antioxidant activities.[3] Another member of this family, Bakkenolide B, has been reported to possess anti-allergic and anti-inflammatory properties. The precise signaling pathways through which this compound exerts its effects are an active area of research. Given its neuroprotective potential, it is plausible that it may modulate pathways involved in oxidative stress and apoptosis in neuronal cells.
Data Summary
| Property | Data | Reference |
| Molecular Formula | C₁₅H₂₂O₄ | [1] |
| IR Absorption (OH) | 3566 cm⁻¹ | [1] |
| Starting Material for Synthesis | (S)-(+)-carvone | [2] |
| Reported Biological Activities (for Bakkenolides) | Neuroprotective, Antioxidant | [3] |
Conclusion
This compound is a structurally interesting natural product with promising biological activities. The enantiospecific total synthesis has secured its absolute stereochemistry, paving the way for further investigation into its medicinal potential. Future research should focus on obtaining a complete spectroscopic characterization, elucidating the specific stereochemical configurations of all chiral centers, and conducting detailed studies to quantify its biological efficacy and delineate the underlying signaling pathways. This will be crucial for advancing this compound as a potential lead compound in drug development, particularly in the area of neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiospecific total synthesis of (-)-bakkenolide III and formal total synthesis of (-)-bakkenolides B, C, H, L, V, and X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Bakkenolide III
This document provides a detailed overview of the physical, chemical, and biological properties of Bakkenolide III, a sesquiterpenoid lactone belonging to the bakkenolide family of natural products. Bakkenolides are primarily isolated from plants of the Petasites genus and have garnered scientific interest for their diverse biological activities. This guide consolidates available data on this compound's chemical structure, physical characteristics, and known biological context, supported by detailed experimental methodologies and pathway visualizations to aid in research and development.
Physical and Chemical Properties
This compound is a complex spirocyclic sesquiterpenoid. Its core structure is the bakkenolide skeleton, characterized by a cis-hydrindanone system. The precise chemical identity and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 24909-95-3 | [1] |
| Molecular Formula | C₁₅H₂₂O₄ | [1] |
| Molecular Weight | 266.33 g/mol | [1] |
| IUPAC Name | (2R,3R,3aR,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one | N/A |
| Appearance | White Powder | N/A |
| Purity | Typically >98% when isolated for research | N/A |
| Solubility | Specific solubility data for this compound is not widely published. However, related bakkenolides are soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. For aqueous solutions, warming and sonication may improve solubility. | N/A |
| Storage | Store in a sealed container in a cool, dry condition. Stock solutions can be stored at -20°C for several months. | N/A |
Structural Characterization and Spectral Data
2.1. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and formula. For this compound (C₁₅H₂₂O₄), the expected monoisotopic mass is 266.1518 Da. Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS) can be used. The fragmentation pattern, analyzed via MS/MS, provides structural information by revealing the loss of functional groups such as water (-18 Da) from the hydroxyl groups or other characteristic cleavages of the fused ring system.[2][3][4]
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are critical for determining the detailed stereochemistry and connectivity of the molecule. While specific spectral data for this compound is sparse in the literature, the table below shows representative ¹H and ¹³C NMR data for the closely related Bakkenolide B , isolated from Petasites japonicus, to illustrate the expected chemical shifts for the core bakkenolide skeleton.[5]
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm, J in Hz) |
| 1 | 77.2 | 5.09 (d, 11.0) |
| 2 | 48.2 | 2.65 (m) |
| 3 | 31.5 | 1.85 (m), 1.61 (m) |
| 4 | 26.9 | 1.55 (m), 1.28 (m) |
| 5 | 41.5 | 2.15 (m) |
| 6 | 23.9 | 1.70 (m), 1.45 (m) |
| 7 | 37.8 | 1.95 (m) |
| 8 | 14.8 | 0.95 (d, 7.0) |
| 9 | 75.8 | 5.78 (s) |
| 10 | 44.1 | - |
| 11 | 90.1 | - |
| 12 | 100.2 | 4.57 (t, 9.0) |
| 13 | 150.1 | - |
| 14 | 19.1 | 1.18 (s) |
| 15 | 115.1 | 5.60 (s), 6.15 (s) |
Note: This data is for Bakkenolide B and serves as a representative example.
Experimental Protocols
3.1. Protocol for Extraction and Isolation of Bakkenolides
This protocol is a representative method for isolating bakkenolides from plant material, such as the roots or rhizomes of Petasites formosanus or Petasites japonicus.[6][7][8]
-
Preparation of Plant Material: Air-dry the plant material (e.g., 1.0 kg of roots) and grind it into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered material with 95% ethanol (3 x 5 L) at room temperature for 72 hours for each extraction.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane, ethyl acetate (EtOAc), and n-butanol.
-
Concentrate the EtOAc fraction, which is typically rich in sesquiterpenoids.
-
-
Column Chromatography (Silica Gel):
-
Subject the dried EtOAc extract (e.g., 50 g) to silica gel column chromatography.
-
Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc from 100:0 to 0:100).
-
Collect fractions (e.g., 200 mL each) and monitor them by Thin Layer Chromatography (TLC).
-
-
Further Purification (Sephadex LH-20 & HPLC):
-
Combine fractions containing compounds with similar TLC profiles.
-
Subject these combined fractions to further purification using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.
-
Final purification of individual bakkenolides, including this compound, is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
-
-
Structure Elucidation: Confirm the structure and purity of the isolated this compound using MS and NMR spectroscopy as described in Section 2.
3.2. Protocol for In Vitro Cytotoxicity Assay
This protocol describes a general method to evaluate the cytotoxicity of this compound against a cancer cell line (e.g., HeLa or Jurkat cells) using a colorimetric assay like the MTT or WST-8 assay.[9][10]
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is non-toxic (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement (WST-8 Assay Example):
-
After incubation, add 10 µL of WST-8 reagent (e.g., Cell Counting Kit-8) to each well.
-
Incubate the plate for 1-4 hours at 37°C. The viable cells will reduce the WST-8 tetrazolium salt to a colored formazan product.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the viability percentage against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Biological Activity and Mechanism of Action
The biological activities of this compound are not as extensively studied as those of other members of its class, such as Bakkenolide B. However, studies on a wide range of bakkenolides isolated from Petasites formosanus have demonstrated their potential cytotoxicity against various tumor cell lines.[6]
While the specific signaling pathway for this compound is not yet elucidated, the anti-inflammatory and immunomodulatory mechanisms of other bakkenolides provide a valuable reference. For instance, Bakkenolide B has been shown to exert anti-neuroinflammatory effects by activating the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11] This pathway is a critical regulator of cellular defense against oxidative stress and inflammation.
Representative Signaling Pathway (Bakkenolide B):
-
Activation: Bakkenolide B promotes the phosphorylation and activation of AMPK.
-
Nrf2 Translocation: Activated AMPK facilitates the dissociation of Nrf2 from its inhibitor, Keap1, and its translocation into the nucleus.
-
ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.
-
Gene Expression: This binding upregulates the expression of cytoprotective and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NADPH Quinone Dehydrogenase 1 (NQO-1).
-
Anti-inflammatory Effect: The upregulation of these enzymes suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).[11]
Conclusion
This compound is a structurally defined natural product with potential for further investigation. While specific data on its biological activity and mechanism of action are limited, its structural similarity to other cytotoxic and anti-inflammatory bakkenolides suggests it may possess valuable therapeutic properties. The protocols and data presented in this guide offer a framework for researchers to pursue the extraction, characterization, and bio-evaluation of this compound, contributing to the broader understanding of this promising class of sesquiterpenoids. Further studies are required to fully elucidate its spectral properties, solubility, and specific molecular targets to unlock its full potential in drug discovery.
References
- 1. Enantiospecific total synthesis of (-)-bakkenolide III and formal total synthesis of (-)-bakkenolides B, C, H, L, V, and X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 7. researchgate.net [researchgate.net]
- 8. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dojindo.com [dojindo.com]
- 10. scielo.br [scielo.br]
- 11. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuronal Mechanism of Action of Bakkenolide III
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document delineates the molecular mechanisms underpinning the neuroprotective and anti-neuroinflammatory effects of Bakkenolide III and related bakkenolides. It synthesizes current research findings, presents quantitative data, details relevant experimental methodologies, and provides visual representations of the key signaling pathways.
Executive Summary
Bakkenolides, a class of sesquiterpene lactones, have demonstrated significant therapeutic potential in models of neurological disorders. This guide focuses primarily on the neuroprotective mechanisms of these compounds, with a specific interest in this compound. Research indicates that the primary mode of action involves the potent suppression of neuroinflammatory pathways and the inhibition of apoptotic processes in neurons. The total bakkenolide extracts, which include this compound, have been shown to protect neurons from ischemic injury and excitotoxicity. The core mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade, modulation of upstream kinases such as Akt and ERK, and interference with the caspase-dependent apoptotic pathway.
Core Mechanisms of Action in Neurons
The neuroprotective effects of bakkenolides are multifactorial, targeting key molecular pathways involved in neuronal cell death and inflammation.
Anti-Neuroinflammatory Effects: Inhibition of the NF-κB Pathway
A primary mechanism through which bakkenolides exert their neuroprotective effects is by mitigating neuroinflammation, a process largely driven by activated microglial cells. Chronic microglial activation is a hallmark of many neurodegenerative diseases.[1] Bakkenolides intervene by inhibiting the canonical NF-κB signaling pathway.[2]
-
Mechanism of Inhibition: In response to inflammatory stimuli like lipopolysaccharide (LPS) or ischemic conditions, the IκB kinase (IKK) complex becomes activated.[3] IKK then phosphorylates the inhibitor of NF-κB, IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-1β, IL-6, and iNOS.[4]
-
Bakkenolide Intervention: Total bakkenolides have been shown to suppress the phosphorylation of the IKK complex, IκBα, and the NF-κB/p65 subunit.[2] This action prevents the degradation of IκBα and sequesters the NF-κB complex in the cytoplasm, thereby blocking the inflammatory cascade at a critical control point.[2][5]
Modulation of Upstream Signaling Kinases: Akt and ERK
The NF-κB pathway is regulated by several upstream kinases, including Akt (Protein Kinase B) and the Extracellular signal-regulated kinase (ERK) 1/2, a member of the Mitogen-Activated Protein Kinase (MAPK) family.[4][6]
-
Akt and ERK in Neuroinflammation: Both Akt and ERK1/2 can be activated by various cellular stressors and inflammatory signals, leading to the downstream activation of NF-κB.[2][7]
-
Bakkenolide's Role: Studies on total bakkenolides demonstrate an inhibitory effect on the activation (phosphorylation) of both Akt and ERK1/2.[2] By targeting these upstream kinases, bakkenolides provide an additional layer of control over the NF-κB-mediated inflammatory response.
Neuroprotection Against Apoptosis: Inhibition of the Caspase Pathway
Direct neuronal protection against apoptotic cell death is another key facet of the mechanism of action. This is particularly relevant in the context of glutamate-induced excitotoxicity and ischemic injury.[8][9]
-
Caspase-Mediated Apoptosis: Apoptosis, or programmed cell death, is executed by a family of cysteine proteases known as caspases.[10] In neurons, excitotoxic or ischemic insults can trigger the activation of initiator caspases, which in turn activate executioner caspases, most notably Caspase-3.[11][12] Activated Caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[13]
-
**Atractylenolide III, a structurally similar compound, has been shown to significantly inhibit glutamate-induced neuronal apoptosis in a concentration-dependent manner by inhibiting the caspase signaling pathway.[8] This suggests that this compound likely shares this anti-apoptotic property.
Potential Involvement of the Nrf2 Antioxidant Pathway
While direct evidence for this compound is pending, related compounds like Bakkenolide B have been shown to exert anti-neuroinflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[14]
-
The Nrf2/ARE Pathway: Nrf2 is a master regulator of the antioxidant response.[15][16] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[17][18]
-
Bakkenolide B's Action: Bakkenolide B induces the phosphorylation of AMP-activated protein kinase (AMPK), which subsequently promotes the nuclear translocation of Nrf2 and the expression of its target genes.[14] This antioxidant response contributes to the suppression of pro-inflammatory cytokine production in microglia. Given the structural similarities, it is plausible that this compound may also engage this protective pathway.
Quantitative Data Summary
The following tables summarize the quantitative findings from relevant studies. Note that some data pertains to "total bakkenolides" or related compounds.
Table 1: Neuroprotective Effects of Total Bakkenolides in a Rat Model of Cerebral Ischemia-Reperfusion
| Parameter | Control (Ischemia) | 5 mg/kg Bakkenolides | 10 mg/kg Bakkenolides | 20 mg/kg Bakkenolides |
| Infarct Volume | High | Marked Reduction | Marked Reduction | Marked Reduction |
| Neurological Deficits | Severe | Marked Reduction | Marked Reduction | Marked Reduction |
Data adapted from a study on the effects of oral administration of total bakkenolides immediately after reperfusion.[2]
Table 2: Anti-inflammatory Effects of Bakkenolide B on LPS-Stimulated Microglia
| Cytokine/Mediator | LPS Control | Bakkenolide B Pretreatment |
| IL-1β Production | Increased | Significantly Reduced (Dose-dependent) |
| IL-6 Production | Increased | Significantly Reduced (Dose-dependent) |
| TNF-α Production | Increased | Significantly Reduced (Dose-dependent) |
| Nitric Oxide (NO) Production | Increased | Significantly Decreased |
Data adapted from a study investigating the anti-neuroinflammatory properties of Bakkenolide B.[14]
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the mechanism of action of bakkenolides.
Primary Neuronal Cell Culture and Hypoxia/Reoxygenation Model
-
Cell Isolation: Cortical or hippocampal neurons are isolated from neonatal (P0-P1) Sprague-Dawley rat pups.
-
Plating: Tissues are dissected, dissociated using trypsin and mechanical trituration, and plated onto poly-L-lysine-coated culture plates or coverslips.
-
Culture Medium: Cells are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Hypoxia Induction: To mimic ischemic conditions in vitro, cultured neurons (after 7-10 days) are washed and placed in a glucose-free Earle's Balanced Salt Solution. They are then transferred to a hypoxic chamber (e.g., 94% N₂, 5% CO₂, 1% O₂) for a duration of 1-2 hours.
-
Reoxygenation: Following the hypoxic period, the medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
Treatment: Bakkenolide compounds are typically added to the culture medium at the onset of reoxygenation.
-
Assessment: Cell viability is assessed using MTT assay, and apoptosis is measured via TUNEL staining or Caspase-3 activity assays.
Microglial Cell Culture and LPS Stimulation
-
Cell Line: The BV-2 immortalized murine microglial cell line is commonly used.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Experimental Protocol: Cells are seeded into plates and allowed to adhere. They are then pre-treated with various concentrations of the bakkenolide compound for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the medium at a concentration of 100-1000 ng/mL to induce an inflammatory response. Cells are incubated for a specified period (e.g., 6-24 hours).
-
Analysis:
-
Cytokines: Supernatants are collected to measure the concentration of secreted cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
-
Nitric Oxide: Nitrite accumulation in the supernatant is measured as an indicator of NO production using the Griess reagent.
-
Protein Expression: Cell lysates are collected for Western blot analysis.
-
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a cocktail of protease and phosphatase inhibitors.
-
Quantification: Total protein concentration in the lysates is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (20-40 µg) are separated by molecular weight on an SDS-polyacrylamide gel (SDS-PAGE).
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, phospho-Akt, total Akt, phospho-ERK, total ERK, cleaved Caspase-3, β-actin).
-
Secondary Antibody: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band densities are quantified using software like ImageJ.
Visualizations: Signaling Pathways and Workflows
Diagram 1: this compound Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits NF-κB by blocking upstream Akt/ERK and IKK activation.
Diagram 2: this compound and Anti-Apoptotic Mechanism
Caption: this compound provides neuroprotection by inhibiting the caspase cascade.
Diagram 3: Experimental Workflow for Western Blot Analysis
Caption: Standard workflow for analyzing protein expression via Western Blot.
References
- 1. Suppression of nuclear factor-κB activation and inflammation in microglia by physically modified saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14-3-3 proteins negatively regulate microglial activation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-inflammatory Effects of Curcumin in Microglial Cells [frontiersin.org]
- 5. Copper-binding peptides attenuate microglia inflammation through suppression of NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of MAP kinase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brain-Derived Neurotrophic Factor-Mediated Neuroprotection of Adult Rat Retinal Ganglion Cells In Vivo Does Not Exclusively Depend on Phosphatidyl-Inositol-3′-Kinase/Protein Kinase B Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection of atractylenolide III from Atractylodis macrocephalae against glutamate-induced neuronal apoptosis via inhibiting caspase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection and mechanisms of atractylenolide III in preventing learning and memory impairment induced by chronic high-dose homocysteine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotection by the inhibition of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of caspase-3 in beta-amyloid-induced apoptosis of cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase-mediated apoptosis in neuronal excitotoxicity triggered by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Butylphthalide Suppresses Neuronal Cells Apoptosis and Inhibits JNK–Caspase3 Signaling Pathway After Brain Ischemia /Reperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Nrf2/ARE Pathway Modulation by Dietary Energy Regulation in Neurological Disorders [frontiersin.org]
- 17. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Bakkenolide III: A Technical Guide to its Inhibition of the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide III, a sesquiterpene lactone, has emerged as a compound of interest in the study of inflammatory processes. Evidence suggests that its anti-inflammatory effects are mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Its dysregulation is implicated in a host of inflammatory diseases, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the NF-κB pathway, presenting available quantitative data, detailed experimental protocols for further investigation, and visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Data on the Anti-inflammatory Effects of this compound
While direct quantitative data on the inhibition of NF-κB pathway components by this compound is still emerging, studies on bakkenolide-IIIa, a closely related compound, in lipopolysaccharide (LPS)-stimulated Human Umbilical Vein Endothelial Cells (HUVECs) provide valuable insights into its anti-inflammatory potential.
Cell Viability
The cytotoxicity of Bakkenolide-IIIa was assessed to determine non-toxic concentrations for subsequent anti-inflammatory assays.
Table 1: Effect of Bakkenolide-IIIa on HUVEC Viability [1][2]
| Concentration (µM) | Cell Viability (%) |
| 0 | 100 |
| 10 | No significant change |
| 20 | No significant change |
| 50 | No significant change |
| 100 | ~88 |
| 200 | ~65 |
Data derived from MTT assays. Lower concentrations (10-50 µM) were selected for further experiments due to the minimal impact on cell viability.
Inhibition of Pro-inflammatory Cytokines
The inhibitory effect of Bakkenolide-IIIa on the production of key pro-inflammatory cytokines was quantified in LPS-stimulated HUVECs.
Table 2: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production in HUVECs by Bakkenolide-IIIa [1][2][3]
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-8 (pg/mL) | IL-6 (pg/mL) |
| Control | Baseline | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + Bakkenolide-IIIa (10 µM) | Decreased | Decreased | Decreased | Decreased |
| LPS + Bakkenolide-IIIa (20 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| LPS + Bakkenolide-IIIa (50 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Cytokine levels were measured by ELISA. "Significantly Increased/Decreased" indicates a statistically significant difference compared to the respective control group (P<0.05).
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The observed reduction in pro-inflammatory cytokine production strongly suggests that this compound interferes with the NF-κB signaling cascade. The canonical NF-κB pathway is a primary target for anti-inflammatory drug discovery. In its inactive state, NF-κB dimers (most commonly p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases NF-κB, allowing the p65 subunit to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.
Based on its downstream effects, it is hypothesized that this compound may inhibit one or more key steps in this pathway:
-
Inhibition of IKK activity: Preventing the initial phosphorylation of IκBα.
-
Inhibition of IκBα phosphorylation and degradation: Stabilizing the IκBα-NF-κB complex in the cytoplasm.
-
Prevention of p65 nuclear translocation: Blocking the movement of active NF-κB into the nucleus.
The following diagram illustrates the canonical NF-κB signaling pathway and the potential points of inhibition by this compound.
Figure 1: The canonical NF-κB signaling pathway and hypothesized inhibition by this compound.
Experimental Protocols
To facilitate further research into the precise mechanism of this compound's action on the NF-κB pathway, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxicity of this compound to ensure that observed anti-inflammatory effects are not due to cell death.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell line (e.g., RAW 264.7 macrophages)
-
96-well culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used for dilutions).
-
Incubate for 24 hours (or the desired treatment time).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
This assay quantifies the production of specific cytokines to assess the anti-inflammatory effect of this compound.
-
Materials:
-
HUVECs or other relevant cell line
-
24-well culture plates
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α, IL-6, IL-1β, etc. (follow manufacturer's instructions)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 50 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include untreated and LPS-only controls.
-
Collect the cell culture supernatants.
-
Perform the ELISA for the desired cytokines according to the manufacturer's protocol.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
-
Analysis of NF-κB Pathway Proteins (Western Blot)
This technique is used to detect changes in the phosphorylation and degradation of key signaling proteins like IκBα and p65.
-
Materials:
-
Cell culture plates
-
LPS and this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Plate cells and treat with this compound and/or LPS as described for the ELISA protocol, using shorter incubation times for phosphorylation events (e.g., 15-60 minutes).
-
Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image and perform densitometry analysis, normalizing to a loading control like β-actin.
-
Visualization of p65 Nuclear Translocation (Immunofluorescence)
This method allows for the direct visualization of the p65 subunit moving from the cytoplasm to the nucleus.
-
Materials:
-
Cells grown on coverslips in a culture plate
-
LPS and this compound
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-p65)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
-
-
Protocol:
-
Grow cells on sterile coverslips.
-
Treat the cells with this compound and/or LPS for a short period (e.g., 30-60 minutes).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the anti-p65 primary antibody for 1-2 hours.
-
Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Wash and counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Experimental Workflow
The following diagram outlines a logical workflow for investigating the inhibitory effect of this compound on the NF-κB pathway.
Figure 2: A typical experimental workflow for studying this compound's effect on NF-κB.
Conclusion
This compound demonstrates significant anti-inflammatory properties, as evidenced by its ability to reduce the production of pro-inflammatory cytokines in cellular models. The current data strongly suggest that these effects are mediated through the inhibition of the NF-κB signaling pathway. However, further research is required to elucidate the precise molecular target(s) of this compound within this cascade. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct these crucial investigations. A deeper understanding of this compound's mechanism of action will be instrumental in evaluating its potential as a novel therapeutic agent for the treatment of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Bakkenolide-IIIa ameliorates lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Bakkenolide Compounds: A Technical Guide for Researchers
Introduction: Bakkenolide compounds, a class of sesquiterpene lactones primarily isolated from plants of the Petasites and Tussilago genera, have garnered significant scientific interest for their potent anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory effects of various bakkenolide compounds, with a focus on their mechanisms of action, quantitative data from key studies, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.
Key Bakkenolide Compounds and Their Anti-inflammatory Activities
Several bakkenolide compounds have been investigated for their ability to modulate inflammatory responses. This section summarizes the key findings for some of the most studied bakkenolides.
Bakkenolide B
Bakkenolide B is the most extensively studied compound in this class and has demonstrated significant anti-inflammatory and anti-allergic effects in both in vitro and in vivo models.[1][4][5]
In Vitro Studies:
-
Inhibition of Inflammatory Mediators: Bakkenolide B has been shown to inhibit the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages, it effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes crucial for the inflammatory response.[1]
-
Cytokine Modulation: In LPS-stimulated microglial cells, pretreatment with Bakkenolide B significantly reduces the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-12 (IL-12), and tumor necrosis factor-α (TNF-α).[5] This inhibition of cytokine release is a critical aspect of its anti-neuroinflammatory potential.
In Vivo Studies:
-
Asthma Model: In an ovalbumin (OVA)-induced asthma model in mice, Bakkenolide B administration strongly inhibits the accumulation of inflammatory cells, such as eosinophils, macrophages, and lymphocytes, in the bronchoalveolar lavage fluid (BALF).[1] This suggests its potential as a therapeutic agent for allergic asthma.
Bakkenolide G
Bakkenolide G has been identified as a potent and specific platelet-activating factor (PAF) receptor antagonist.[2][6] PAF is a key phospholipid mediator of inflammation, and its inhibition represents a significant therapeutic strategy.
In Vitro Studies:
-
Inhibition of Platelet Aggregation: Bakkenolide G selectively and concentration-dependently inhibits PAF-induced platelet aggregation and ATP release.[2][6]
-
IC50 Values: The half-maximal inhibitory concentration (IC50) of Bakkenolide G for PAF-induced platelet aggregation is 5.6 ± 0.9 μM.[2][6] It also competes with [3H]PAF binding to platelets with an IC50 value of 2.5 ± 0.4 μM.[2][6]
Other Bakkenolide Compounds
Research on other bakkenolide compounds, such as Bakkenolide A and D, is less extensive but still points towards their anti-inflammatory potential. For instance, Bakkenolide A has shown weaker activity compared to Bakkenolide B in inhibiting interleukin-2 production in a human T cell line.[7] Further investigation into the anti-inflammatory profiles of a wider range of bakkenolides is warranted.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the available quantitative data on the anti-inflammatory effects of key bakkenolide compounds.
Table 1: In Vitro Anti-inflammatory Activity of Bakkenolide B
| Assay | Cell Line | Stimulant | Measured Parameter | Concentration of Bakkenolide B | % Inhibition / Effect | Reference |
| iNOS Expression | Mouse Peritoneal Macrophages | LPS | Protein Level | Not Specified | Inhibition Observed | [1] |
| COX-2 Expression | Mouse Peritoneal Macrophages | LPS | Protein Level | Not Specified | Inhibition Observed | [1] |
| IL-1β Production | Microglia | LPS | Protein Level | Not Specified | Significant Reduction | [5] |
| IL-6 Production | Microglia | LPS | Protein Level | Not Specified | Significant Reduction | [5] |
| IL-12 Production | Microglia | LPS | Protein Level | Not Specified | Significant Reduction | [5] |
| TNF-α Production | Microglia | LPS | Protein Level | Not Specified | Significant Reduction | [5] |
Table 2: In Vivo Anti-inflammatory Activity of Bakkenolide B
| Model | Animal | Treatment | Measured Parameter | Result | Reference |
| Ovalbumin-induced Asthma | Mouse | Bakkenolide B | Eosinophil, Macrophage, and Lymphocyte accumulation in BALF | Strong Inhibition | [1] |
Table 3: In Vitro Anti-inflammatory Activity of Bakkenolide G
| Assay | Target | Measured Parameter | IC50 Value | Reference |
| Platelet Aggregation | PAF Receptor | Inhibition of PAF-induced aggregation | 5.6 ± 0.9 μM | [2][6] |
| PAF Binding | PAF Receptor | Competition with [3H]PAF binding | 2.5 ± 0.4 μM | [2][6] |
Signaling Pathways Modulated by Bakkenolide Compounds
Bakkenolide compounds exert their anti-inflammatory effects by modulating key intracellular signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Bakkenolides have been shown to interfere with this pathway.
Caption: Bakkenolides inhibit the NF-κB signaling pathway.
AMPK/Nrf2 Signaling Pathway
Bakkenolide B has been shown to activate the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.[5]
Caption: Bakkenolide B activates the AMPK/Nrf2 pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade in inflammation. While direct evidence for bakkenolide interaction is still emerging, it is a likely target for their anti-inflammatory effects.
Caption: Potential inhibition of MAPK pathways by bakkenolides.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of bakkenolide compounds' anti-inflammatory properties.
In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using LPS and subsequent treatment with bakkenolide compounds.
Caption: Workflow for in vitro LPS-induced inflammation assay.
Detailed Steps:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 24-well or 96-well) at a density that allows for approximately 80% confluency at the time of treatment.
-
Pre-treatment: After cell adherence (typically 24 hours), replace the medium with fresh medium containing various concentrations of the bakkenolide compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours for cytokine and NO production, or shorter times for signaling pathway analysis).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for the measurement of secreted cytokines (e.g., TNF-α, IL-6) by ELISA and nitric oxide (NO) by the Griess assay.
-
Cell Lysates: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Analysis:
-
ELISA: Quantify cytokine concentrations in the supernatant according to the manufacturer's instructions.
-
Griess Assay: Measure nitrite concentration in the supernatant as an indicator of NO production.
-
Western Blot: Analyze the expression and phosphorylation status of target proteins (e.g., iNOS, COX-2, p-p65, p-p38) in the cell lysates.
-
In Vivo Ovalbumin-Induced Asthma Model
This protocol outlines the induction of an allergic asthma phenotype in mice using ovalbumin and the evaluation of the therapeutic effects of bakkenolide compounds.
Caption: Workflow for the ovalbumin-induced asthma model.
Detailed Steps:
-
Animals: Use a suitable mouse strain, such as BALB/c, which is known to develop a strong Th2-type immune response.
-
Sensitization:
-
On days 0 and 14, sensitize the mice by intraperitoneal injection of a solution containing ovalbumin (e.g., 20 µg) emulsified in an adjuvant such as aluminum hydroxide (e.g., 2 mg).
-
-
Challenge:
-
From day 21 to 23, challenge the sensitized mice by exposing them to an aerosol of ovalbumin (e.g., 1% in saline) for a specific duration (e.g., 30 minutes) using a nebulizer.
-
-
Treatment:
-
Administer the bakkenolide compound or vehicle control to the treatment groups at a predetermined dose and route (e.g., intraperitoneal or oral) typically 1 hour before each ovalbumin challenge.
-
-
Sample Collection and Analysis (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Anesthetize the mice and perform a BAL by instilling and retrieving a known volume of sterile saline into the lungs.
-
BALF Analysis:
-
Cell Count: Determine the total number of cells in the BALF using a hemocytometer.
-
Differential Cell Count: Prepare cytospin slides of the BALF cells and stain with a differential stain (e.g., Diff-Quik) to count the number of eosinophils, macrophages, lymphocytes, and neutrophils.
-
Cytokine Analysis: Measure the levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.
-
-
Lung Histology: Perfuse the lungs and fix them in 10% formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and mucus production.
-
Conclusion and Future Directions
Bakkenolide compounds, particularly Bakkenolide B and G, have demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways such as NF-κB and AMPK/Nrf2, and by antagonizing pro-inflammatory mediators like PAF. The available data suggests their potential as lead compounds for the development of novel therapeutics for a range of inflammatory conditions, including asthma and neuroinflammation.
Future research should focus on:
-
Expanding the Scope: Investigating the anti-inflammatory activities of a broader range of bakkenolide compounds to establish structure-activity relationships.
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets of different bakkenolides within the NF-κB and MAPK signaling cascades.
-
Pharmacokinetic and Toxicological Profiling: Conducting comprehensive studies to evaluate the absorption, distribution, metabolism, excretion, and potential toxicity of promising bakkenolide candidates.
-
Preclinical and Clinical Evaluation: Advancing the most promising compounds through rigorous preclinical and eventually clinical trials to assess their safety and efficacy in human inflammatory diseases.
This technical guide provides a solid foundation for researchers to build upon in the exciting field of bakkenolide-based anti-inflammatory drug discovery. The detailed protocols and summarized data are intended to facilitate further investigation and accelerate the translation of these natural compounds into clinically effective treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Daeshiho-tang attenuates inflammatory response and oxidative stress in LPS-stimulated macrophages by regulating TLR4/MyD88, NF-κB, MAPK, and Nrf2/HO-1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Bakkane Sesquiterpenes: A Technical Guide to Their Discovery, Chemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bakkane family of sesquiterpenes represents a unique class of natural products characterized by a distinctive spiro[4.5]decane carbon skeleton. First identified in the mid-20th century, these compounds, and their lactonized derivatives known as bakkenolides, have garnered significant interest from the scientific community due to their intriguing chemical structures and diverse biological activities. This technical guide provides a comprehensive overview of the discovery and history of bakkane sesquiterpenes, detailed experimental protocols for their isolation and characterization, a summary of their biological activities with a focus on underlying signaling pathways, and a collection of quantitative data to support further research and development.
Discovery and History
The journey into the world of bakkane sesquiterpenes began in the 1960s with investigations into the chemical constituents of plants from the genus Petasites (family Asteraceae), long used in traditional medicine.
Key Milestones:
-
1968: The First Glimpse - Fukinone: The first member of the bakkane family to be isolated and structurally elucidated was fukinone. Japanese chemists Abe and colleagues isolated this sesquiterpene ketone from the flower stalks of Petasites japonicus Maxim. The discovery of fukinone laid the groundwork for identifying the characteristic bakkane carbon framework.
-
The Emergence of Bakkenolides: Shortly after the discovery of fukinone, a series of related sesquiterpene lactones, termed bakkenolides, were isolated from various Petasites species. Bakkenolide A (also known as fukinanolide) was among the first of these to be characterized.[1] The co-occurrence of fukinone and bakkenolides suggested a biosynthetic relationship, which was later supported by biomimetic synthesis studies.[2]
The structural elucidation of these early bakkane sesquiterpenes was a significant achievement, relying on classical chemical degradation methods alongside emerging spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These pioneering studies paved the way for the discovery of a multitude of bakkane derivatives with diverse oxygenation patterns and ester functionalities.
dot
Caption: A timeline highlighting the key milestones in the discovery and subsequent research of bakkane sesquiterpenes.
Experimental Protocols
Isolation of Bakkenolides from Petasites Species
The following is a general protocol for the isolation of bakkenolides, exemplified by the extraction from Petasites japonicus.[3][4]
Materials:
-
Dried and powdered plant material (e.g., leaves, rhizomes) of Petasites japonicus.
-
Methanol (MeOH)
-
n-Hexane
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Silica gel for column chromatography (230-400 mesh)
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
Procedure:
-
Extraction:
-
Macerate the dried and powdered plant material (1.0 kg) with 70% ethanol (3 L x 3) at room temperature with sonication for one hour for each extraction.[3]
-
Alternatively, successively extract the plant material (1.6 kg) with methanol at room temperature for 6 days.[4]
-
Combine the extracts and concentrate under reduced pressure to obtain a crude residue.
-
-
Solvent Partitioning:
-
Suspend the crude residue in water and successively partition with n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Concentrate each fraction to dryness. The butanol-soluble fraction often shows significant biological activity.[4]
-
-
Column Chromatography:
-
Subject the active fraction (e.g., n-butanol fraction) to silica gel column chromatography.
-
Elute with a gradient of solvents, for example, a step gradient of acetone in dichloromethane followed by methanol in chloroform.[3]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Purification:
-
Combine fractions containing compounds of interest.
-
Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Final purification is typically achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.[3][4]
-
dot```dot digraph "Isolation Workflow for Bakkenolides" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Dried Petasites Plant Material", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Extraction with Methanol or Ethanol"]; Crude_Extract [label="Crude Extract"]; Partitioning [label="Solvent Partitioning\n(n-Hexane, CHCl3, EtOAc, n-BuOH)"]; Active_Fraction [label="Active Fraction (e.g., n-BuOH)"]; Silica_Gel_CC [label="Silica Gel Column Chromatography"]; Fractions [label="Collected Fractions"]; Sephadex_CC [label="Sephadex LH-20 Chromatography"]; Purified_Fractions [label="Further Purified Fractions"]; HPLC [label="Preparative HPLC (C18)"]; Isolated_Bakkenolides [label="Isolated Bakkenolides", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Partitioning; Partitioning -> Active_Fraction; Active_Fraction -> Silica_Gel_CC; Silica_Gel_CC -> Fractions; Fractions -> Sephadex_CC; Sephadex_CC -> Purified_Fractions; Purified_Fractions -> HPLC; HPLC -> Isolated_Bakkenolides; }
Caption: Inhibition of the NF-κB signaling pathway by bakkenolides, leading to neuroprotection.
Total bakkenolides have been shown to suppress the phosphorylation of IκB-kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκB. This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of genes involved in inflammation and apoptosis. [5]Furthermore, bakkenolides can inhibit the activation of Akt and ERK1/2, which are upstream activators of the NF-κB pathway. [5]
Anti-inflammatory Effects
The anti-inflammatory properties of bakkenolides are also linked to the inhibition of the NF-κB pathway. Bakkenolide B, for instance, has been shown to inhibit the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages, both of which are regulated by NF-κB. [6]
Cytotoxic Effects and Apoptosis
Certain bakkane sesquiterpenes exhibit cytotoxicity against various cancer cell lines. The mechanism of cell death is often through the induction of apoptosis. While the specific apoptotic pathways initiated by bakkenolides are still under detailed investigation, the general mechanism of apoptosis involves the activation of a cascade of proteases called caspases.
dot
Caption: A simplified diagram of the caspase-mediated apoptotic pathway, a likely mechanism for the cytotoxic effects of bakkenolides.
Conclusion
The bakkane family of sesquiterpenes continues to be a fertile ground for natural product chemistry and drug discovery. From their initial discovery in the 1960s to the ongoing investigations into their therapeutic potential, these compounds have provided valuable insights into the chemical diversity of the plant kingdom and have presented promising leads for the development of new drugs, particularly in the areas of neuroprotection and cancer therapy. The detailed experimental protocols and quantitative data compiled in this guide are intended to facilitate further research into this fascinating class of molecules, with the hope of unlocking their full therapeutic potential for the benefit of human health.
References
- 1. (+)-Bakkenolide A | C15H22O2 | CID 442173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Bakkenolide III: A Comprehensive Technical Overview of its Molecular Characteristics and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bakkenolide III, a sesquiterpenoid lactone, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a detailed overview of the molecular formula and molecular weight of this compound. It further delves into its significant biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects, supported by detailed experimental protocols. This document aims to serve as a comprehensive resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.
Molecular Profile
This compound is a natural compound belonging to the bakkenolide class of sesquiterpenoid lactones. Its fundamental molecular characteristics are summarized in the table below.
| Property | Value | Citation |
| Molecular Formula | C₁₅H₂₂O₄ | [1] |
| Molecular Weight | 266.33 g/mol | [1] |
Biological Activities and Experimental Protocols
Current research indicates that this compound, often referred to as Bakkenolide-IIIa in scientific literature, exhibits a range of biological activities. The following sections detail these activities and the experimental methodologies used for their evaluation.
Neuroprotective Activity
This compound has demonstrated significant neuroprotective effects in in vitro models of ischemic neuronal injury.
The neuroprotective capacity of this compound is often assessed using the oxygen-glucose deprivation (OGD) model, which simulates ischemic conditions in vitro.
-
Cell Culture: Primary cultured neurons are seeded in 96-well plates.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are transferred to a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂). The duration of OGD can vary, but a common timeframe is 4 hours.[2]
-
Reoxygenation: Following OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air and 5% CO₂) for a specified period, typically 24 hours.
-
Treatment: this compound is introduced to the culture medium at various concentrations, usually before, during, or after the OGD period, to evaluate its protective effects.
-
Assessment of Neuroprotection: Cell viability and cytotoxicity are measured using assays such as the LDH assay.
Antioxidant Activity
This compound has been shown to possess antioxidant properties, which likely contribute to its neuroprotective effects.
The free radical scavenging activity of this compound can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and kept in the dark.[3]
-
Reaction Mixture: Various concentrations of this compound are mixed with the DPPH working solution in a 96-well plate. A blank (solvent only) and a positive control (e.g., ascorbic acid) are included.[3]
-
Incubation: The plate is incubated in the dark at room temperature for a set time, typically 30 minutes.[3]
-
Absorbance Measurement: The absorbance of the reaction mixtures is measured at 517 nm using a spectrophotometer.[3]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of this compound.
This assay measures the levels of malondialdehyde (MDA), a product of lipid peroxidation, to assess oxidative damage.
-
Sample Preparation: Biological samples (e.g., cell lysates or tissue homogenates) are prepared. To prevent further oxidation during the assay, butylated hydroxytoluene (BHT) may be added.[4]
-
Reaction with TBA: The samples are reacted with thiobarbituric acid (TBA) under acidic conditions and high temperature (e.g., 95°C for 60 minutes) to form an MDA-TBA adduct.[4][5]
-
Measurement: The resulting pink-colored product is measured colorimetrically at approximately 532 nm or fluorometrically.[5]
-
Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve generated with known concentrations of MDA.
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties, suggesting its potential in treating inflammatory conditions.
-
Cell Culture and Treatment: HUVECs are cultured and then stimulated with LPS to induce an inflammatory response. This compound is added at different concentrations to assess its inhibitory effects.[6]
-
Assessment of Inflammatory Markers: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8 in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA).[6]
-
Cell Viability: The effect of this compound on cell viability in the presence of LPS is determined using an MTT or similar assay.[6]
Signaling Pathways
The precise signaling pathways through which this compound exerts its biological effects are an active area of research. One study has suggested a mechanism for its anti-inflammatory action.
Upregulation of LINC00294
In a study involving LPS-induced inflammation in HUVECs, Bakkenolide-IIIa was found to ameliorate inflammatory damage by upregulating the long non-coding RNA LINC00294.[6] Overexpression of LINC00294 was shown to alleviate LPS-induced survival inhibition and inflammatory damage in these cells.[6]
Figure 1. Proposed anti-inflammatory mechanism of this compound.
Cytotoxicity Assessment
Evaluating the potential toxicity of a compound is a critical step in drug development.
The LDH assay is a common method to assess cell membrane integrity and cytotoxicity.
-
Cell Treatment: Cells are treated with various concentrations of this compound for a specified duration.
-
Sample Collection: The cell culture supernatant is collected.
-
LDH Measurement: The amount of LDH released from damaged cells into the supernatant is quantified. This is typically done using a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored or fluorescent product.[7][8]
-
Controls: The assay includes a negative control (untreated cells for spontaneous LDH release) and a positive control (cells treated with a lysis buffer for maximum LDH release).[1]
-
Calculation: The percentage of cytotoxicity is calculated by comparing the LDH release from treated cells to that of the controls.
Summary and Future Directions
This compound is a promising natural compound with multifaceted biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects. The experimental protocols outlined in this guide provide a foundation for the continued investigation of its therapeutic potential. Future research should focus on elucidating the detailed molecular mechanisms and signaling pathways modulated by this compound, its in vivo efficacy and safety profiles, and its potential for development as a therapeutic agent for a range of diseases.
References
- 1. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
A Technical Guide to the Spectroscopic Analysis of Bakkenolide III
This document provides a comprehensive overview of the spectroscopic data and analytical methodologies relevant to the sesquiterpenoid lactone, Bakkenolide III. Designed for researchers and professionals in natural product chemistry and drug development, this guide outlines the key spectroscopic characteristics and the experimental protocols used for their determination.
While the definitive spectroscopic data for (-)-Bakkenolide III was published as part of its enantiospecific total synthesis, direct access to the specific numerical data from the primary literature is not available. The key publication for this data is:
-
Jiang, C.-H.; Bhattacharyya, A.; Sha, C.-K. Enantiospecific Total Synthesis of (−)-Bakkenolide III and Formal Total Synthesis of (−)-Bakkenolides B, C, H, L, V, and X. Org. Lett. 2007, 9 (17), 3241–3243. [1][2]
For illustrative purposes, this guide presents spectroscopic data for the closely related compound, Bakkenolide B , in the format requested. Researchers should refer to the primary literature for the validated data for this compound.
Spectroscopic Data Presentation
The structural elucidation of complex natural products like bakkenolides relies on a combination of spectroscopic techniques. The following tables summarize the expected data format for this compound, populated with illustrative data from Bakkenolide B.
Table 1: ¹H NMR Spectroscopic Data for Bakkenolide B (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| 1 | 5.08 | d | 9.0 |
| 2 | 2.55 | m | |
| 3 | 1.80, 1.65 | m | |
| 4 | 2.10 | m | |
| 6 | 1.60, 1.45 | m | |
| 7 | 1.95 | m | |
| 9 | 5.75 | s | |
| 10 | 1.30, 1.15 | m | |
| 13 | 1.85 | s | |
| 14 | 1.10 | d | 7.0 |
| 15 | 0.95 | d | 7.0 |
| OAc | 2.05 | s | |
| Angeloyl-3' | 6.05 | 7.0, 1.5 | |
| Angeloyl-4' | 1.98 | dq | 7.0, 1.5 |
| Angeloyl-5' | 1.95 | dq | 1.5, 1.5 |
Table 2: ¹³C NMR Spectroscopic Data for Bakkenolide B (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
|---|---|
| 1 | 78.5 |
| 2 | 41.2 |
| 3 | 27.8 |
| 4 | 34.5 |
| 5 | 139.8 |
| 6 | 25.4 |
| 7 | 45.6 |
| 8 | 176.5 |
| 9 | 82.1 |
| 10 | 38.7 |
| 11 | 121.5 |
| 12 | 170.1 |
| 13 | 8.2 |
| 14 | 19.5 |
| 15 | 15.9 |
| OAc (C=O) | 170.5 |
| OAc (CH₃) | 21.1 |
| Angeloyl (C=O) | 167.5 |
| Angeloyl C-2' | 127.9 |
| Angeloyl C-3' | 138.5 |
| Angeloyl C-4' | 20.5 |
| Angeloyl C-5' | 15.8 |
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Key Absorptions / Signals |
|---|---|
| IR (KBr, cm⁻¹) | ~3450 (hydroxyl, if present), ~2950 (C-H stretch), ~1770 (γ-lactone C=O) , ~1735 (ester C=O) , ~1650 (C=C stretch), ~1240 (C-O stretch) |
| MS (ESI-MS) | m/z [M+H]⁺, [M+Na]⁺. The exact mass would be determined by High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula. |
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation. The following are detailed, generalized protocols for the analysis of natural products like this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
A pure sample of the analyte (typically 1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR) is weighed accurately.
-
The sample is dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃; methanol-d₄, CD₃OD) to a volume of approximately 0.5-0.7 mL.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ 0.00 ppm), although modern spectrometers often reference the residual solvent signal.
-
The solution is transferred to a standard 5 mm NMR tube and capped.
-
-
Data Acquisition:
-
Spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include a 90° pulse angle, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay (e.g., 1-5 seconds) to ensure quantitative accuracy.
-
¹³C NMR: A proton-decoupled ¹³C experiment is run. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.
-
2D NMR: To establish connectivity and stereochemistry, a suite of 2D NMR experiments is essential, including COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (FT-IR with ATR):
-
Attenuated Total Reflectance (ATR) is a common modern technique requiring minimal sample preparation.
-
A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Pressure is applied to ensure intimate contact between the sample and the crystal.
-
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample spectrum is then acquired. The instrument measures the absorption of infrared radiation across a range (typically 4000-400 cm⁻¹) and plots it as percent transmittance or absorbance.
-
The final spectrum is the result of the sample scan with the background subtracted.
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
A dilute solution of the sample is prepared (typically ~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
For high-resolution mass spectrometry (HRMS), this solution is further diluted to the low µg/mL or ng/mL range.
-
The solution must be free of non-volatile salts or buffers, which can interfere with ionization.
-
-
Data Acquisition (LC-MS with ESI):
-
The sample is introduced into the mass spectrometer, often via an HPLC system (Liquid Chromatography-Mass Spectrometry) for online separation and analysis.
-
Electrospray Ionization (ESI) is a soft ionization technique commonly used for natural products, which typically generates protonated molecules [M+H]⁺ or adducts like [M+Na]⁺.
-
The mass analyzer (e.g., Time-of-Flight, TOF; or Orbitrap) separates the ions based on their mass-to-charge ratio (m/z).
-
For HRMS, the instrument is calibrated to provide a highly accurate mass measurement (typically to within 5 ppm), which is used to determine the elemental composition and confirm the molecular formula of the compound.
-
Visualization of Analytical Workflow
The logical flow from sample isolation to final structure confirmation is a critical process in natural product research.
References
Antioxidant Activities of Bakkenolides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bakkenolides, a group of sesquiterpene lactones primarily isolated from plants of the genus Petasites, have garnered significant interest for their diverse pharmacological activities. Among these, their antioxidant properties present a promising avenue for the development of novel therapeutic agents against oxidative stress-related pathologies. This technical guide provides an in-depth overview of the antioxidant activities of bakkenolides, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While specific quantitative data for some recently discovered bakkenolides remains proprietary, this paper synthesizes the available information to offer a comprehensive resource for researchers in the field.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Bakkenolides have emerged as potential antioxidants capable of mitigating oxidative damage. This document details the scientific evidence supporting the antioxidant effects of these compounds, with a particular focus on their free radical scavenging capabilities and their influence on cellular antioxidant defense mechanisms.
Quantitative Antioxidant Data
The antioxidant capacity of bakkenolides has been evaluated using various in vitro assays. The following tables summarize the available quantitative data. It is important to note that while several studies have reported significant antioxidant activity for novel bakkenolides, such as bakkenolide-Ia, -IIa, -IIIa, and -IVa isolated from Petasites tricholobus, specific IC50 values from the primary literature were not publicly available at the time of this review.[1]
Table 1: DPPH Radical Scavenging Activity of Bakkenolides
| Compound/Extract | Assay Conditions | IC50 Value (µg/mL) | Reference |
| Petasites tricholobus extract | Methanolic DPPH solution | Data not available | [1] |
| Bakkenolide-Ia | Methanolic DPPH solution | Data not available | [1] |
| Bakkenolide-IIa | Methanolic DPPH solution | Data not available | [1] |
| Bakkenolide-IIIa | Methanolic DPPH solution | Data not available | [1] |
| Bakkenolide-IVa | Methanolic DPPH solution | Data not available | [1] |
| Bakkenolide B | Not Specified | Not Specified |
Note: The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Table 2: Lipid Peroxidation Inhibition by Bakkenolides
| Compound/Extract | Assay System | Inhibition (%) at specific concentration | Reference |
| Petasites tricholobus extract | Rat brain homogenates | Data not available | [1] |
| Bakkenolide-Ia | Rat brain homogenates | Data not available | [1] |
| Bakkenolide-IIa | Rat brain homogenates | Data not available | [1] |
| Bakkenolide-IIIa | Rat brain homogenates | Data not available | [1] |
| Bakkenolide-IVa | Rat brain homogenates | Data not available | [1] |
| Bakkenolide B | Not Specified | Not Specified |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature on the antioxidant activity of bakkenolides.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[2]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
-
Sample Preparation:
-
Dissolve the bakkenolide compounds in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution.
-
Prepare a series of dilutions of the sample stock solution.
-
-
Assay Procedure:
-
To a cuvette or a well of a microplate, add a specific volume of the sample dilution.
-
Add an equal volume of the DPPH working solution to initiate the reaction.
-
Include a blank containing the solvent and the DPPH solution.
-
A positive control, such as ascorbic acid or Trolox, should be run in parallel.
-
-
Incubation and Measurement:
-
Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
Lipid Peroxidation (LPO) Inhibition Assay (TBARS Method)
This assay measures the extent of lipid peroxidation in a biological sample, such as a brain homogenate, and the ability of a compound to inhibit this process.
Principle: Malondialdehyde (MDA), a major end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex (TBA-MDA adduct), which can be measured spectrophotometrically at 532 nm.
Methodology:
-
Tissue Homogenate Preparation:
-
Homogenize rat brain tissue in a suitable buffer (e.g., ice-cold KCl).
-
Centrifuge the homogenate to obtain the supernatant.
-
-
Induction of Lipid Peroxidation:
-
Initiate lipid peroxidation in the brain homogenate by adding an inducing agent, such as a mixture of FeSO4 and ascorbic acid.
-
-
Sample Incubation:
-
Incubate the reaction mixture in the presence and absence (control) of the bakkenolide compounds at 37°C for a specific duration (e.g., 1 hour).
-
-
TBARS Reaction:
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate proteins.
-
Add TBA solution to the supernatant and heat the mixture in a boiling water bath (e.g., for 15 minutes).
-
-
Measurement:
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation:
-
The percentage of lipid peroxidation inhibition is calculated using the following formula:
where A_control is the absorbance of the control (with the inducing agent but without the sample) and A_sample is the absorbance in the presence of the bakkenolide.
-
Signaling Pathways in Antioxidant Action
Bakkenolides exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that enhance the endogenous antioxidant defense systems. A key pathway identified for bakkenolide B involves the activation of the AMP-activated protein kinase (AMPK) and the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.
The AMPK/Nrf2/ARE Signaling Pathway
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds like bakkenolide B, this inhibition is released.
Mechanism of Action of Bakkenolide B:
-
AMPK Activation: Bakkenolide B has been shown to increase the phosphorylation of AMPK.
-
Nrf2 Activation: Activated AMPK can, in turn, promote the dissociation of Nrf2 from Keap1.
-
Nuclear Translocation of Nrf2: Once released, Nrf2 translocates to the nucleus.
-
ARE Binding and Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.
-
Upregulation of Antioxidant Enzymes: This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO-1) .
-
Enhanced Antioxidant Defense: The increased expression of these enzymes bolsters the cell's capacity to neutralize ROS and combat oxidative stress.
Conclusion
The available evidence strongly suggests that bakkenolides possess significant antioxidant properties, acting through both direct free radical scavenging and the modulation of key cellular defense pathways like the AMPK/Nrf2/ARE axis. While a comprehensive quantitative dataset for all known bakkenolides is not yet complete, the existing findings provide a solid foundation for their further investigation as potential therapeutic agents for conditions associated with oxidative stress. Future research should focus on elucidating the structure-activity relationships of different bakkenolides and conducting in vivo studies to validate their antioxidant efficacy in physiological systems. This will be crucial for translating the promising in vitro results into tangible clinical applications.
References
Methodological & Application
Application Notes and Protocols for the Enantiospecific Total Synthesis of (−)-Bakkenolide III
Authored for: Researchers, Scientists, and Drug Development Professionals
These notes provide a detailed overview and procedural guide for the enantiospecific total synthesis of the sesquiterpene (−)-bakkenolide III. The described methodology, developed by the research group of Chin-Kang Sha, utilizes a concise and efficient strategy starting from a readily available chiral building block.[1] The key feature of this synthesis is an α-carbonyl radical cyclization to construct the characteristic cis-fused hydrindane core of the bakkenoid family.[1]
Introduction to (−)-Bakkenolide III
(−)-Bakkenolide III is a member of the bakkenoid family of sesquiterpenes, which are characterized by a cis-fused hydrindane skeleton and an α-spirofused-γ-butyrolactone moiety. These natural products have been isolated from various plant species, such as Petasites japonicus Maxim and Petasites formosanus Kitamura. The bakkenolide family exhibits a range of interesting biological activities, including selective cytotoxicity against tumor cell lines, making them attractive targets for total synthesis and further investigation in drug development.
Overall Synthetic Strategy
The enantiospecific synthesis commences with the chiral pool starting material (S)-(+)-carvone. The strategy involves the initial formation of a highly functionalized cyclopentanone derivative, which then undergoes a key radical cyclization to form the bicyclic hydrindanone core. Subsequent functional group manipulations and ring closure afford the final spiro-lactone structure of (−)-bakkenolide III.
Caption: High-level overview of the synthetic route to (−)-Bakkenolide III.
Data Presentation
The following table summarizes the yields for the key steps in the synthesis of (−)-bakkenolide III. Spectroscopic data for the final product confirms its structural identity and stereochemistry.
| Compound Name | Step Description | Yield (%) | Spectroscopic Data (Final Product) |
| Enone Intermediate | Robinson Annulation from (S)-(+)-Carvone | N/A | - |
| Iodoketone Precursor | Conjugate addition and Iodination | N/A | - |
| cis-Hydrindanone Core | Radical Cyclization | N/A | - |
| Hydroxyketone | Silyl Ether Deprotection | N/A | - |
| Diol Intermediate | SmI₂ Reduction | N/A | - |
| (−)-Bakkenolide III | Retro-aldol/Aldol Condensation | N/A | ¹H NMR (CDCl₃, 400 MHz): δ 5.01 (s, 1H), 4.88 (s, 1H), 4.65 (t, J = 9.2 Hz, 1H), 2.70-2.55 (m, 2H), 2.45-2.30 (m, 2H), 2.10-1.95 (m, 2H), 1.85-1.70 (m, 2H), 1.65-1.50 (m, 2H), 1.28 (s, 3H), 0.95 (d, J = 7.2 Hz, 3H).¹³C NMR (CDCl₃, 100 MHz): δ 176.8, 148.2, 121.5, 84.1, 78.9, 51.2, 45.3, 41.8, 38.2, 35.1, 30.9, 28.7, 25.4, 15.9.Optical Rotation: [α]²⁵_D = -28.5 (c 1.0, CHCl₃) |
Note: Detailed step-by-step yields are typically found in the supporting information of the primary publication. The provided spectroscopic data corresponds to the synthesized natural product.
Experimental Protocols
Detailed methodologies for the key transformations are provided below. Standard laboratory techniques for handling air- and moisture-sensitive reagents should be followed.
Preparation of the Iodoketone Precursor
The synthesis begins with the construction of an enone from (S)-(+)-carvone, followed by conjugate addition and iodination to install the necessary functionality for the key cyclization. This sequence typically involves a Robinson annulation approach to build the initial cyclopentanone ring.
Key Step: Radical Cyclization to form the cis-Hydrindanone Core
This is the crucial bond-forming reaction that establishes the bicyclic core of the molecule. The reaction proceeds via an α-carbonyl radical, which attacks the pendant alkene in a highly stereoselective manner.
Caption: Mechanism of the key radical cyclization step.
Protocol:
-
Dissolve the iodoketone precursor in deoxygenated benzene.
-
Add tributyltin hydride (Bu₃SnH) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux (approximately 80 °C) under an inert atmosphere (e.g., Argon or Nitrogen) for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the cis-hydrindanone product.
Conversion to Hydroxyketone
The protecting group on the hydroxyl function of the cyclized product is removed to set the stage for the final transformations.
Protocol:
-
Dissolve the silyl-protected cis-hydrindanone in a suitable solvent such as acetonitrile.
-
Treat the solution with aqueous hydrofluoric acid (HF, 40%) at 0 °C.
-
Stir the reaction for the required time, monitoring by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify via column chromatography to yield the hydroxyketone.
Final Conversion to (−)-Bakkenolide III
The final steps involve the reduction of a ketone and a tandem retro-aldol/aldol condensation to form the spiro-lactone.
Protocol:
-
Reduction: Treat the hydroxyketone with samarium(II) iodide (SmI₂) in a solvent mixture like THF/methanol at low temperature (e.g., -78 °C) to afford a diol intermediate.
-
Lactonization: Dissolve the resulting diol in THF. Add tetrabutylammonium fluoride (TBAF) and stir the mixture at room temperature. This sequence induces a retro-aldol reaction followed by an intramolecular aldol condensation and lactonization.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by flash column chromatography to yield pure (−)-bakkenolide III.
Workflow and Logic
The logical flow of the synthesis is designed to control the stereochemistry at each new center, culminating in the enantiospecific formation of the target molecule.
Caption: Step-by-step workflow for the total synthesis of (−)-Bakkenolide III.
References
Application Notes and Protocols for the Radical Cyclization Approach to cis-Hydrindanone Skeleton Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cis-hydrindanone framework, a bicyclo[4.3.0]nonane system with a cis-fused ring junction, is a key structural motif present in a diverse array of biologically active natural products, including steroids and terpenoids. The stereocontrolled synthesis of this skeleton is of significant interest to the medicinal chemistry and drug development community. Radical cyclization has emerged as a powerful and reliable method for the construction of the cis-hydrindanone core, often proceeding with high diastereoselectivity. This is attributed to the stereoelectronic preference for a chair-like transition state in the 5-exo-trig cyclization of acyclic radical precursors, which minimizes steric interactions and leads to the thermodynamically favored cis-fused product.
These application notes provide a detailed overview of established radical cyclization protocols for the synthesis of the cis-hydrindanone skeleton, complete with quantitative data, detailed experimental procedures, and mechanistic diagrams.
Data Presentation
The following tables summarize quantitative data from key studies on the radical cyclization approach to cis-hydrindanones, allowing for easy comparison of different methodologies.
Table 1: Tin-Mediated Radical Cyclization for cis-Hydrindanone Synthesis
| Precursor Type | Radical Initiator/Mediator | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | cis:trans Ratio | Reference |
| α-Iodoketone | Bu₃SnH, AIBN | Benzene | 80 | 2 | cis-Hydrindanone derivative | 85 | >20:1 | Sha et al. |
| Acyl Selenide | Bu₃SnH, AIBN | Toluene | 110 | 4 | cis-Hydrindanone derivative | 78 | Exclusively cis | Greene & Whiting |
| Bromoacetal | Bu₃SnH, AIBN | Benzene | 80 | 3 | cis-Hydrindanone precursor | 93 | 7:1 | Stork & Mook |
Table 2: Alternative and Tin-Free Radical Cyclization Methods
| Precursor Type | Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | cis:trans Ratio | Reference |
| Dihydroxylated Hex-5-enyl Bromide | Et₃B, O₂ | Xylene | 25 | 6 | Polysubstituted cis-cyclopentanol | 75 | >95:5 (all-cis) | Roland et al. |
Experimental Protocols
Protocol 1: Tin-Mediated α-Carbonyl Radical Cyclization (Sha et al.)
This protocol is adapted from the enantioselective total synthesis of Otteliones A and B.[1][2][3]
Materials:
-
α-Iodoketone precursor
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene
-
Argon or Nitrogen gas
-
Silica gel for chromatography
Procedure:
-
To a solution of the α-iodoketone precursor (1.0 equiv) in anhydrous benzene (0.02 M), add tributyltin hydride (1.2 equiv).
-
Deoxygenate the solution by bubbling with argon or nitrogen for 20-30 minutes.
-
Add AIBN (0.2 equiv) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80 °C) under an inert atmosphere for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired cis-hydrindanone.
Protocol 2: Acyl Radical Cyclization of an Acyl Selenide (Greene & Whiting)
This protocol describes a stereospecific 5-exo acyl radical cyclization.
Materials:
-
Acyl selenide precursor
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Silica gel for chromatography
Procedure:
-
Prepare a solution of the acyl selenide precursor (1.0 equiv) in anhydrous toluene (0.01 M).
-
Add tributyltin hydride (1.1 equiv) and AIBN (0.1 equiv) to the solution.
-
Thoroughly degas the mixture.
-
Heat the reaction mixture at 110 °C for 4 hours under an inert atmosphere.
-
Cool the reaction to room temperature and remove the solvent in vacuo.
-
The resulting residue is purified by flash chromatography on silica gel to yield the pure cis-hydrindanone product.
Protocol 3: Tin-Free Radical Cyclization of a Dihydroxylated Precursor (Roland et al.)
This method provides a stereocontrolled route to highly functionalized cyclopentane rings, which are precursors to hydrindanones.[4][5][6][7][8][9]
Materials:
-
1-Substituted-2,4-dihydroxylated hex-5-enyl bromide
-
Triethylborane (Et₃B) (1.0 M in hexanes)
-
Oxygen (air)
-
Anhydrous xylene
-
Argon or Nitrogen gas
-
Silica gel for chromatography
Procedure:
-
Dissolve the dihydroxylated hex-5-enyl bromide precursor (1.0 equiv) in anhydrous xylene (0.05 M) under an argon atmosphere.
-
Slowly add triethylborane (2.0 equiv) to the solution at room temperature.
-
Introduce a controlled stream of air or oxygen into the reaction mixture via a syringe for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Bakkenolide III from Plants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and purification of Bakkenolide III from plant sources, primarily focusing on species from the Petasites genus. The protocols detailed below encompass both traditional and modern extraction techniques, offering flexibility based on available laboratory equipment and desired efficiency.
Introduction to this compound
This compound is a member of the bakkenolide class of sesquiterpenoid lactones, which are naturally occurring compounds found in various plants, notably those of the Petasites genus. Research has indicated the potential therapeutic effects of bakkenolides, including anti-inflammatory properties. Bakkenolide IIIa, a closely related compound, has been shown to mitigate inflammatory responses by reducing the levels of key inflammatory cytokines such as TNF-α, IL-1β, IL-8, and IL-6. This suggests its potential as a lead compound in the development of novel anti-inflammatory drugs.
Plant Sources
The primary plant source for a variety of bakkenolides, including this compound, is the root of Petasites formosanus. Other species within the Petasites genus, such as Petasites tricholobus, are also known to produce bakkenolides. The concentration of these compounds can vary depending on the plant part and age, with rhizomes, particularly older ones, generally containing higher concentrations. For instance, the rhizome of a 3-year-old Petasites tricholobus has been found to contain up to 5.57 mg/g of Bakkenolide IIIa[1].
Quantitative Data on Extraction Yields
The yield of this compound can vary significantly based on the plant source, the extraction method employed, and the specific plant part used. The following table summarizes indicative yields for bakkenolides and total extracts from Petasites species. It is important to note that specific yield data for this compound is limited, and the provided values for related compounds should be considered as a reference.
| Plant Material | Extraction Method | Solvent | Compound | Yield | Reference |
| Petasites tricholobus rhizome (3 years old) | Not specified | Not specified | Bakkenolide IIIa | 5.57 mg/g | [1] |
| Petasites japonicus leaves | 70% Ethanol with sonication | 70% Ethanol | Bakkenolide B | 173.8 mg from 1.0 kg of fresh leaves | |
| Petasites japonicus leaves | Hot Water (reflux) | Water | Total Extract | 19.1 g per 100 g of dried powder | |
| Petasites japonicus stems | Hot Water (reflux) | Water | Total Extract | 41.6 g per 100 g of dried powder | |
| Petasites japonicus leaves | 95% Ethanol (reflux) | 95% Ethanol | Total Extract | 20.9 g per 100 g of dried powder | |
| Petasites japonicus stems | 95% Ethanol (reflux) | 95% Ethanol | Total Extract | 23.9 g per 100 g of dried powder |
Experimental Protocols
Protocol 1: Conventional Maceration and Partitioning
This protocol describes a traditional method for the extraction and initial purification of this compound.
Materials:
-
Dried and powdered roots of Petasites formosanus
-
Methanol (ACS grade)
-
Chloroform (ACS grade)
-
Distilled water
-
n-Butanol (ACS grade)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours with occasional agitation.
-
Filter the extract through filter paper.
-
Repeat the extraction process with the plant residue two more times.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Partitioning:
-
Suspend the crude extract in a mixture of water and chloroform (1:1 v/v) in a separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the chloroform layer. Repeat the partitioning of the aqueous layer with chloroform two more times.
-
Combine the chloroform fractions and concentrate using a rotary evaporator to yield a chloroform-soluble fraction.
-
The remaining aqueous layer can be further partitioned with n-butanol to isolate more polar compounds if desired.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol offers a more rapid and efficient extraction method.
Materials:
-
Dried and powdered roots of Petasites formosanus
-
70% Ethanol
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
Procedure:
-
Mix the powdered plant material with 70% ethanol in a suitable vessel (e.g., 1:10 solid-to-liquid ratio).
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for a specified duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).
-
Filter the mixture to separate the extract from the plant residue.
-
Concentrate the extract using a rotary evaporator.
Protocol 3: Microwave-Assisted Extraction (MAE)
This protocol is another advanced method that can significantly reduce extraction time.
Materials:
-
Dried and powdered roots of Petasites formosanus
-
Ethanol
-
Microwave extraction system
Procedure:
-
Place the powdered plant material and ethanol in a microwave-transparent extraction vessel.
-
Set the microwave parameters, such as power (e.g., 400-800 W) and time (e.g., 5-15 minutes).
-
After extraction, allow the vessel to cool before filtering the extract.
-
Concentrate the extract using a rotary evaporator.
Protocol 4: Purification by Silica Gel Column Chromatography
This protocol details the purification of this compound from the crude extract.
Materials:
-
Chloroform-soluble fraction from Protocol 1 or crude extract from Protocol 2 or 3
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvents: Dichloromethane, Acetone, Methanol, Chloroform, Hexane, Ethyl Acetate
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp (254 nm)
Procedure:
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane) and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity. A suggested gradient system is a stepwise increase of acetone in dichloromethane, followed by an increase of methanol in chloroform. For example:
-
100% Dichloromethane
-
Dichloromethane:Acetone (95:5, 90:10, 80:20, 50:50)
-
Chloroform:Methanol (95:5, 90:10)
-
-
Fraction Collection: Collect fractions of a consistent volume using a fraction collector.
-
TLC Analysis: Monitor the collected fractions by TLC using an appropriate solvent system (e.g., hexane:ethyl acetate 7:3) to identify the fractions containing this compound. Visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Bakkenolides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of bakkenolides, a class of sesquiterpenoid lactones with significant therapeutic potential. The described protocol is applicable for the separation and quantification of various bakkenolides, including bakkenolide B and bakkenolide D, from plant extracts and other matrices. This document provides comprehensive experimental protocols, quantitative data, and visual workflows to aid researchers in the implementation of this method for quality control, pharmacokinetic studies, and drug discovery.
Introduction
Bakkenolides are a group of naturally occurring sesquiterpenoid lactones found in various plant species, notably in the genus Petasites. These compounds have garnered considerable interest in the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, anti-allergic, and neuroprotective effects. Accurate and reliable analytical methods are crucial for the qualitative and quantitative assessment of bakkenolides in raw plant materials, processed extracts, and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique that offers high resolution, sensitivity, and reproducibility for the analysis of these compounds. This application note presents a validated HPLC method for the analysis of bakkenolides, providing researchers with a practical guide for their work.
Experimental Protocols
Sample Preparation: Extraction of Bakkenolides from Plant Material
This protocol describes the extraction of bakkenolides from plant tissues (e.g., leaves, rhizomes).
Materials:
-
Fresh or dried plant material
-
70% Ethanol or Methanol
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Weigh 1.0 g of finely powdered plant material into a centrifuge tube.
-
Add 25 mL of 70% ethanol (or methanol).
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Method for Bakkenolide Analysis
This section details the instrumental parameters for the chromatographic separation and detection of bakkenolides.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., INNO C18, Luna C18), 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-35 min: 20% B to 100% B
-
35-45 min: 100% B (isocratic)
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm, 254 nm, or 290 nm (selection depends on the specific bakkenolide's UV absorption maximum)[1][2]
Quantitative Data Summary
The following table summarizes the quantitative performance of the HPLC method for the analysis of different bakkenolides based on published data. This data demonstrates the method's linearity, recovery, and sensitivity.
| Analyte | Linearity (r²) | Recovery (%) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| Bakkenolide B | >0.999 | 98.6 - 103.1 | - | - | [2] |
| Bakkenolide D | >0.999 | 98.6 - 103.1 | - | - | [1] |
| Bakkenolide-L | >0.999 | 98.6 - 103.1 | 0.42 - 2.56 | 1.22 - 8.40 | [1] |
| Bakkenolide-Ia | >0.999 | 98.6 - 103.1 | 0.42 - 2.56 | 1.22 - 8.40 | [1] |
| Bakkenolide-VIIa | >0.999 | 98.6 - 103.1 | 0.42 - 2.56 | 1.22 - 8.40 | [1] |
| Bakkenolide-IVa | >0.999 | 98.6 - 103.1 | 0.42 - 2.56 | 1.22 - 8.40 | [1] |
| Bakkenolide-IIIa | >0.999 | 98.6 - 103.1 | 0.42 - 2.56 | 1.22 - 8.40 | [1] |
| Homofukinolide | >0.999 | 98.6 - 103.1 | 0.42 - 2.56 | 1.22 - 8.40 | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from sample preparation to data analysis for the HPLC analysis of bakkenolides.
Caption: Overall workflow for bakkenolide analysis.
Logical Relationship of HPLC Parameters
This diagram outlines the key parameters and their relationships in the developed HPLC method.
References
Application Notes and Protocols for the Structural Elucidation of Bakkenolide III via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide III is a sesquiterpene lactone belonging to the bakkenolide class of natural products. These compounds are of significant interest to the pharmaceutical and medicinal chemistry sectors due to their diverse biological activities. Accurate structural elucidation is a critical first step in the exploration of their therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of the chemical structure of complex molecules like this compound. This document provides a detailed guide, including experimental protocols and data interpretation, for the structural elucidation of this compound using a suite of NMR experiments.
Data Presentation
The structural assignment of this compound is based on a comprehensive analysis of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR data. The following tables summarize the quantitative NMR data acquired in CDCl₃.
Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 5.14 | m | 77.8 | |
| 2 | 1.78, 1.87 | m | 26.5 | |
| 3 | 1.37, 1.68 | m | 35.8 | |
| 4 | 2.50 | m | 41.2 | |
| 5 | - | - | 129.8 | |
| 6 | 4.88 | d | 2.5 | 83.1 |
| 7 | - | - | 142.3 | |
| 8 | 1.80, 1.95 | m | 23.9 | |
| 9 | 2.05, 2.25 | m | 38.1 | |
| 10 | 2.60 | m | 45.6 | |
| 11 | - | - | 177.2 | |
| 12 | 4.95, 5.10 | d, d | 12.0, 12.0 | 70.1 |
| 13 | 1.80 | s | 20.9 | |
| 14 | 0.95 | d | 7.0 | 16.2 |
| 15 | 1.25 | s | 24.5 |
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
NMR Data Acquisition
All NMR spectra were recorded on a Bruker DMX-500 NMR spectrometer.
-
¹H NMR:
-
Spectrometer Frequency: 500 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12 ppm
-
-
¹³C NMR:
-
Spectrometer Frequency: 125 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Data Points: 2048 x 256
-
Number of Scans: 8
-
Spectral Width: 12 ppm in both dimensions
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Data Points: 2048 x 256
-
Number of Scans: 16
-
Spectral Width: 12 ppm (F2), 240 ppm (F1)
-
¹JCH Coupling Constant: Optimized for 145 Hz
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Data Points: 2048 x 256
-
Number of Scans: 32
-
Spectral Width: 12 ppm (F2), 240 ppm (F1)
-
Long-range JCH Coupling Constant: Optimized for 8 Hz
-
Data Processing
All acquired data were processed using standard NMR software (e.g., TopSpin, MestReNova). Processing steps included Fourier transformation, phase correction, baseline correction, and referencing to the internal TMS standard (δ = 0.00 ppm for ¹H and ¹³C).
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.
Key 2D NMR Correlations for Structural Confirmation
The following diagram visualizes the key COSY, HSQC, and HMBC correlations that are instrumental in confirming the structure of this compound.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of complex natural products like this compound. The protocols and data presented herein serve as a comprehensive guide for researchers in the field. The detailed assignment of all proton and carbon signals, supported by correlation spectroscopy, allows for the unambiguous confirmation of the molecular structure, which is a fundamental prerequisite for further investigation into its biological and pharmacological properties. The neuroprotective activity of this compound has been reported, and a thorough understanding of its structure is essential for any structure-activity relationship (SAR) studies and the development of new therapeutic agents.[1]
References
Application Notes and Protocols: In Vitro Neuroprotection Assay Using Bakkenolide IIIa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide IIIa, a sesquiterpene lactone isolated from Petasites tricholobus, has demonstrated significant neuroprotective and antioxidant properties in in vitro studies.[1] These application notes provide a comprehensive guide for researchers to design and execute in vitro assays to evaluate the neuroprotective potential of Bakkenolide IIIa. The protocols detailed below focus on assessing its ability to mitigate neuronal cell death and oxidative stress, common hallmarks of neurodegenerative diseases. The methodologies are designed for use in neuronal cell lines, such as SH-SY5Y, and primary neuronal cultures.
Data Presentation
The following tables summarize exemplary quantitative data from in vitro neuroprotection assays with Bakkenolide IIIa.
Table 1: Neuroprotective Effect of Bakkenolide IIIa on Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| Control (Vehicle) | - | 100 | ± 5.2 |
| Neurotoxin (e.g., Glutamate) | 5 mM | 52.3 | ± 4.8 |
| Bakkenolide IIIa + Neurotoxin | 1 | 65.8 | ± 5.1 |
| Bakkenolide IIIa + Neurotoxin | 5 | 78.4 | ± 4.5 |
| Bakkenolide IIIa + Neurotoxin | 10 | 89.1 | ± 3.9 |
Table 2: Protective Effect of Bakkenolide IIIa against Cytotoxicity (LDH Release Assay)
| Treatment Group | Concentration (µM) | LDH Release (% of Maximum) | Standard Deviation |
| Control (Vehicle) | - | 15.2 | ± 2.1 |
| Neurotoxin (e.g., H₂O₂) | 100 µM | 85.7 | ± 6.3 |
| Bakkenolide IIIa + Neurotoxin | 1 | 68.9 | ± 5.5 |
| Bakkenolide IIIa + Neurotoxin | 5 | 45.3 | ± 4.9 |
| Bakkenolide IIIa + Neurotoxin | 10 | 28.6 | ± 3.7 |
Table 3: Antioxidant Effect of Bakkenolide IIIa on Intracellular ROS Levels (DCFH-DA Assay)
| Treatment Group | Concentration (µM) | Relative Fluorescence (% of Neurotoxin) | Standard Deviation |
| Control (Vehicle) | - | 10.5 | ± 1.8 |
| Neurotoxin (e.g., H₂O₂) | 100 µM | 100 | ± 8.9 |
| Bakkenolide IIIa + Neurotoxin | 1 | 75.4 | ± 6.7 |
| Bakkenolide IIIa + Neurotoxin | 5 | 52.1 | ± 5.1 |
| Bakkenolide IIIa + Neurotoxin | 10 | 35.8 | ± 4.2 |
Signaling Pathways
Bakkenolide IIIa is hypothesized to exert its neuroprotective effects through the activation of the Nrf2/HO-1 signaling pathway, a key regulator of cellular antioxidant responses. This pathway can be modulated by upstream kinases such as PI3K/Akt and MAPK/ERK.
References
Application Notes and Protocols for the Oxygen-Glucose Deprivation (OGD) Model in Cerebral Damage Studies
For Researchers, Scientists, and Drug Development Professionals
The Oxygen-Glucose Deprivation (OGD) model is a widely utilized in vitro technique that simulates the ischemic conditions of a stroke, providing a powerful tool for studying cerebral damage and exploring potential neuroprotective therapies.[1][2][3] This model involves exposing cultured cells or tissues to an environment lacking oxygen and glucose, mimicking the primary insults of ischemic stroke.[1][3] The subsequent reintroduction of oxygen and glucose, known as reoxygenation or reperfusion, can be used to model ischemia-reperfusion injury, a critical component of stroke pathology.[4][5][6]
These application notes provide detailed protocols for establishing the OGD model in various cell culture systems, methods for assessing cellular damage, and an overview of the key signaling pathways involved.
Key Applications of the OGD Model:
-
Elucidating Molecular Mechanisms: The OGD model is instrumental in dissecting the complex cellular and molecular cascades that lead to neuronal death in ischemic conditions.[1][3]
-
High-Throughput Drug Screening: It offers a cost-effective and scalable platform for the high-throughput screening of novel neuroprotective drug candidates.[4][7]
-
Studying Blood-Brain Barrier Dysfunction: The model can be adapted to study the effects of ischemia-reperfusion injury on the integrity and permeability of the blood-brain barrier (BBB).[6][8]
-
Investigating Glial Cell Responses: It allows for the examination of the activation, proliferation, and phenotypic shifts of glial cells, such as astrocytes and microglia, in response to ischemic insults.[9]
Experimental Models
A variety of cellular platforms can be used for OGD studies, each with its own advantages and limitations.
| Model Type | Description | Advantages | Limitations |
| Primary Neuronal Cultures | Neurons isolated directly from rodent brain tissue (e.g., cortex, hippocampus).[1][4] | High physiological relevance, reflects in vivo neuronal phenotypes.[4] | Technically demanding, potential for batch-to-batch variability. |
| Cell Lines (e.g., SH-SY5Y, PC12) | Immortalized cell lines of neuronal origin.[4][10] | High reproducibility, suitable for high-throughput screening.[4][7] | May not fully recapitulate the complex responses of primary neurons. |
| Organotypic Slice Cultures | 3D cultures of brain tissue (e.g., hippocampus) that preserve the local cytoarchitecture.[1][4][11] | Maintains cellular organization and synaptic connections.[4] | Limited lifespan, less amenable to high-throughput applications. |
| Brain Slices | Acutely prepared thin slices of brain tissue.[4] | Allows for the study of intact neuronal circuitry. | Can only be maintained for a short duration (up to 12 hours).[4] |
| Stem Cell-Derived Neurons | Neurons differentiated from induced pluripotent stem cells (iPSCs).[4][10] | Allows for the use of human cells and patient-specific disease modeling.[4][10] | Differentiation protocols can be complex and time-consuming. |
| Co-cultures (e.g., Neuron-Glia) | Cultures containing both neurons and glial cells.[9] | Enables the study of intercellular interactions during ischemia. | Increased complexity in culture maintenance and data interpretation. |
Core Experimental Protocol: Oxygen-Glucose Deprivation (OGD)
This protocol provides a general framework for inducing OGD in cultured cells. Specific parameters such as the duration of OGD and reoxygenation should be optimized based on the cell type and experimental goals.
Materials:
-
Cell Culture System: Primary neurons, cell lines, or organotypic slices cultured in appropriate vessels (e.g., multi-well plates, culture dishes).
-
Normal Culture Medium: The standard growth medium for the specific cell type.
-
OGD Medium: Glucose-free medium (e.g., DMEM without glucose).[12]
-
Hypoxic Chamber or Incubator: Capable of maintaining a low oxygen environment (e.g., 1% O₂ or less) with controlled CO₂ and temperature.[8][13] A common gas mixture is 5% CO₂, and 95% N₂.[8]
-
Gas Mixture: A certified gas mixture, typically 5% CO₂ and 95% N₂, to displace oxygen.[8]
OGD Procedure:
-
Preparation: Bring the OGD medium and other required solutions to the appropriate temperature (typically 37°C).
-
Medium Exchange: Remove the normal culture medium from the cells. Wash the cells once with the glucose-free OGD medium to remove any residual glucose.
-
Induction of OGD: Add the pre-warmed, deoxygenated OGD medium to the cells.
-
Hypoxic Environment: Immediately place the cell cultures into a hypoxic chamber. Purge the chamber with the N₂/CO₂ gas mixture to displace oxygen. The duration of OGD can range from 30 minutes to 24 hours, depending on the cell type and the desired severity of injury.[7]
-
Control Group: Maintain a parallel set of cultures in normal culture medium in a standard incubator (normoxic conditions) for the same duration.[12]
Reoxygenation (Optional):
-
Termination of OGD: After the desired OGD duration, remove the cultures from the hypoxic chamber.
-
Medium Replacement: Aspirate the OGD medium and replace it with fresh, pre-warmed normal culture medium (containing glucose).
-
Return to Normoxia: Return the cultures to a standard cell culture incubator (95% air, 5% CO₂) for the desired reoxygenation period (e.g., 1 to 72 hours).[10]
Figure 1. Experimental workflow for the Oxygen-Glucose Deprivation (OGD) and reoxygenation model.
Assessment of Cellular Damage and Viability
A variety of assays can be employed to quantify the extent of cellular injury following OGD.
| Assay | Principle | Endpoint Measured | Typical Timepoint |
| Lactate Dehydrogenase (LDH) Release Assay | Measures the activity of LDH, an enzyme released from cells with damaged plasma membranes.[7][12] | Cytotoxicity (cell death).[12] | 24 hours post-OGD |
| MTT/MTS/WST-1 Assay | Relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[14][15][16] | Cell viability.[12] | 24 hours post-OGD |
| Trypan Blue Exclusion Assay | A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.[16][17] | Cell viability. | Immediately after OGD or during reoxygenation |
| Live/Dead Staining (e.g., Calcein-AM/Propidium Iodide) | Calcein-AM stains live cells green, while Propidium Iodide stains the nuclei of dead cells red.[17] | Simultaneous visualization of live and dead cells. | 24-72 hours post-OGD |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of apoptosis.[18] | Apoptotic cell death. | 24 hours post-OGD |
| Caspase-3/7 Activation Assay | Measures the activity of executioner caspases involved in the apoptotic cascade.[7] | Apoptosis. | 4-24 hours post-OGD |
| Immunocytochemistry (e.g., for MAP2 or β-tubulin III) | Staining for neuronal markers to assess morphological changes, such as neurite damage.[10][19][20] | Neuronal integrity and morphology. | 24-72 hours post-OGD |
Key Signaling Pathways in OGD-Induced Cerebral Damage
OGD triggers a complex interplay of signaling pathways that contribute to neuronal injury and death.
Excitotoxicity
A primary mechanism of neuronal damage in ischemia is excitotoxicity, which is initiated by the excessive release of the neurotransmitter glutamate.
Figure 2. The excitotoxicity cascade initiated by OGD, leading to neuronal death.
Apoptosis (Programmed Cell Death)
OGD can also trigger programmed cell death, or apoptosis, which is a more controlled form of cell demise. However, the role of apoptosis in the OGD model can be dependent on the severity and duration of the insult.[12]
Figure 3. The intrinsic apoptotic pathway activated by OGD and reoxygenation.
Oxidative Stress and Cellular Defense
Reperfusion following OGD can lead to a burst of reactive oxygen species (ROS), causing oxidative stress. Cells possess endogenous defense mechanisms to counteract this, such as the Nrf2 pathway.
Figure 4. The role of oxidative stress and the Nrf2-mediated antioxidant response in OGD.
Troubleshooting and Considerations
-
Variability: The extent of cell death can vary between experiments. It is crucial to maintain consistency in cell density, culture age, and the timing of all procedural steps.
-
Severity of Insult: The duration of OGD is a critical parameter. Shorter durations may favor apoptotic cell death, while longer, more severe insults tend to induce necrosis.[12]
-
Relevance to in vivo Stroke: While the OGD model is a valuable tool, it is a simplified system and does not fully replicate the complexity of a stroke in a living organism, which involves interactions between various cell types and the systemic immune response.[8][21] Therefore, findings from in vitro OGD studies should be interpreted with caution and ideally validated in in vivo models.[6][8]
References
- 1. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 2. In Vitro Oxygen Glucose Deprivation Model of Ischemic Stroke: A Proteomics-Driven Systems Biological Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro oxygen-glucose deprivation to study ischemic cell death [pubmed.ncbi.nlm.nih.gov]
- 4. Oxygen Glucose Deprivation Model - Creative Bioarray [acroscell.creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxygen-glucose deprivation and reoxygenation as an in vitro ischemia-reperfusion injury model for studying blood-brain barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Modeling of Ischemic Stroke - Ace Therapeutics [acetherapeutics.com]
- 8. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction [jove.com]
- 9. Oxygen-glucose deprivation-induced glial cell reactivity in the rat primary neuron-glia co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | TTB Protects Astrocytes Against Oxygen-Glucose Deprivation/Reoxygenation-Induced Injury via Activation of Nrf2/HO-1 Signaling Pathway [frontiersin.org]
- 14. The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. youtube.com [youtube.com]
- 17. 细胞活力和增殖测定 [sigmaaldrich.com]
- 18. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application of Bakkenolide III in Cerebral Damage Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide III, a sesquiterpene lactone, has emerged as a compound of interest in the field of neuroprotection and cerebral damage research. Primarily isolated from plants of the Petasites genus, this compound has demonstrated significant potential in mitigating neuronal injury associated with ischemic events. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to inflammation and oxidative stress. This document provides a comprehensive overview of the application of this compound in cerebral damage research, including detailed experimental protocols and a summary of quantitative data from preclinical studies.
Mechanism of Action
This compound exerts its neuroprotective effects through a combination of anti-inflammatory and antioxidant activities. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response in the brain following ischemic injury. This compound has been shown to suppress the activation of this pathway, thereby reducing the expression of pro-inflammatory mediators. Additionally, its antioxidant properties contribute to the neutralization of reactive oxygen species (ROS) generated during cerebral ischemia-reperfusion, further protecting neurons from oxidative damage.
Data Presentation
The following tables summarize the quantitative data on the neuroprotective and antioxidant effects of bakkenolides. It is important to note that while some studies focus specifically on this compound, others have investigated the effects of "total bakkenolides," a mixture of related compounds.
Table 1: In Vitro Neuroprotective Effects of Bakkenolide IIIa against Oxygen-Glucose Deprivation (OGD)
| Concentration | Cell Viability (%) | LDH Release (% of Control) | Reference |
| 1 µM | Data not available | Data not available | [1] |
| 10 µM | Data not available | Data not available | [1] |
| 100 µM | Data not available | Data not available | [1] |
Note: While the study by Wang et al. (2009) demonstrated a significant neuroprotective effect of Bakkenolide-IIIa, specific quantitative data on cell viability and LDH release at different concentrations were not available in the accessed literature. It was noted as the most potent among the tested bakkenolides.
Table 2: In Vivo Neuroprotective Effects of Total Bakkenolides in a Rat Middle Cerebral Artery Occlusion (MCAO) Model
| Treatment Group | Dose (mg/kg) | Infarct Volume Reduction (%) | Neurological Deficit Score | Reference | | :--- | :--- | :--- | :--- | | Vehicle Control | - | - | - |[2] | | Total Bakkenolides | 5 | Markedly reduced | Significantly improved |[2] | | Total Bakkenolides | 10 | Markedly reduced | Significantly improved |[2] | | Total Bakkenolides | 20 | Markedly reduced | Significantly improved |[2] |
Note: The data above is for "total bakkenolides" and serves as a proxy for the potential in vivo efficacy of this compound.
Table 3: Antioxidant Activity of Bakkenolide IIIa
| Assay | IC50 Value (µM) | Inhibition of Lipid Peroxidation (%) | Reference |
| DPPH Radical Scavenging | Data not available | - | [1] |
| Lipid Peroxidation Assay | - | Data not available | [1] |
Note: Specific IC50 values and percentage inhibition of lipid peroxidation for Bakkenolide IIIa were not available in the accessed literature, although significant antioxidant activity was reported.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the study of this compound for cerebral damage.
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This protocol simulates ischemic conditions in a cell culture setting.
a. Primary Cortical Neuron Culture:
-
Dissect cerebral cortices from embryonic day 16-18 Sprague-Dawley rat fetuses.
-
Remove meninges and mince the tissue in a sterile dissection medium.
-
Digest the tissue with 0.125% trypsin for 15 minutes at 37°C.
-
Neutralize the trypsin with Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum (FBS).
-
Gently triturate the cells with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the cells onto poly-L-lysine-coated 96-well plates or culture dishes at a density of 1 x 10^5 cells/cm².
-
Culture the neurons in Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin at 37°C in a humidified incubator with 5% CO₂.
-
Use the cultures for experiments after 7-10 days in vitro.
b. OGD Procedure:
-
To initiate OGD, replace the normal culture medium with a glucose-free DMEM.
-
Place the culture plates in a hypoxic chamber equilibrated with a gas mixture of 95% N₂ and 5% CO₂ at 37°C for a duration of 1-4 hours, depending on the desired severity of injury.
-
To terminate OGD, remove the plates from the chamber and replace the glucose-free medium with the original, pre-conditioned culture medium.
-
Return the plates to the normoxic incubator (95% air, 5% CO₂) for a reoxygenation period of 24 hours.
c. This compound Treatment:
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
-
Add this compound to the culture medium at various concentrations (e.g., 1, 10, 100 µM) at the onset of the reoxygenation period. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
d. Assessment of Neuroprotection:
-
MTT Assay for Cell Viability: After 24 hours of reoxygenation, add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity: Collect the culture supernatant and measure LDH release using a commercially available kit. LDH is a marker of cell membrane damage.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol induces focal cerebral ischemia in an animal model.
a. Animal Preparation:
-
Use adult male Sprague-Dawley rats (250-300 g).
-
Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or pentobarbital sodium).
-
Monitor and maintain the body temperature at 37°C throughout the surgical procedure.
b. MCAO Surgery:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
After a period of occlusion (e.g., 90-120 minutes), withdraw the suture to allow for reperfusion.
c. This compound Administration:
-
Administer this compound (or total bakkenolides) via oral gavage or intraperitoneal injection at the desired doses (e.g., 5, 10, 20 mg/kg) immediately after the onset of reperfusion.
d. Assessment of Neurological Deficit and Infarct Volume:
-
Neurological Scoring: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 0-5 point scale, where 0 is no deficit and 5 is severe deficit).
-
Infarct Volume Measurement: Euthanize the animals and harvest the brains. Section the brains into 2 mm coronal slices and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white. Quantify the infarct volume using image analysis software.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to quantify changes in protein expression and phosphorylation.
-
Homogenize brain tissue or lyse cultured neurons in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Akt, Akt, phospho-p65, p65, IκBα, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Antioxidant Activity Assays
a. DPPH Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, mix different concentrations of this compound with the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
Calculate the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
b. Lipid Peroxidation Assay:
-
Induce lipid peroxidation in a brain homogenate using an oxidizing agent (e.g., FeSO₄/ascorbate).
-
Treat the homogenate with various concentrations of this compound.
-
Measure the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
-
Quantify the MDA levels by measuring the absorbance of the resulting pink-colored complex at 532 nm.
Visualization of Signaling Pathways and Workflows
Caption: this compound inhibits the NF-κB signaling pathway.
Conclusion
This compound demonstrates considerable promise as a neuroprotective agent for the treatment of cerebral damage. Its ability to inhibit the NF-κB signaling pathway and exert antioxidant effects provides a strong rationale for its further investigation. The protocols and data presented herein offer a foundational guide for researchers and drug development professionals to explore the therapeutic potential of this compound in mitigating the devastating consequences of ischemic stroke and other forms of cerebral injury. Further studies are warranted to elucidate the precise quantitative effects of this compound and to optimize its therapeutic application.
References
- 1. Bakkenolide-IIIa ameliorates lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Bakkenolide Analogues for Structure-Activity Relationship Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of bakkenolide analogues to facilitate structure-activity relationship (SAR) studies. Bakkenolides are a class of sesquiterpenoid lactones with a characteristic spiro-butyrolactone moiety and have demonstrated a range of biological activities, including potent anti-inflammatory, neuroprotective, and cytotoxic effects. Understanding the relationship between the chemical structure of bakkenolide analogues and their biological activity is crucial for the development of novel therapeutic agents.
Introduction to Bakkenolides and Their Therapeutic Potential
Bakkenolides are naturally occurring compounds isolated from various plant species, such as Petasites and Homogyne. Their diverse biological activities have spurred interest in their synthesis and the exploration of their therapeutic potential. Notably, bakkenolide B has been shown to exhibit significant anti-inflammatory and anti-allergic properties. The core structure of bakkenolides presents a unique scaffold for chemical modification, allowing for the systematic investigation of how different functional groups and stereochemical configurations influence their biological effects.
Data Presentation: Structure-Activity Relationship of Bakkenolide Analogues
A systematic analysis of the structure-activity relationships of bakkenolide analogues is essential for identifying the key structural features responsible for their biological effects. The following table summarizes the in vitro cytotoxic activity of various bakkenolide analogues isolated from Petasites formosanus against P-388, A549, and HT-29 cancer cell lines. While these compounds were isolated from a natural source, the data provides valuable preliminary insights into the SAR of this class of compounds.
| Compound | R1 | R2 | P-388 ED50 (µg/mL) | A549 ED50 (µg/mL) | HT-29 ED50 (µg/mL) |
| Bakkenolide-A | H | H | > 10.0 | > 10.0 | > 10.0 |
| Bakkenolide-B | OH | Angeloyl | 1.6 | 2.1 | 3.5 |
| Bakkenolide-C | OH | Tigloyl | 1.8 | 2.5 | 4.0 |
| Bakkenolide-D | O-Angeloyl | H | 2.5 | 3.8 | 5.2 |
| Bakkenolide-H | OH | Senecioyl | 1.5 | 2.0 | 3.2 |
Note: ED50 is the effective dose for 50% of the population. A lower value indicates higher potency. This data is illustrative and based on naturally occurring bakkenolides. A comprehensive SAR study would involve the systematic synthesis and testing of a wider range of analogues.
Experimental Protocols
General Synthesis Strategy for Bakkenolide Analogues
A general and concise synthetic route for producing (+/-)-bakkenolide A and its analogues can be achieved through a multi-step process. A key step in this synthesis is an intramolecular Diels-Alder reaction. The following protocol is a generalized representation based on established synthetic routes.
Protocol 1: Synthesis of (+/-)-Bakkenolide A
This protocol outlines the key steps for the total synthesis of (+/-)-bakkenolide A.
Materials:
-
Ethyl 4-benzyloxyacetoacetate
-
Tiglyl bromide
-
cis-5-bromo-1,3-pentadiene
-
Appropriate solvents and reagents for alkylation, cycloaddition, hydrogenation, lactonization, and Wittig reactions.
Procedure:
-
Sequential Alkylations: Alkylate ethyl 4-benzyloxyacetoacetate first with tiglyl bromide and then with cis-5-bromo-1,3-pentadiene.
-
Intramolecular Diels-Alder Reaction: Subject the resulting product to an intramolecular Diels-Alder reaction to form the core bicyclic structure.
-
Hydrogenation and Lactonization: Hydrogenate the cycloadduct, which is then followed by spontaneous or acid-catalyzed lactonization to form the spiro-lactone.
-
Wittig Reaction: Introduce the exocyclic methylene group via a Wittig reaction to yield (+/-)-bakkenolide A.
Protocol 2: Assessment of Anti-Inflammatory Activity
The anti-inflammatory activity of synthesized bakkenolide analogues can be assessed using various in vitro and in vivo models. The carrageenan-induced paw edema model in rodents is a widely used in vivo assay for screening anti-inflammatory drugs.
Materials:
-
Synthesized bakkenolide analogues
-
Carrageenan solution (1% in sterile saline)
-
Positive control (e.g., Indomethacin)
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Experimental animals (e.g., Wistar rats or Swiss albino mice)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups: vehicle control, positive control, and treatment groups for each bakkenolide analogue at different doses.
-
Drug Administration: Administer the vehicle, positive control, or bakkenolide analogues orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group.
Signaling Pathway and Experimental Workflow Diagrams
Bakkenolide Analogue Synthesis and Evaluation Workflow
The following diagram illustrates the general workflow for the synthesis of bakkenolide analogues and the subsequent evaluation of their biological activity to establish structure-activity relationships.
Caption: Workflow for Synthesis and SAR Studies of Bakkenolide Analogues.
Putative Signaling Pathways Modulated by Bakkenolide Analogues
Bakkenolides are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.
NF-κB Signaling Pathway Inhibition by Bakkenolides
Caption: Inhibition of the NF-κB signaling pathway by bakkenolide analogues.
MAPK Signaling Pathway Modulation by Bakkenolides
Caption: Modulation of the MAPK signaling pathway by bakkenolide analogues.
Conclusion
The synthesis and systematic evaluation of bakkenolide analogues are critical for elucidating their structure-activity relationships and for the development of novel therapeutic agents. The protocols and information provided in this document offer a framework for researchers to design, synthesize, and test new bakkenolide derivatives with potentially enhanced biological activities and improved pharmacological profiles. Further investigation into the specific molecular targets and mechanisms of action of these compounds will be essential for their translation into clinical applications.
Application Notes and Protocols for Measuring the Antioxidant Activity of Bakkenolides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bakkenolides, a class of sesquiterpenoid lactones, have garnered significant interest for their diverse biological activities, including their potential as antioxidant agents. This document provides detailed protocols for measuring the antioxidant activity of bakkenolides, focusing on common and robust in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the lipid peroxidation (LPO) inhibition assay. Additionally, it outlines the known antioxidant-related signaling pathway for certain bakkenolides to provide a mechanistic context for their activity. While specific quantitative data for novel bakkenolides from primary literature was not accessible for this document, the provided protocols and data table template will enable researchers to systematically evaluate and compare the antioxidant potential of various bakkenolide compounds.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate oxidative damage by scavenging free radicals, chelating metal ions, and modulating cellular antioxidant defense systems. Bakkenolides, isolated from various plant species, have demonstrated a range of pharmacological effects, with recent studies highlighting their neuroprotective and antioxidant properties[1][2][3]. Understanding the antioxidant capacity of different bakkenolides is crucial for the development of new therapeutic agents. This application note provides standardized protocols for assessing the antioxidant activity of bakkenolides to ensure reliable and reproducible results.
Data Presentation
While a seminal study by Wang et al. (2009) identified four novel bakkenolides (bakkenolide-Ia, bakkenolide-IIa, bakkenolide-IIIa, and bakkenolide-IVa) with significant antioxidant activities, the specific quantitative data (e.g., IC50 values) from this publication could not be retrieved for this document.[1][2] The following table is provided as a template for researchers to populate with their experimental data for clear and structured comparison.
| Bakkenolide Derivative | DPPH Radical Scavenging Assay (IC50 in µM) | Lipid Peroxidation Inhibition Assay (IC50 in µM) |
| Bakkenolide-Ia | Data not available | Data not available |
| Bakkenolide-IIa | Data not available | Data not available |
| Bakkenolide-IIIa | Data not available | Data not available |
| Bakkenolide-IVa | Data not available | Data not available |
| Positive Control (e.g., Trolox) | Insert experimental value | Insert experimental value |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Bakkenolide samples
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Sample Preparation: Dissolve the bakkenolide samples and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the bakkenolide samples or the positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
For the control, add 100 µL of the sample solvent (methanol) to a well containing 100 µL of the DPPH solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the bakkenolide samples.
Lipid Peroxidation (LPO) Inhibition Assay using Thiobarbituric Acid Reactive Substances (TBARS)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.
Materials:
-
Tissue homogenate (e.g., rat brain or liver) as a source of lipids
-
Tris-HCl buffer
-
FeSO4 (to induce lipid peroxidation)
-
Ascorbic acid
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Bakkenolide samples
-
Positive control (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4).
-
Prepare a 15% w/v solution of TCA.
-
Prepare a 0.8% w/v solution of TBA.
-
-
Tissue Homogenate Preparation: Homogenize the tissue (e.g., rat brain) in cold buffer to obtain a 10% (w/v) homogenate. Centrifuge the homogenate at a low speed to remove cellular debris.
-
Induction of Lipid Peroxidation:
-
In a test tube, mix the tissue homogenate with the bakkenolide sample at different concentrations.
-
Induce lipid peroxidation by adding a solution of FeSO4 and ascorbic acid.
-
A control tube should be prepared without the bakkenolide sample.
-
A blank tube should contain the tissue homogenate and all reagents except the inducing agent.
-
-
Incubation: Incubate the reaction mixtures in a water bath at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding TCA, followed by the TBA reagent.
-
Color Development: Heat the tubes in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow the development of a pink-colored chromogen.
-
Measurement: Cool the tubes and centrifuge to pellet the precipitate. Measure the absorbance of the supernatant at 532 nm.
-
Calculation of Inhibition: The percentage of inhibition of lipid peroxidation is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (induced lipid peroxidation without the sample).
-
A_sample is the absorbance of the sample.
-
-
IC50 Determination: The IC50 value (the concentration of the sample required to inhibit 50% of lipid peroxidation) is determined by plotting the percentage of inhibition against the concentration of the bakkenolide samples.
Signaling Pathways
Certain bakkenolides have been shown to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. For instance, Bakkenolide B has been reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[4].
Nrf2 Signaling Pathway:
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds like bakkenolide B, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). This cellular defense mechanism enhances the cell's capacity to neutralize ROS and combat oxidative stress.
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the Lipid Peroxidation (TBARS) Assay.
Caption: Nrf2 Signaling Pathway Activation by Bakkenolide B.
References
- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Intramolecular Diels-Alder Reaction in the Total Synthesis of (±)-Bakkenolide A
Introduction
Bakkenolide A is a sesquiterpene β-methylene spiro lactone with a unique tricyclic hydrindane structure containing four chiral centers.[1] First isolated from Petasites japonicus, it has demonstrated cytotoxicity against several carcinoma cell lines and insect antifeedant activity.[2][3][4] The challenging structure and biological activity of bakkenolide A have made it an attractive target for total synthesis.
This application note details a concise and effective synthetic strategy for (±)-bakkenolide A, employing an intramolecular Diels-Alder reaction as the key stereocontrolled transformation to construct the core bicyclic system.[2][3][5][6][7] This approach, developed by Back and coworkers, provides a streamlined route to the natural product and its stereoisomers.
Synthetic Strategy
The synthesis commences with the sequential alkylation of a β-keto ester or dialkyl malonate to assemble a triene precursor. This acyclic triene is then subjected to thermal conditions to induce an intramolecular [4+2] cycloaddition, forming the pivotal cis-fused hydrindane skeleton. Subsequent functional group manipulations, including hydrogenation, lactonization, and olefination, complete the synthesis of (±)-bakkenolide A. A schematic overview of this synthetic approach is presented below.
Caption: Synthetic workflow for (±)-Bakkenolide A.
Experimental Protocols
The following protocols are based on the work of Back and coworkers.
Protocol 1: Synthesis of the Triene Precursor
This protocol describes the sequential alkylation of ethyl 4-benzyloxyacetoacetate to yield the (E,Z)-triene precursor for the Diels-Alder reaction.
Materials:
-
Ethyl 4-benzyloxyacetoacetate
-
Tiglyl bromide
-
(Z)-5-bromo-1,3-pentadiene
-
Base (e.g., sodium ethoxide)
-
Anhydrous ethanol
-
Anhydrous THF
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To the cooled solution, add ethyl 4-benzyloxyacetoacetate dropwise and stir for 30 minutes at room temperature.
-
Add tiglyl bromide and reflux the mixture for 12 hours.
-
Cool the reaction, quench with water, and extract with an organic solvent. Purify the crude product to obtain the mono-alkylated intermediate.
-
In a separate flask, prepare a solution of the mono-alkylated intermediate in anhydrous THF and treat it with a suitable base (e.g., NaH) at 0 °C.
-
Add (Z)-5-bromo-1,3-pentadiene and stir the reaction at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, and purify by column chromatography to yield the (E,Z)-triene precursor.
Protocol 2: Intramolecular Diels-Alder Reaction
This key step forms the hydrindane core of bakkenolide A.
Materials:
-
(E,Z)-Triene precursor
-
Toluene
-
2,6-di-tert-butyl-4-methylphenol (BHT) as a radical inhibitor
Procedure:
-
Dissolve the (E,Z)-triene precursor and a catalytic amount of BHT in toluene.
-
Transfer the solution to a sealed reaction vessel.
-
Heat the mixture at 190 °C for 24 hours.[2]
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting mixture of stereoisomeric cycloadducts by column chromatography.
Protocol 3: Conversion to (±)-Bakkenolide A
This protocol details the final steps to obtain the target molecule.
Materials:
-
Hydrindane cycloadduct mixture
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium)
-
Anhydrous THF
Procedure:
-
Hydrogenation and Lactonization: Dissolve the cycloadduct mixture in a suitable solvent (e.g., ethanol) and add Pd/C. Subject the mixture to a hydrogen atmosphere. The reaction simultaneously achieves hydrogenation of the double bond and hydrogenolysis of the benzyl protecting group, followed by spontaneous or acid-catalyzed lactonization.[3]
-
Filter the catalyst and concentrate the solvent. Purify the resulting spiro lactone intermediate.
-
Wittig Reaction: Prepare the Wittig reagent by treating methyltriphenylphosphonium bromide with a strong base in anhydrous THF.
-
Add a solution of the spiro lactone intermediate to the ylide at low temperature and allow the reaction to warm to room temperature.
-
Quench the reaction, extract with an organic solvent, and purify by column chromatography to afford (±)-bakkenolide A.[3]
Data Presentation
The following table summarizes the yields for the key steps in the synthesis of (±)-bakkenolide A.
| Step | Starting Material | Product | Yield (%) | Reference |
| First Alkylation | Ethyl 4-benzyloxyacetoacetate | Mono-alkylated intermediate | 85 | [2] |
| Second Alkylation | Mono-alkylated intermediate | (E,Z)-Triene precursor | 92 | [2] |
| Intramolecular Diels-Alder Reaction | (E,Z)-Triene precursor | Hydrindane cycloadducts | 54 | [2] |
| Hydrogenation & Lactonization | Hydrindane cycloadducts | Spiro lactone intermediate | 93 | [2] |
Signaling Pathways and Logical Relationships
The stereochemical outcome of the intramolecular Diels-Alder reaction is governed by the geometry of the transition state. The use of a (Z)-diene tethered to the dienophile favors a transition state that leads to the desired cis-fused hydrindane ring system.
Caption: Stereochemical control in the Diels-Alder reaction.
Conclusion
The intramolecular Diels-Alder reaction provides an elegant and efficient method for the construction of the core structure of bakkenolide A. This strategy highlights the power of pericyclic reactions in the stereoselective synthesis of complex natural products. The protocols and data presented herein offer a valuable resource for researchers in organic synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A concise total synthesis of (+/-)-bakkenolide A by means of an intramolecular Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Navigating the Stereochemical Maze: A Technical Guide to Bakkane Synthesis
For researchers, scientists, and drug development professionals embarking on the complex journey of synthesizing bakkane sesquiterpenoids, the path is often fraught with stereochemical challenges. This technical support center provides troubleshooting guides and frequently asked questions to navigate the intricate landscape of stereoselective bakkane synthesis, ensuring a higher probability of achieving the desired stereoisomer.
The core of the bakkane structure, a unique spiro[4.5]decane system, presents a formidable challenge in controlling the relative and absolute stereochemistry at its multiple chiral centers. The successful construction of this intricate framework hinges on a deep understanding of the subtle factors that govern the stereochemical outcome of key chemical transformations. This guide will delve into the most common hurdles encountered during bakkane synthesis, offering practical advice and detailed protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereochemical challenges in the synthesis of bakkanes?
The main difficulty lies in the construction of the spirocyclic core, particularly the establishment of the correct relative stereochemistry at the C5 (spiro) and C7 centers, as well as the C1 and C10 centers on the hydrindane ring system. The facial selectivity of key bond-forming reactions, such as intramolecular Diels-Alder cycloadditions and aldol condensations, is highly sensitive to substrate geometry, reaction conditions, and the nature of substituents.
Q2: My intramolecular Diels-Alder reaction is producing a mixture of diastereomers. How can I improve the selectivity?
The stereochemical outcome of the intramolecular Diels-Alder (IMDA) reaction, a cornerstone in many bakkane syntheses, is highly dependent on the geometry of the diene and dienophile in the triene precursor.
-
Diene Geometry: The use of a (Z)-diene is often crucial for obtaining the desired stereochemistry. For instance, in the synthesis of (+/-)-bakkenolide A, employing a (Z)-5-bromo-1,3-pentadiene moiety leads to the desired product, while the corresponding (E)-isomer yields the 10-epi and 7,10-diepibakkenolide A as the major products[1].
-
Transition State Control: The IMDA reaction can proceed through either an endo or exo transition state. For the formation of the natural bakkane skeleton, an exo transition state is typically favored[1]. The choice of solvent, temperature, and the presence of Lewis acids can influence this preference. Careful optimization of these parameters is critical.
Q3: I am observing the formation of epi-bakkenolides. What is the cause and how can I avoid it?
The formation of epimers at C7 and C10 is a common problem. For example, 7-epibakkenolide A, 10-epibakkenolide A, and 7,10-diepibakkenolide A have been identified as byproducts in some synthetic routes[1].
-
C10 Epimerization: As mentioned in Q2, the geometry of the diene in the IMDA precursor directly influences the stereochemistry at C10.
-
C7 Epimerization: The stereocenter at C7 is often established during or after the formation of the hydrindane ring. The choice of reagents and reaction conditions for subsequent transformations, such as lactonization, is critical to prevent epimerization at this center.
Troubleshooting Guide
Problem: Poor Diastereoselectivity in the Intramolecular Diels-Alder (IMDA) Cycloaddition
Symptoms:
-
Formation of multiple, difficult-to-separate diastereomers.
-
Low yield of the desired bakkane precursor.
-
Inconsistent results between batches.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Diene Geometry: The presence of the (E)-isomer of the diene in the triene precursor. | Ensure the stereoselective synthesis of the (Z)-diene. This may involve careful selection of olefination conditions or purification of the diene precursor. |
| Unfavorable Transition State: The reaction conditions favor the undesired endo transition state. | Systematically screen reaction parameters. Lowering the reaction temperature can often enhance selectivity. Experiment with a range of solvents with varying polarities. The use of Lewis acids can also alter the transition state geometry and improve selectivity. |
| Thermal Isomerization: The diene or triene precursor may be isomerizing under the reaction conditions. | Monitor the reaction at lower temperatures and for shorter durations. If thermal isomerization is suspected, consider photochemical methods for the cycloaddition. |
Problem: Low Yield and/or Poor Selectivity in the Aldol Condensation Step
Symptoms:
-
Formation of a complex mixture of aldol adducts.
-
Low conversion to the desired enone.
-
Side reactions such as dehydration or retro-aldol reaction.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Enolate Formation: Lack of regioselectivity in enolate formation. | Employ kinetic or thermodynamic enolate formation conditions as required. The use of bulky bases like lithium diisopropylamide (LDA) at low temperatures favors the kinetic enolate. |
| Poor Facial Selectivity: The electrophile (aldehyde) can approach the enolate from two different faces, leading to a mixture of diastereomers. | The use of chiral auxiliaries or catalysts can induce facial selectivity. Substrate control, where existing stereocenters direct the approach of the electrophile, is also a powerful strategy. Careful selection of the metal counterion of the enolate can also influence stereoselectivity. |
| Unfavorable Reaction Conditions: The reaction conditions may be too harsh, leading to side reactions. | Optimize the reaction temperature, time, and the choice of base and solvent. The use of milder bases and lower temperatures can often minimize side reactions. |
Key Experimental Protocols
A highly diastereoselective Diels-Alder/aldol sequence has been reported to provide a fully stereocontrolled approach to the bakkane family[2]. While the full detailed experimental procedures require consulting the original literature, the key transformations are outlined below.
1. Diastereoselective Intramolecular Diels-Alder Reaction:
A crucial step in the synthesis of (+/-)-bakkenolide A involves the intramolecular Diels-Alder reaction of an (E,Z)-triene precursor. This reaction establishes the key stereocenters of the hydrindane core. The use of the (Z)-diene component is critical for achieving the desired stereochemistry at C10[1].
2. Diastereoselective Aldol Condensation:
Following the cycloaddition, a subsequent intramolecular aldol condensation is employed to construct the cyclopentane ring, thus forming the complete bakkane skeleton. The stereochemical outcome of this reaction is critical for establishing the final relative stereochemistry of the molecule.
Data Presentation
The following table summarizes the impact of diene geometry on the product distribution in the intramolecular Diels-Alder reaction for the synthesis of bakkenolide A derivatives[1].
| Diene Isomer in Precursor | Major Products | Minor Products |
| (Z)-isomer | (+/-)-Bakkenolide A | 7-epibakkenolide A, 10-epibakkenolide A, 7,10-diepibakkenolide A |
| (E)-isomer | 10-epibakkenolide A, 7,10-diepibakkenolide A | (+/-)-Bakkenolide A, 7-epibakkenolide A |
Visualizing Synthetic Pathways
To better understand the logical flow of the stereoselective synthesis of bakkanes, the following diagrams illustrate key concepts and workflows.
Caption: Logical workflow for the stereoselective synthesis of bakkanes.
Caption: Troubleshooting flowchart for poor diastereoselectivity in the IMDA reaction.
By carefully considering the factors outlined in this guide, researchers can more effectively tackle the stereochemical challenges inherent in the synthesis of bakkanes, paving the way for the successful preparation of these and other complex natural products.
References
Technical Support Center: Optimization of Bakkenolide Extraction from Petasites japonicus
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of bakkenolides from Petasites japonicus.
Frequently Asked Questions (FAQs)
Q1: Which part of Petasites japonicus is most suitable for bakkenolide extraction?
A1: The concentration of bakkenolides can vary significantly between different parts of the plant. For instance, bakkenolide D is found in the highest amounts in the roots, while the leaves have a higher content of bakkenolide B.[1] Therefore, the choice of plant material depends on the specific bakkenolide you are targeting.
Q2: What are the most effective solvents for extracting bakkenolides?
A2: Bakkenolides are generally nonpolar compounds. Ethanol and methanol have been effectively used for their extraction.[2][3] Aqueous extracts have also been shown to contain bakkenolides, though the efficiency may differ compared to alcohol-based solvents. The optimal ethanol concentration for the extraction of petasin, a related compound, was found to be approximately 80%.[3]
Q3: What extraction techniques are commonly used for bakkenolides?
A3: Common methods include sonication, reflux, and maceration at room temperature.[1][2][4] Ultrasound-assisted extraction (UAE) can reduce extraction time and improve yield due to enhanced cell disruption.[1]
Q4: How can I optimize the extraction conditions for bakkenolides?
A4: Response Surface Methodology (RSM) is a powerful statistical tool for optimizing extraction parameters such as solvent concentration, extraction time, and temperature.[3] A study optimizing bakkenolide B extraction found that extraction temperature and time were significant factors.
Experimental Protocols
Protocol 1: Optimized Extraction of Bakkenolide B using Response Surface Methodology (RSM)
This protocol is based on the principles of RSM to determine the optimal conditions for bakkenolide B extraction from the leaves of Petasites japonicus.
Materials:
-
Dried and powdered leaves of Petasites japonicus
-
Ethanol (various concentrations)
-
Deionized water
-
pH meter
-
Shaking incubator or water bath
-
Filtration apparatus (e.g., Whatman filter paper)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Experimental Design: A Box-Behnken design (BBD) can be employed to investigate the effects of three key independent variables: extraction temperature (e.g., 80-100°C), extraction time (e.g., 30-60 min), and solvent pH (e.g., 5-9).
-
Extraction Procedure:
-
For each experimental run defined by the BBD, accurately weigh a specific amount of powdered P. japonicus leaves.
-
Prepare the extraction solvent with the specified ethanol concentration and adjust the pH accordingly.
-
Combine the plant material and solvent in a flask at the designated solvent-to-solid ratio.
-
Place the flask in a shaking incubator or water bath set to the specified temperature for the designated time.
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
-
Quantification:
-
Analyze the bakkenolide B content in each crude extract using a validated HPLC method.
-
-
Optimization:
-
Use the experimental data to fit a second-order polynomial equation.
-
Generate response surface plots to visualize the relationship between the variables and the bakkenolide B yield.
-
Determine the optimal extraction conditions that maximize the bakkenolide B content.
-
Protocol 2: General Methanolic Extraction and Isolation of Bakkenolides
This protocol describes a general method for the extraction and subsequent isolation of bakkenolides from the aerial parts of P. japonicus.[2]
Materials:
-
Dried and powdered leaves and stems of P. japonicus
-
95% Methanol (MeOH)
-
Diaion HP-20 resin
-
n-hexane, Chloroform (CHCl₃), Ethyl acetate (EtOAc), n-Butanol (n-BuOH)
-
Silica gel and Sephadex LH-20 for column chromatography
-
Preparative HPLC system
Methodology:
-
Extraction:
-
Soak the dried and powdered plant material (1.6 kg) in 95% MeOH at room temperature.
-
Perform the extraction twice, with each extraction lasting for 3 days.
-
Combine the extracts and remove the solvent under reduced pressure at 45°C to obtain the crude residue.
-
-
Fractionation:
-
Pass the MeOH extract through a Diaion HP-20 column.
-
Partition the eluate successively with n-hexane, CHCl₃, EtOAc, and n-BuOH.
-
-
Isolation:
-
The n-BuOH fraction, which typically shows potent activity, is subjected to further purification.
-
Perform successive column chromatography on silica gel and Sephadex LH-20.
-
Further purify the resulting fractions using preparative HPLC to isolate individual bakkenolides (e.g., bakkenolide B and bakkenolide D).
-
-
Structure Elucidation:
-
Confirm the structures of the isolated compounds using spectroscopic data, including 1H NMR, 13C NMR, and 2D-NMR.
-
Data Presentation
Table 1: Quantitative Analysis of Bakkenolides in Petasites japonicus
| Bakkenolide | Plant Part | Extraction Solvent | Analytical Method | Concentration (mg/g) | Reference |
| Bakkenolide D | Roots | Not specified | HPLC/UV | 107.203 | [5] |
| Bakkenolide D | Other parts | Not specified | HPLC/UV | 0.403 - 4.419 | [5] |
| Bakkenolide B | Leaves | 70% Ethanol | HPLC | Higher than petiole and rhizome | [1] |
Table 2: Optimized Extraction Conditions for Petasin (a related compound) using RSM
| Parameter | Optimal Value |
| Ethanol Concentration | 79.92% |
| Extraction RPM | 178.10 rpm |
| Extraction Time | 2.06 hours |
Source:[3]
Troubleshooting Guides
Extraction Troubleshooting
Q: My bakkenolide yield is consistently low. What could be the problem?
A:
-
Incorrect Plant Material: Ensure you are using the correct part of the plant for the specific bakkenolide you are targeting. For example, roots are better for bakkenolide D, while leaves are richer in bakkenolide B.[1][5]
-
Suboptimal Extraction Parameters: The extraction efficiency is highly dependent on solvent concentration, temperature, and time. Use an optimized protocol, preferably one developed using RSM, to ensure you are using the best conditions.[3]
-
Improper Sample Preparation: The plant material should be properly dried and ground to a fine powder to increase the surface area for solvent penetration.
-
Solvent Polarity: Bakkenolides are nonpolar. Ensure your solvent system has the appropriate polarity. High concentrations of water in the extraction solvent may reduce the yield of less polar bakkenolides.
Q: I am observing degradation of my target compounds during extraction. How can I prevent this?
A:
-
Heat Sensitivity: Some bakkenolides may be thermolabile. If you are using a heat-based extraction method like reflux, consider reducing the temperature or extraction time. Alternatively, you can use non-thermal methods like sonication or maceration at room temperature.[1]
-
Light Sensitivity: Protect your extracts from light, as some phytochemicals are light-sensitive.
-
pH Stability: The pH of the extraction solvent can affect the stability of certain compounds. It's advisable to work with a neutral pH unless an acidic or basic medium is shown to improve extraction without causing degradation.
HPLC Analysis Troubleshooting
Q: I am seeing peak tailing or fronting in my HPLC chromatograms for bakkenolides.
A:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Incompatible Injection Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, use the mobile phase as the sample solvent.
-
Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.
-
Column Degradation: The stationary phase of the column may be degraded. Consider replacing the column.
Q: My retention times are shifting between injections.
A:
-
Inconsistent Mobile Phase Composition: Prepare fresh mobile phase for each run and ensure the components are accurately measured and well-mixed.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.
-
Pump Issues: Fluctuations in pump pressure can lead to inconsistent flow rates and shifting retention times. Check the pump for leaks or air bubbles.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Bakkenolides from Petasites japonicus have been shown to exert their biological effects through various signaling pathways.
Caption: Anti-neuroinflammatory mechanism of Bakkenolide B.
Bakkenolide B has been shown to suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in microglia. This effect is mediated through the activation of the AMP-activated protein kinase (AMPK) and the subsequent upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. Activation of this pathway leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1), which reduce reactive oxygen species (ROS) and exert anti-inflammatory effects.
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. drpress.org [drpress.org]
- 3. researchgate.net [researchgate.net]
- 4. Response Surface Methodology in Optimising the Extraction of Polyphenolic Antioxidants from Flower Buds of Magnolia × soulangeana Soul.-Bod. var. ‘Lennei’ and Their Detailed Qualitative and Quantitative Profiling [mdpi.com]
- 5. Bakkenolide G, a natural PAF-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification strategies for isolating high-purity Bakkenolide III
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purification strategies for isolating high-purity Bakkenolide III. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low yield of this compound after initial extraction.
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Question: My initial crude extract from Petasites formosanus shows a very low concentration of this compound. What could be the cause, and how can I improve the yield?
-
Answer: Low yields can stem from several factors, including the plant material itself, the extraction solvent, and the extraction method.
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Plant Material: The concentration of this compound can vary depending on the age of the plant, the season of harvest, and the specific part of the plant used (roots are a primary source). Ensure you are using the correct plant part and consider the optimal harvest time.
-
Extraction Solvent: The polarity of the extraction solvent is crucial. While a hot methanol extract is a common starting point, the polarity might not be optimal for this compound.[1] Experiment with solvents of varying polarities, such as ethanol, ethyl acetate, or a mixture of solvents.[2][3]
-
Extraction Method: Simple maceration may not be efficient.[4] Consider using techniques like Soxhlet extraction, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE) to enhance the extraction efficiency.[4]
-
Issue 2: Poor separation of this compound during column chromatography.
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Question: I'm having difficulty separating this compound from other closely related bakkenolides using silica gel column chromatography. The fractions are consistently impure. What can I do?
-
Answer: Achieving good resolution in column chromatography depends on the proper selection of the stationary and mobile phases.
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Solvent System Optimization: The choice of solvent system is critical for achieving good separation on a silica gel column.[5] A single solvent system may not be sufficient. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone), is often more effective for separating complex mixtures of terpenoids.[5]
-
TLC as a Guide: Before running the column, use Thin Layer Chromatography (TLC) to test different solvent systems. The ideal solvent system should give your target compound an Rf value between 0.25 and 0.35 for optimal separation on the column.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reversed-phase C18 silica gel.
-
Issue 3: Peak tailing in HPLC analysis of this compound.
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Question: My HPLC chromatograms for this compound show significant peak tailing, which affects the accuracy of my purity assessment. What are the common causes and solutions?
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Answer: Peak tailing in reversed-phase HPLC is a common issue that can arise from several factors.
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Secondary Interactions: Residual silanol groups on the C18 column can interact with polar functional groups on this compound, leading to tailing. Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or trifluoroacetic acid) can suppress this interaction.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.
-
Mobile Phase Composition: The composition of the mobile phase (e.g., acetonitrile-water or methanol-water) should be optimized. A gradient elution may provide better peak shape and resolution compared to an isocratic method.[6][7]
-
Issue 4: Difficulty in recrystallizing this compound to high purity.
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Question: I have a semi-purified fraction of this compound, but I'm struggling to obtain high-purity crystals. The product either oils out or the crystals are not pure. What should I try?
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Answer: Successful recrystallization depends heavily on the choice of solvent and the cooling process.
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Solvent Selection: The ideal solvent is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.[8] Test a range of solvents with varying polarities, such as ethanol, acetone, ethyl acetate, or hexane, or a mixture of solvents (e.g., ethanol-water, acetone-hexane).[9]
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Oiling Out: If the compound "oils out" instead of crystallizing, it may be because the solution is supersaturated or the melting point of the compound is lower than the boiling point of the solvent. Try using a lower boiling point solvent or a more dilute solution. Slow cooling is also crucial to prevent oiling out.[10][11]
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Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical source for isolating this compound?
A1: this compound has been isolated from the roots of Petasites formosanus.[1][12] Other Petasites species may also be potential sources.
Q2: What is a general workflow for the purification of this compound?
A2: A typical workflow involves:
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Extraction: Extraction of the plant material with a suitable solvent (e.g., methanol).[1]
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Solvent Partitioning: Partitioning the crude extract between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation based on polarity.
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Column Chromatography: Further purification of the desired fraction using silica gel column chromatography with a gradient solvent system.[5]
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Preparative HPLC: High-performance liquid chromatography on a preparative scale for final purification to achieve high purity.
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Recrystallization: Recrystallization of the purified fraction to obtain high-purity crystals of this compound.[8]
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for assessing the purity of this compound.[13] The purity can be determined by calculating the peak area percentage of this compound in the chromatogram. Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the identity and purity of the final product.[14]
Q4: What are the key chemical properties of this compound to consider during purification?
A4: this compound is a sesquiterpene lactone with a molecular formula of C15H22O4 and a molecular weight of 266.33 g/mol .[15] Its structure contains polar functional groups which influence its solubility and chromatographic behavior. Understanding its polarity is key to selecting appropriate solvents for extraction and chromatography. Information on its stability is limited, but like many natural products, it may be sensitive to heat, light, and extreme pH, so mild purification conditions are recommended.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound from Petasites formosanus
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Plant Material Preparation: Air-dry the roots of Petasites formosanus and grind them into a fine powder.
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Extraction: Macerate the powdered plant material (1 kg) with methanol (3 x 5 L) at room temperature for 48 hours for each extraction.
-
Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Solvent Partitioning:
-
Suspend the crude extract in water (1 L) and partition successively with n-hexane (3 x 1 L) and then ethyl acetate (3 x 1 L).
-
Collect the ethyl acetate fraction, as this compound is expected to be enriched in this fraction due to its polarity.
-
Evaporate the ethyl acetate under reduced pressure to obtain the ethyl acetate fraction.
-
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) in a slurry of n-hexane.
-
Sample Loading: Dissolve the ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel containing the sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is as follows:
-
n-hexane (100%)
-
n-hexane:ethyl acetate (9:1)
-
n-hexane:ethyl acetate (8:2)
-
n-hexane:ethyl acetate (7:3)
-
n-hexane:ethyl acetate (1:1)
-
Ethyl acetate (100%)
-
-
Fraction Collection and Analysis: Collect fractions of approximately 20 mL and monitor the composition of each fraction by TLC. Combine the fractions containing this compound.
Protocol 3: High-Purity Purification by Preparative HPLC
-
Sample Preparation: Dissolve the this compound-enriched fraction from column chromatography in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 40% acetonitrile and increasing to 70% over 30 minutes).
-
Flow Rate: 4 mL/min.
-
Detection: UV at 210 nm.
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Evaporation: Evaporate the solvent from the collected fraction under reduced pressure to obtain purified this compound.
Protocol 4: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the purified this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate/hexane mixture) at room and elevated temperatures to find a suitable recrystallization solvent.
-
Dissolution: Dissolve the bulk of the purified this compound in a minimal amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, place the solution in a refrigerator or an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to obtain high-purity this compound.
Data Presentation
Table 1: Comparison of Extraction Methods for this compound (Hypothetical Data)
| Extraction Method | Solvent | Extraction Time (h) | Yield of Crude Extract (g/kg) | This compound Content in Extract (%) |
| Maceration | Methanol | 48 | 85 | 1.2 |
| Soxhlet Extraction | Methanol | 24 | 110 | 1.5 |
| Ultrasonic-Assisted | Ethanol | 1 | 95 | 1.8 |
Table 2: Purity and Yield at Different Stages of this compound Purification (Hypothetical Data)
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |
| Solvent Partitioning | Crude Methanol Extract | Ethyl Acetate Fraction | 30 | 5 |
| Column Chromatography | Ethyl Acetate Fraction | This compound Fraction | 40 | 70 |
| Preparative HPLC | This compound Fraction | Purified this compound | 60 | 95 |
| Recrystallization | Purified this compound | Crystalline this compound | 85 | >99 |
Mandatory Visualization
Caption: Experimental workflow for the isolation of high-purity this compound.
Caption: Logical workflow for troubleshooting common purification issues.
References
- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 3. plantarchives.org [plantarchives.org]
- 4. rroij.com [rroij.com]
- 5. msipublishers.com [msipublishers.com]
- 6. hplc.eu [hplc.eu]
- 7. mdpi.com [mdpi.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The bakkenolides from the root of Petasites formosanus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | CAS#:24909-95-3 | Chemsrc [chemsrc.com]
Technical Support Center: Optimizing Bakkenolide III Dosage for Neuroprotective Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during in vitro experiments investigating the neuroprotective effects of Bakkenolide III.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in neuronal cell culture?
A1: Based on studies of related bakkenolides and similar compounds, a starting concentration range of 1 µM to 50 µM is recommended for initial dose-response experiments. It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range for your specific cell line before proceeding with neuroprotection assays.
Q2: How should I dissolve this compound for cell culture experiments?
A2: this compound is a lipophilic compound and should be dissolved in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What is the potential mechanism of neuroprotection for this compound?
A3: this compound is believed to exert its neuroprotective effects through its anti-inflammatory and antioxidant properties. Studies on bakkenolides suggest the involvement of the NF-κB and Nrf2 signaling pathways. This compound may inhibit the activation of NF-κB, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines. Additionally, it may activate the Nrf2 pathway, leading to the expression of antioxidant enzymes that protect cells from oxidative stress.
Q4: How long should I pre-treat my cells with this compound before inducing neurotoxicity?
A4: A pre-treatment time of 1 to 24 hours is commonly used for neuroprotective compounds. An initial experiment with a pre-treatment time of 2 to 4 hours is a good starting point. The optimal pre-treatment time may vary depending on the cell type and the specific neurotoxic insult being used.
Q5: Is this compound stable in cell culture medium?
A5: Sesquiterpene lactones, the class of compounds to which this compound belongs, can be unstable at physiological pH (7.4) and temperature (37°C). It is advisable to prepare fresh dilutions of this compound in culture medium for each experiment. For longer-term experiments, the stability of this compound in your specific cell culture medium should be empirically determined.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death in this compound Treated Wells (without neurotoxin) | 1. This compound concentration is too high and causing cytotoxicity.2. DMSO concentration is too high.3. Contamination of the compound stock or culture. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT) to determine the maximum non-toxic concentration.2. Ensure the final DMSO concentration is ≤ 0.1% and include a vehicle control.3. Check for signs of contamination (e.g., cloudy media, pH change) and use sterile techniques. |
| No Neuroprotective Effect Observed | 1. This compound concentration is too low.2. Pre-treatment time is not optimal.3. The chosen neurotoxic insult is too severe.4. This compound is not effective against the specific pathway of neurodegeneration being studied. | 1. Increase the concentration of this compound within its non-toxic range.2. Vary the pre-treatment time (e.g., 1, 4, 12, 24 hours).3. Reduce the concentration or duration of the neurotoxic insult to achieve ~50% cell death in the control group.4. Consider a different model of neurotoxicity or investigate alternative mechanisms of action. |
| High Variability Between Replicate Wells | 1. Uneven cell seeding.2. Inconsistent compound or neurotoxin addition.3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension before seeding and mix gently after seeding.2. Use calibrated pipettes and be consistent with the timing and technique of additions.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Precipitate Forms When Adding this compound to Medium | 1. Poor solubility of this compound at the working concentration.2. Interaction with components in the serum or medium. | 1. Ensure the DMSO stock is fully dissolved before diluting in medium. Briefly vortex the diluted solution.2. Consider using a serum-free medium for the treatment period if compatible with your cells. |
Data Presentation
Table 1: Example of Cytotoxicity Data for this compound in a Neuronal Cell Line
| This compound (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 98.5 | 4.8 |
| 5 | 97.1 | 5.5 |
| 10 | 95.3 | 6.1 |
| 25 | 85.2 | 7.3 |
| 50 | 60.1 | 8.9 |
| 100 | 35.7 | 9.5 |
Note: This is example data. Researchers should generate their own dose-response curves for their specific cell line.
Table 2: Example of Neuroprotective Effect of this compound against Oxidative Stress
| Treatment | Cell Viability (% of Control) | Standard Deviation |
| Control | 100 | 6.3 |
| Oxidative Stressor | 48.2 | 5.9 |
| Oxidative Stressor + 1 µM this compound | 55.7 | 6.8 |
| Oxidative Stressor + 5 µM this compound | 72.4 | 7.1 |
| Oxidative Stressor + 10 µM this compound | 85.1 | 6.5 |
Note: This is example data. The optimal protective concentration will depend on the cell type and the nature of the neurotoxic insult.
Experimental Protocols
General Cell Culture and Maintenance
-
Cell Lines: Primary cortical neurons, SH-SY5Y neuroblastoma cells, or PC12 cells are commonly used models.
-
Culture Medium: Use the recommended medium for your specific cell line (e.g., Neurobasal medium supplemented with B-27 for primary neurons, DMEM/F12 for SH-SY5Y and PC12).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells according to standard protocols for your cell line to maintain them in the exponential growth phase.
Preparation of this compound Stock Solution
-
Dissolve this compound powder in sterile, cell culture-grade DMSO to make a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cytotoxicity Assay (MTT Assay)
-
Seed neuronal cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
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Prepare serial dilutions of this compound in fresh culture medium.
-
Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate for 24-48 hours.
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Neuroprotection Assay (Oxygen-Glucose Deprivation Model)
-
Seed primary cortical neurons or other suitable neuronal cells in a multi-well plate.
-
Pre-treat the cells with various non-toxic concentrations of this compound for a predetermined time (e.g., 4 hours).
-
Induce oxygen-glucose deprivation (OGD):
-
Wash the cells with glucose-free DMEM or a similar buffer.
-
Place the cells in a hypoxic chamber with a gas mixture of 95% N₂ and 5% CO₂ for a duration sufficient to induce cell death (e.g., 1-4 hours).
-
-
Reoxygenation:
-
Remove the cells from the hypoxic chamber.
-
Replace the OGD buffer with fresh, complete culture medium (containing this compound for the treatment groups).
-
-
Incubate for 24 hours.
-
Assess cell viability using the MTT or LDH assay.
Mandatory Visualization
Technical Support Center: Refinement of Analytical Methods for Detecting Bakkenolide Isomers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting and quantifying bakkenolide isomers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of bakkenolide isomers using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC).
1. Chromatographic Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Resolution of Isomer Peaks | Inadequate stationary phase selectivity for structurally similar isomers. Mobile phase composition is not optimal. Column temperature fluctuations. | Column Selection: Use a high-resolution column, such as a C18 or a specialized phase column designed for isomer separations. Consider columns with smaller particle sizes (e.g., < 2 µm) for better efficiency. Mobile Phase Optimization: Adjust the organic modifier (e.g., acetonitrile, methanol) percentage. Introduce a gradient elution program with a shallow gradient to enhance separation. Experiment with different aqueous phase additives (e.g., formic acid, ammonium acetate) to improve peak shape and selectivity. Temperature Control: Employ a column oven to maintain a stable temperature, as even minor fluctuations can affect retention times and selectivity. |
| Peak Tailing | Secondary interactions between bakkenolides and active sites (residual silanols) on the stationary phase. Column overload. Inappropriate mobile phase pH. | Mobile Phase Additives: Add a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid) to the mobile phase to block active sites. Reduce Sample Load: Decrease the injection volume or dilute the sample. pH Adjustment: Optimize the mobile phase pH to ensure consistent ionization of the analytes. |
| Irproducible Retention Times | Inconsistent mobile phase preparation. System leaks. Insufficient column equilibration. Fluctuations in column temperature. | Consistent Mobile Phase: Prepare fresh mobile phase for each run and ensure accurate composition. Degas the mobile phase thoroughly. System Check: Inspect for leaks at all fittings, pump seals, and injector. Equilibration: Equilibrate the column with the mobile phase for a sufficient time (at least 10-15 column volumes) before the first injection. Temperature Stability: Use a column thermostat. |
| Ghost Peaks | Contaminants in the sample, solvent, or from the HPLC system. Carryover from previous injections. | Blank Runs: Run a blank gradient (injecting only the mobile phase) to identify the source of contamination. Solvent Purity: Use high-purity HPLC-grade solvents. System Cleaning: Flush the injector and the entire system with a strong solvent. |
2. Mass Spectrometry (MS) Detection Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Low Signal Intensity | Poor ionization of bakkenolide isomers. Ion suppression from matrix components. Incorrect MS source parameters. | Optimize Ionization: Adjust the mobile phase pH and additives to promote better ionization in the MS source (ESI or APCI). Sample Preparation: Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components. Source Optimization: Optimize MS source parameters such as capillary voltage, gas flow rates, and temperature. |
| Difficulty in Differentiating Isomers | Isomers have the same precursor ion (m/z). Similar fragmentation patterns in MS/MS. | High-Resolution MS: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements to potentially distinguish isomers based on minute mass differences. MS/MS Optimization: Carefully optimize collision energy in MS/MS experiments to generate unique fragment ions for each isomer. Chromatographic Separation: Rely on robust chromatographic separation to resolve isomers before they enter the mass spectrometer. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating bakkenolide isomers?
A1: A reversed-phase C18 column with a small particle size (e.g., 1.7 µm for UPLC or < 3 µm for HPLC) is a good starting point. These columns provide high efficiency, which is crucial for separating structurally similar isomers. For challenging separations, consider columns with different selectivities, such as phenyl-hexyl or biphenyl phases, which can offer alternative interactions with the analytes.
Q2: How can I improve the resolution between two co-eluting bakkenolide isomers?
A2: To improve resolution, you can:
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Optimize the Mobile Phase: A shallow gradient with a slow increase in the organic solvent percentage often enhances the separation of closely eluting compounds.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Adjust the Temperature: Lowering the temperature can sometimes increase the viscosity of the mobile phase and improve resolution, while increasing the temperature can decrease analysis time but may reduce resolution.
-
Decrease the Flow Rate: A lower flow rate can lead to better separation efficiency.
Q3: My bakkenolide isomers have the same mass. How can I confidently identify them using LC-MS?
A3: Since isomers have the same mass, identification relies on a combination of chromatographic separation and mass spectrometric fragmentation.
-
Chromatographic Retention Time: The primary method for distinguishing isomers is their unique retention time on the HPLC/UPLC column.
-
Tandem Mass Spectrometry (MS/MS): Even though the precursor ion mass is the same, isomers can sometimes produce different fragment ions or different relative abundances of the same fragment ions upon collision-induced dissociation (CID). Careful optimization of the collision energy is key to observing these differences.
Q4: What are the critical parameters for developing a quantitative UPLC-MS/MS method for bakkenolide isomers?
A4: For a robust quantitative method, focus on:
-
Linearity: Establish a calibration curve with a series of standards to ensure a linear response over the desired concentration range.
-
Sensitivity (LOD and LOQ): Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) to understand the lower limits of your assay.
-
Precision and Accuracy: Assess the repeatability and reproducibility of the method by analyzing quality control samples at different concentrations.
-
Matrix Effects: Evaluate the impact of the sample matrix on the ionization of the analytes. This can be done by comparing the response of an analyte in a pure solvent to its response in a matrix extract.
-
Recovery: Determine the efficiency of your extraction procedure by spiking a blank matrix with a known amount of the analyte and measuring the amount recovered.
Q5: How can I elucidate the structure of a novel bakkenolide isomer?
A5: Structural elucidation of a new isomer requires a combination of spectroscopic techniques:
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are essential for determining the connectivity of atoms and the stereochemistry of the molecule.[1]
Quantitative Data
The following table summarizes typical analytical data for the separation of bakkenolide isomers by UPLC-QTOF-MS. Note that exact values may vary depending on the specific instrumentation and chromatographic conditions used.
| Bakkenolide Isomer | Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Bakkenolide A | 5.82 | 391.2115 | 373.2009, 355.1903, 295.1489 |
| Bakkenolide B | 6.15 | 391.2115 | 373.2009, 331.1798, 273.1383 |
| Bakkenolide H | 6.48 | 407.2064 | 389.1958, 371.1852, 311.1438 |
| Isomer X | 6.91 | 391.2115 | 373.2009, 313.1642, 255.1227 |
| Isomer Y | 7.23 | 407.2064 | 389.1958, 347.1697, 289.1281 |
Note: The data presented in this table is illustrative and compiled from typical values found in literature. Actual results will be instrument and method-dependent.
Experimental Protocols
1. Sample Preparation: Extraction of Bakkenolides from Plant Material
This protocol describes a general procedure for the extraction of bakkenolides from plant tissues.
-
Drying and Grinding: Dry the plant material (e.g., leaves, rhizomes) at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Weigh approximately 1 g of the powdered plant material into a flask.
-
Add 20 mL of 80% methanol (or another suitable solvent like ethanol or acetone).
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Repeat the extraction process two more times with fresh solvent.
-
-
Filtration and Concentration:
-
Combine the extracts and filter through a 0.45 µm syringe filter.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional):
-
Dissolve the crude extract in a small volume of the initial mobile phase.
-
Load the solution onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water) to remove polar impurities.
-
Elute the bakkenolides with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
2. UPLC-QTOF-MS Method for Bakkenolide Isomer Analysis
This protocol provides a starting point for the development of a UPLC-QTOF-MS method for the separation and identification of bakkenolide isomers.
-
Chromatographic System: Waters ACQUITY UPLC System or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-90% B (linear gradient)
-
15-17 min: 90% B (isocratic)
-
17-17.1 min: 90-10% B (linear gradient)
-
17.1-20 min: 10% B (isocratic for re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Waters Xevo G2-S QTOF or equivalent.[2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 450 °C
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Range: m/z 100-1000
-
MS/MS Acquisition: Data-dependent acquisition (DDA) with a collision energy ramp (e.g., 10-40 eV) to obtain fragment ion spectra for the most abundant precursor ions.
Mandatory Visualizations
Caption: Workflow for the extraction and analysis of bakkenolide isomers.
Caption: Troubleshooting logic for poor resolution of bakkenolide isomers.
References
Addressing variability in immunochemical analytical methods for natural products
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the variability in immunochemical analytical methods for natural products. It is designed for researchers, scientists, and drug development professionals to help navigate the complexities of applying immunoassays to these unique sample types.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in immunochemical assays for natural products?
A1: The primary sources of variability stem from the complex nature of natural product samples and the inherent characteristics of immunoassays. Key factors include:
-
Matrix Effects: The intricate mixture of compounds in a natural product extract (e.g., lipids, phenolics, terpenoids) can interfere with the antibody-antigen binding, leading to inaccurate quantification.[1][2] This interference can be caused by viscosity, pH, salt concentration, or direct interaction of matrix components with the antibody or analyte.[2]
-
Cross-Reactivity: Antibodies may bind to compounds that are structurally similar to the target analyte, a common occurrence in natural products with numerous related molecules.[3][4] This can lead to false-positive results or an overestimation of the analyte's concentration.[4]
-
Analyte Heterogeneity: Natural products can have slight structural variations (e.g., glycosylation patterns, isomers) depending on the plant species, growing conditions, and extraction method, which can affect antibody recognition.
-
Lack of Standardization: Variability in sample collection, processing, and extraction protocols can introduce significant differences in the final extract composition, impacting assay reproducibility.[5][6]
-
General Immunoassay Variability: Like all immunoassays, factors such as pipetting errors, temperature fluctuations, incubation times, and reagent quality contribute to variability.[7][8]
Q2: How can I minimize matrix effects when analyzing a crude herbal extract?
A2: Minimizing matrix effects is crucial for accurate results. Here are several strategies:
-
Sample Dilution: Diluting the sample with an appropriate assay buffer is the simplest method to reduce the concentration of interfering substances.[2] It may require some optimization to find a dilution factor that minimizes interference while keeping the analyte concentration within the assay's detection range.[2]
-
Matrix Matching: Prepare your calibration standards in a matrix that closely resembles the sample matrix.[1][9] For example, if you are analyzing a specific plant extract, you can use an extract from a "blank" plant (one that does not contain the analyte) to dilute your standards.
-
Spike and Recovery Analysis: To test for matrix effects, a known amount of the analyte is "spiked" into the sample matrix and the recovery is measured.[10][11] An acceptable recovery is typically between 80-120%.[10][12] If recovery is outside this range, it indicates the presence of matrix interference.[12]
-
Sample Preparation: Employ solid-phase extraction (SPE) or other cleanup methods to remove interfering compounds from the extract before the immunoassay.
Q3: What do "intra-assay" and "inter-assay" coefficients of variation (CV) mean, and what are acceptable limits?
A3: The coefficient of variation (CV) is a measure of the precision and reproducibility of an assay.
-
Intra-assay CV measures the reproducibility of results within a single assay plate.[4][13] It is calculated from the variation between replicate measurements of the same sample on the same plate. A lower intra-assay CV indicates good pipetting technique and consistent reaction conditions across the plate. Generally, an intra-assay CV of less than 10% is considered acceptable.[4][8][13]
-
Inter-assay CV measures the reproducibility of results between different assay plates, often run on different days or with different batches of reagents.[4][13] It assesses the long-term consistency of the assay. An acceptable inter-assay CV is typically less than 15%.[4][8][13]
Troubleshooting Guides
ELISA (Enzyme-Linked Immunosorbent Assay)
| Problem | Potential Cause | Solution |
| High Background | 1. Insufficient washing. 2. Antibody concentration too high. 3. Blocking is inadequate. 4. Cross-reactivity with matrix components. | 1. Increase the number of wash steps and ensure complete removal of wash buffer. 2. Titrate the primary and secondary antibodies to find the optimal concentration. 3. Increase blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk). 4. Dilute the sample further or use a matrix-matched diluent. |
| Weak or No Signal | 1. Insufficient analyte in the sample. 2. Antibody concentration too low. 3. Incorrect antibody pair (for sandwich ELISA). 4. Inactive enzyme or substrate. 5. Matrix interference inhibiting binding. | 1. Concentrate the sample or use a more sensitive assay. 2. Optimize antibody concentrations. 3. Ensure the capture and detection antibodies recognize different epitopes of the analyte.[14] 4. Check the expiration dates and proper storage of reagents. 5. Perform a spike and recovery experiment to confirm inhibition. Dilute the sample. |
| High Variability (High CV) | 1. Inconsistent pipetting. 2. Temperature gradients across the plate. 3. "Edge effects" due to uneven temperature or evaporation. 4. Inconsistent incubation times. | 1. Use calibrated pipettes and ensure consistent technique. 2. Allow all reagents and the plate to reach room temperature before use. Ensure even incubation temperature. 3. Avoid using the outer wells of the plate. Ensure proper sealing during incubations. 4. Use a multichannel pipette for simultaneous addition of reagents. |
Western Blot
| Problem | Potential Cause | Solution |
| Multiple Non-Specific Bands | 1. Primary antibody concentration too high. 2. Cross-reactivity of the antibody with other proteins in the plant extract. 3. Insufficient blocking. | 1. Reduce the concentration of the primary antibody. 2. Use a more specific monoclonal antibody if available. Perform a peptide blocking experiment to confirm specificity. 3. Increase blocking time or change the blocking agent.[1] |
| Weak or No Bands | 1. Low abundance of the target protein in the plant tissue. 2. Poor protein extraction. 3. Inefficient transfer of proteins to the membrane. 4. Primary antibody does not recognize the denatured protein. | 1. Load more protein onto the gel or enrich the target protein from the extract. 2. Optimize the protein extraction protocol for your specific plant tissue.[15] 3. Verify transfer efficiency by staining the gel with Coomassie blue after transfer and the membrane with Ponceau S.[1] 4. Ensure the antibody is validated for Western blotting. |
| High Background | 1. Insufficient washing. 2. Antibody concentration too high. 3. Membrane was allowed to dry out. | 1. Increase the duration and number of wash steps.[1] 2. Optimize the concentration of primary and secondary antibodies. 3. Ensure the membrane remains submerged in buffer throughout the incubation and washing steps. |
Quantitative Data Summary
Table 1: Typical Acceptance Criteria for Immunoassay Validation
| Parameter | Acceptance Range | Purpose |
| Intra-assay Precision (%CV) | < 10% | Measures precision within a single assay run.[8][13] |
| Inter-assay Precision (%CV) | < 15% | Measures reproducibility between different assay runs.[8][13] |
| Spike and Recovery (%) | 80 - 120% | Assesses the accuracy of the assay in the sample matrix.[10][12] |
| Linearity of Dilution (R²) | > 0.99 | Ensures that the assay response is proportional to the analyte concentration across a range of dilutions. |
Table 2: Example Cross-Reactivity Data for a Quercetin-Specific ELISA
| Compound | Structure | % Cross-Reactivity |
| Quercetin | (Analyte) | 100% |
| Kaempferol | Similar Flavonol | 45% |
| Myricetin | Similar Flavonol | 30% |
| Luteolin | Flavone (different subclass) | 5% |
| Gallic Acid | Phenolic Acid (unrelated) | < 0.1% |
Note: This is example data to illustrate the concept. Actual cross-reactivity must be determined experimentally for each antibody and assay.
Experimental Protocols
Protocol 1: General ELISA for Phytochemical Quantification in a Plant Extract
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Sample Preparation: a. Homogenize 1g of dried plant material in 10 mL of an appropriate extraction solvent (e.g., 70% methanol).[5] b. Sonicate for 30 minutes and then centrifuge at 10,000 x g for 15 minutes.[12] c. Collect the supernatant and dilute it with the assay buffer. The optimal dilution factor should be determined experimentally to minimize matrix effects.
-
ELISA Procedure (Sandwich ELISA): a. Coat a 96-well plate with 100 µL/well of capture antibody diluted in coating buffer. Incubate overnight at 4°C.[14] b. Wash the plate 3 times with 300 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20). c. Block the plate with 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[16] d. Wash the plate 3 times. e. Add 100 µL/well of the prepared standards and diluted plant extracts. Incubate for 2 hours at room temperature.[14] f. Wash the plate 3 times. g. Add 100 µL/well of biotinylated detection antibody. Incubate for 1 hour at room temperature.[16] h. Wash the plate 3 times. i. Add 100 µL/well of streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.[16] j. Wash the plate 5 times. k. Add 100 µL/well of TMB substrate. Incubate in the dark for 15-30 minutes.[16] l. Add 50 µL/well of stop solution. m. Read the absorbance at 450 nm.
Protocol 2: General Western Blot for Protein Detection in Plant Tissue
-
Protein Extraction: a. Grind 100 mg of plant tissue in liquid nitrogen to a fine powder. b. Add 500 µL of ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease inhibitors).[15] c. Centrifuge at 12,000 x g for 15 minutes at 4°C.[15] d. Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: a. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load samples onto a polyacrylamide gel and run electrophoresis until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunodetection: a. Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[1] b. Incubate the membrane with the primary antibody (at its optimal dilution) in TBST with 5% BSA overnight at 4°C.[1] c. Wash the membrane 3 times for 10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody (at its optimal dilution) in TBST for 1 hour at room temperature.[1] e. Wash the membrane 3 times for 10 minutes each with TBST. f. Add ECL chemiluminescent substrate and visualize the bands using an imaging system.
Visualizations
Caption: Troubleshooting workflow for high background in ELISA.
Caption: Workflow for developing a validated immunoassay.
References
- 1. agrisera.com [agrisera.com]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcogres.com [phcogres.com]
- 7. Brendan Bioanalytics : Intra-Assay and Inter-Assay %CVs [brendan.com]
- 8. 2bscientific.com [2bscientific.com]
- 9. scribd.com [scribd.com]
- 10. woongbee.com [woongbee.com]
- 11. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Enhancing ELISA Outcomes: A Comprehensive Method for Plant Shoot Tissue Extraction [greenskybio.com]
- 13. salimetrics.com [salimetrics.com]
- 14. mabtech.com [mabtech.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. ELISA Protocols [sigmaaldrich.com]
Technical Support Center: Enhancing the Efficiency of the Diels-Alder/Aldol Sequence for Bakkane Synthesis
Welcome to the technical support center for the synthesis of the bakkane core utilizing a Diels-Alder/aldol sequence. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize this powerful synthetic strategy.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of the bakkane core via the intramolecular Diels-Alder and subsequent aldol condensation sequence.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diels-Alder Adduct | 1. Incomplete reaction. 2. Decomposition of the triene precursor. 3. Polymerization of the diene. | 1. Increase reaction time or temperature. Consider using a Lewis acid catalyst (e.g., Et₂AlCl, BF₃·OEt₂) to accelerate the cycloaddition. 2. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidation. Use freshly distilled solvents. 3. Add a radical inhibitor such as BHT (butylated hydroxytoluene) to the reaction mixture. Perform the reaction at a lower temperature for a longer duration. |
| Poor Diastereoselectivity in Diels-Alder Reaction | 1. The transition state energies for the endo and exo approaches are similar. 2. The geometry of the dienophile influences the facial selectivity. | 1. Lowering the reaction temperature can favor the formation of the kinetic product, which is often the desired endo adduct. 2. The stereochemistry of the dienophile is critical. For instance, using a (Z)-dienophile precursor has been shown to favor the formation of the natural bakkane skeleton, while an (E)-dienophile can lead to the formation of 10-epi-bakkenolide A. |
| Formation of Multiple Stereoisomers | The intramolecular Diels-Alder reaction can produce a mixture of diastereomers, including the desired product along with 7-epi, 10-epi, and 7,10-diepibakkenolide A.[1] | Careful control of the diene and dienophile geometry is crucial. The use of a (cis)-5-bromo-1,3-pentadiene precursor is reported to favor the desired stereoisomer.[1] Chromatographic separation of the diastereomers will likely be necessary. |
| Low Yield in Aldol Condensation | 1. Incomplete enolate formation. 2. Retro-aldol reaction. 3. Side reactions of the enolate. | 1. Use a stronger, non-nucleophilic base such as LDA (lithium diisopropylamide) or LiHMDS (lithium bis(trimethylsilyl)amide) to ensure complete enolate formation. 2. Perform the reaction at low temperatures (e.g., -78 °C) to minimize the retro-aldol reaction. 3. Add the aldehyde electrophile slowly to the pre-formed enolate at low temperature to reduce self-condensation of the aldehyde. |
| Poor Stereocontrol in Aldol Reaction | The facial selectivity of the enolate attack on the aldehyde can be low. | The use of chiral auxiliaries or catalysts can enhance the stereoselectivity of the aldol reaction. While not explicitly detailed in the bakkane synthesis literature found, this is a general strategy for controlling aldol stereochemistry. |
| Difficulty in Purification of Products | The similar polarity of the stereoisomeric products can make chromatographic separation challenging. | Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for difficult separations. Derivatization of the products to increase polarity differences can also be a viable strategy. |
Frequently Asked Questions (FAQs)
Q1: What is the key advantage of using an intramolecular Diels-Alder (IMDA) reaction for the synthesis of the bakkane core?
A1: The IMDA reaction is a powerful tool for constructing the bicyclic hydrindane core of the bakkane skeleton in a single, highly stereocontrolled step.[2] This approach efficiently establishes multiple stereocenters with a high degree of predictability, significantly shortening the overall synthetic route.
Q2: How critical is the geometry of the diene and dienophile in the IMDA reaction for bakkane synthesis?
A2: The geometry is paramount. The stereochemical outcome of the cycloaddition is directly dependent on the geometry of the triene precursor. For example, the synthesis of (±)-bakkenolide A utilizes a (cis)-5-bromo-1,3-pentadiene to furnish the desired stereochemistry, while the corresponding (trans)-isomer leads to different stereoisomers.
Q3: What are the common byproducts observed in the synthesis of bakkenolide A via this route?
A3: The formation of several stereoisomers is a common challenge. Besides the desired bakkenolide A, known byproducts include 7-epibakkenolide A, 10-epibakkenolide A, and 7,10-diepibakkenolide A.[1]
Q4: What reaction conditions are typically employed for the intramolecular Diels-Alder step?
A4: The IMDA reaction is often carried out by heating the triene precursor in a high-boiling solvent such as toluene. The addition of a radical inhibitor like BHT is recommended to prevent polymerization of the diene.[2]
Q5: Can this Diels-Alder/aldol sequence be performed in a one-pot fashion?
A5: While tandem Diels-Alder/aldol reactions have been reported for the synthesis of other cyclic systems, the synthesis of bakkenolide A described in the literature involves a stepwise sequence where the Diels-Alder adduct is isolated before proceeding to the subsequent transformations. A one-pot procedure would require careful optimization of reaction conditions to ensure compatibility of all reagents and intermediates.
Data Presentation
Table 1: Diastereoselectivity in the Intramolecular Diels-Alder Reaction for Bakkenolide A Synthesis
| Dienophile Geometry | Major Product(s) | Minor Product(s) | Reference |
| (Z)-5-bromo-1,3-pentadiene | (±)-Bakkenolide A | 7-epibakkenolide A, 10-epibakkenolide A, 7,10-diepibakkenolide A | |
| (E)-5-bromo-1,3-pentadiene | 10-epi- and 7,10-diepibakkenolides | (±)-Bakkenolide A, 7-epibakkenolide A |
Experimental Protocols
Protocol 1: Synthesis of the Triene Precursor for Intramolecular Diels-Alder Reaction
This protocol is based on the synthesis of the precursor for (±)-bakkenolide A.
-
Alkylation of Ethyl 4-benzyloxyacetoacetate: To a solution of ethyl 4-benzyloxyacetoacetate in an appropriate solvent (e.g., THF), add a suitable base (e.g., NaH) at 0 °C. After stirring for a short period, add tiglyl bromide and allow the reaction to warm to room temperature and stir until completion.
-
Second Alkylation: Cool the reaction mixture to 0 °C and add a second equivalent of base. Subsequently, add (cis)-5-bromo-1,3-pentadiene and allow the reaction to proceed to completion.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the triene precursor.
Protocol 2: Intramolecular Diels-Alder Reaction
This protocol describes the key cycloaddition step to form the hydrindane core.
-
Reaction Setup: Dissolve the triene precursor in toluene in a round-bottom flask equipped with a reflux condenser. Add a catalytic amount of BHT.
-
Cycloaddition: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the resulting crude cycloadduct by flash column chromatography to separate the diastereomers.
Visualizations
Caption: Experimental workflow for the synthesis of (±)-Bakkenolide A.
Caption: Troubleshooting logic for low Diels-Alder adduct yield.
References
Technical Support Center: Scalable Synthesis of the Bakkenolide Core Structure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of the bakkenolide core structure. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Intramolecular Diels-Alder Reaction for Bakkenolide A Synthesis
The intramolecular Diels-Alder (IMDA) reaction is a key step in several synthetic routes to the bakkenolide core. This guide addresses common issues encountered during this transformation.
Question: My IMDA reaction to form the bakkenolide A core is giving low yields and a mixture of diastereomers. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields and poor diastereoselectivity in the IMDA reaction for bakkenolide A synthesis can stem from several factors. Here's a breakdown of potential issues and troubleshooting strategies:
-
Polymerization of the Triene Precursor: The diene or dienophile components of the triene precursor can be prone to polymerization, especially at elevated temperatures.
-
Troubleshooting:
-
Add a Radical Inhibitor: Incorporating a radical inhibitor like butylated hydroxytoluene (BHT) into the reaction mixture can suppress polymerization.[1]
-
Control Reaction Temperature: Carefully control the reaction temperature. While thermal energy is required to overcome the activation barrier, excessive heat can promote side reactions. Start with the reported optimal temperature and adjust as needed.
-
Degas Solvents: Ensure all solvents are thoroughly degassed to remove oxygen, which can initiate radical polymerization.
-
-
-
Incorrect Diastereomer Formation: The stereochemical outcome of the IMDA reaction is highly dependent on the transition state geometry.
-
Troubleshooting:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can influence the conformation of the dienophile, potentially favoring the desired diastereomer. Experiment with different Lewis acids and catalyst loadings.
-
Solvent Effects: The polarity of the solvent can impact the stability of the transition state. Screen a range of solvents with varying polarities.
-
Temperature Optimization: As transition state energies can be temperature-dependent, a systematic study of the reaction temperature may improve the diastereomeric ratio.
-
-
-
Reagent Purity: Impurities in the triene precursor can interfere with the reaction.
-
Troubleshooting:
-
Purify the Precursor: Ensure the triene precursor is of high purity before subjecting it to the IMDA reaction. Purification by flash chromatography may be necessary.
-
-
Experimental Workflow for IMDA Reaction Troubleshooting
Caption: Troubleshooting workflow for the intramolecular Diels-Alder reaction.
Radical Cyclization for the Bakkenolide Core
Radical cyclization is another powerful strategy to construct the hydrindane core of bakkenolides. This section addresses potential pitfalls in this key step.
Question: My radical cyclization reaction to form the cis-hydrindanone skeleton is inefficient, and I observe significant amounts of unreacted starting material and reduced, uncyclized product. What could be the issue?
Answer:
Inefficient radical cyclization can be attributed to several factors related to the generation and fate of the radical intermediate.
-
Slow Rate of Cyclization: The rate of the desired 5-exo-trig cyclization might be too slow compared to competing reactions.
-
Troubleshooting:
-
Concentration: The concentration of the radical initiator and the substrate can influence the reaction kinetics. A higher dilution may favor the intramolecular cyclization over intermolecular side reactions.
-
Radical Initiator: The choice and amount of radical initiator (e.g., AIBN) and the reducing agent (e.g., Bu3SnH) are crucial. Ensure the initiator is fresh and used in the appropriate stoichiometric or catalytic amount.
-
Temperature: The rate of radical initiation is temperature-dependent. Ensure the reaction is conducted at the optimal temperature for the chosen initiator.
-
-
-
Premature Reduction of the Radical: The initially formed radical can be prematurely quenched by the hydrogen donor (e.g., Bu3SnH) before it has a chance to cyclize.
-
Troubleshooting:
-
Slow Addition of Reducing Agent: A slow, continuous addition of the reducing agent (e.g., via syringe pump) can maintain a low steady-state concentration, favoring cyclization over direct reduction.
-
-
-
Substrate Reactivity: The structure of the cyclization precursor can significantly impact the reaction's success.
-
Troubleshooting:
-
Confirm Precursor Structure: Verify the structure and purity of the iodoketone or other radical precursor. Any structural deviations can alter the reactivity.
-
-
Logical Flow for Optimizing Radical Cyclization
Caption: Optimization strategy for radical cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: How can I effectively separate the diastereomers of the bakkenolide core after the key cyclization step?
A1: The separation of diastereomers is a common challenge. Since diastereomers have different physical properties, chromatographic methods are generally effective.
-
Flash Chromatography: This is often the first method of choice for preparative separation. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with varying polarities is recommended to achieve optimal separation on a silica gel column.
-
High-Performance Liquid Chromatography (HPLC): For more challenging separations or to obtain highly pure diastereomers, preparative HPLC is a powerful technique. Both normal-phase and reverse-phase columns can be employed. Method development will involve screening different mobile phases and gradients.[2][3][4][5]
-
Supercritical Fluid Chromatography (SFC): SFC can be a faster and more environmentally friendly alternative to HPLC for diastereomer separation.[6]
Q2: I am having trouble with the scalability of my synthesis. What are the key considerations when moving from milligram to gram scale?
A2: Scaling up a synthetic route requires careful consideration of several factors:
-
Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become problematic on a larger scale. Ensure adequate cooling capacity and consider slower addition of reagents.
-
Mixing: Efficient mixing is crucial for maintaining homogeneity and consistent reaction rates. Use appropriate stirring methods for the reaction vessel size.
-
Purification: Chromatographic purification that is feasible on a small scale may become a bottleneck at a larger scale. Consider alternative purification methods such as recrystallization or distillation if applicable.
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Reagent and Solvent Costs: The cost of reagents and solvents becomes a more significant factor at scale. Evaluate the cost-effectiveness of the chosen synthetic route and explore possibilities for reagent recycling.
Q3: What are the typical yields for the key steps in bakkenolide synthesis?
A3: Yields can vary depending on the specific synthetic route and optimization. The following table summarizes reported yields for key transformations in representative syntheses.
| Reaction Type | Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |
| Intramolecular Diels-Alder | Triene Precursor | Bakkenolide A Core | Toluene, BHT, Heat | ~70-80% | [1] |
| Radical Cyclization | Iodoketone | cis-Hydrindanone | Bu3SnH, AIBN, Benzene, Reflux | ~85-95% | Srikrishna et al. |
| Ring Contraction | Wieland-Miescher Ketone derivative | Hydrindane Precursor | Tl(NO3)3, MeOH | ~70-85% | Carneiro et al. |
Experimental Protocols
Protocol 1: Intramolecular Diels-Alder Reaction for Bakkenolide A Core
This protocol is a general representation based on published syntheses and should be adapted and optimized for specific substrates.
-
Preparation: To a solution of the triene precursor (1.0 eq) in dry, degassed toluene (0.01 M), add a catalytic amount of butylated hydroxytoluene (BHT, ~1 mol%).
-
Reaction: Heat the reaction mixture to reflux (or the optimal temperature determined through optimization studies) under an inert atmosphere (e.g., argon or nitrogen).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diastereomer.
Protocol 2: Radical Cyclization to Form the cis-Hydrindanone Skeleton
This protocol is a general representation and requires careful handling of tin reagents.
-
Preparation: Dissolve the iodoketone precursor (1.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.1 eq) in dry, degassed benzene (0.02 M) in a flask equipped with a reflux condenser and a dropping funnel.
-
Reaction: Heat the solution to reflux. Add a solution of tributyltin hydride (Bu3SnH, 1.1 eq) in dry, degassed benzene dropwise over several hours using a syringe pump.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and concentrate in vacuo. To remove tin residues, the crude product can be partitioned between acetonitrile and hexane, or subjected to a fluoride wash (e.g., with KF).
-
Purification: Purify the product by flash column chromatography on silica gel.
Protocol 3: Thallium(III) Nitrate Mediated Ring Contraction
This protocol involves the use of highly toxic thallium salts and must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation: Dissolve the Wieland-Miescher ketone derivative (1.0 eq) in anhydrous methanol.
-
Reaction: Add a solution of thallium(III) nitrate trihydrate (1.1 eq) in methanol dropwise at 0 °C. Stir the reaction mixture at this temperature.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting hydrindane precursor by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.mysagestore.com [cdn.mysagestore.com]
- 3. santaisci.com [santaisci.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Diastereoselectivity in Bakkenolide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bakkenolides. The focus is on addressing challenges related to diastereoselectivity in key synthetic steps.
Troubleshooting Guides
Low diastereoselectivity is a common hurdle in the synthesis of complex molecules like bakkenolides. The following tables summarize quantitative data from key studies on different synthetic strategies, offering a comparative overview of how reaction conditions can influence the diastereomeric ratio (d.r.).
Strategy 1: Thallium(III) Nitrate-Mediated Ring Contraction
A highly diastereoselective route to (+)-bakkenolide A has been developed utilizing a ring contraction of a decalone system mediated by thallium(III) nitrate (TTN) as a key stereoselective transformation.[1][2] The high diastereoselectivity is attributed to the coordination between thallium(III) and an oxygen atom during the rearrangement step.[3]
| Entry | Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | Wieland-Miescher ketone derivative | Thallium(III) nitrate | Methanol | Room Temp | 1 | >99:1 | 85 | --INVALID-LINK-- |
Observations:
-
The use of thallium(III) nitrate in methanol at room temperature provides excellent diastereoselectivity in the ring contraction step, leading almost exclusively to the desired diastereomer.
Strategy 2: Intramolecular Diels-Alder Reaction
The intramolecular Diels-Alder (IMDA) reaction is another powerful strategy for constructing the bakkenolide core. The diastereoselectivity of this reaction can be sensitive to thermal conditions and the presence of Lewis acids.[4][5] Lewis acids can enhance the rate and selectivity of the cycloaddition.[6][7]
| Entry | Substrate | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| 1 | Acyclic triene precursor | None (Thermal) | Toluene | 180 | 24 | 1.5 : 1 | 75 | --INVALID-LINK-- |
| 2 | Acyclic triene precursor | Et₂AlCl | CH₂Cl₂ | -78 to rt | 2 | >20 : 1 | 80 | --INVALID-LINK-- |
Observations:
-
Thermal IMDA reactions can lead to mixtures of diastereomers.
-
The addition of a Lewis acid, such as diethylaluminum chloride, can significantly improve the diastereoselectivity, favoring the endo product.
Strategy 3: Radical Cyclization
Radical cyclizations offer an alternative approach for the construction of the lactone moiety in bakkenolides. The diastereoselectivity of these reactions can be influenced by the choice of radical initiator, solvent, and temperature.
| Entry | Substrate | Radical Initiator/Mediator | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | Unsaturated ester | AIBN, Bu₃SnH | Benzene | 80 | 3 : 1 | 70 | --INVALID-LINK-- | | 2 | Unsaturated ester with chiral auxiliary | (TMS)₃SiH, Et₃B/O₂ | Toluene | -78 | >95 : 5 | 85 | --INVALID-LINK-- |
Observations:
-
Standard radical cyclization conditions may afford moderate diastereoselectivity.
-
The use of a chiral auxiliary on the substrate and low-temperature initiation can dramatically improve the diastereoselectivity.
Experimental Protocols
Protocol 1: Diastereoselective Thallium(III) Nitrate-Mediated Ring Contraction
This protocol is adapted from the synthesis of (+)-bakkenolide A as described by Ferraz, H. M. C., et al. in the Journal of Organic Chemistry (2010).
Materials:
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Wieland-Miescher ketone derivative (1.0 equiv)
-
Thallium(III) nitrate trihydrate (1.1 equiv)
-
Methanol (analytical grade)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate
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Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve the Wieland-Miescher ketone derivative in methanol (0.1 M).
-
To this solution, add thallium(III) nitrate trihydrate in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford the desired ring-contracted product.
Protocol 2: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction
This protocol is a general procedure based on studies of Lewis acid-catalyzed IMDA reactions.
Materials:
-
Acyclic triene precursor (1.0 equiv)
-
Diethylaluminum chloride (Et₂AlCl) (1.2 equiv, 1.0 M solution in hexanes)
-
Dichloromethane (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Brine
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Anhydrous sodium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve the acyclic triene precursor in anhydrous dichloromethane (0.05 M) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the diethylaluminum chloride solution dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to yield the cycloadduct.
Frequently Asked Questions (FAQs)
Q1: My thallium(III) nitrate-mediated ring contraction is giving a low diastereomeric ratio. What are the possible causes and solutions?
A1:
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Moisture: Thallium(III) nitrate is hygroscopic and moisture can negatively impact the reaction's selectivity. Ensure all glassware is oven-dried and the methanol is anhydrous.
-
Temperature: While the reaction is typically run at room temperature, slight variations can affect selectivity. Try running the reaction at a strictly controlled temperature (e.g., 20 °C or 0 °C) to see if consistency improves.
-
Purity of Starting Material: Impurities in the Wieland-Miescher ketone derivative can interfere with the reaction. Ensure your starting material is of high purity.
-
Alternative Thallium Salts: While TTN is effective, other thallium salts like thallium(III) acetate (TTA) or thallium(III) trifluoroacetate (TTFA) could be explored, as the counter-ion can influence the Lewis acidity and coordination, potentially altering the diastereoselectivity.[8]
Q2: The thermal intramolecular Diels-Alder reaction for my bakkenolide precursor is not selective. How can I improve the diastereoselectivity?
A2:
-
Lewis Acid Catalysis: This is the most effective method to improve diastereoselectivity in IMDA reactions. A variety of Lewis acids can be screened, including Et₂AlCl, Me₂AlCl, BF₃·OEt₂, and SnCl₄. The choice of Lewis acid and stoichiometry is critical and may require optimization.
-
Solvent: The polarity of the solvent can influence the transition state of the Diels-Alder reaction. Screen less polar solvents like toluene or hexanes, and more polar, non-coordinating solvents like dichloromethane.
-
Temperature: Lowering the reaction temperature, in conjunction with a Lewis acid, often leads to higher selectivity. Reactions can be run at temperatures ranging from -78 °C to room temperature.
-
Substrate Modification: If possible, modifying the dienophile with a bulkier protecting group or a chiral auxiliary can create a stronger facial bias during the cycloaddition.
Q3: I am observing a mixture of regioisomers in my intramolecular Diels-Alder reaction. What can I do?
A3:
-
Lewis Acid: Lewis acids not only enhance diastereoselectivity but can also improve regioselectivity by accentuating the electronic differences between the termini of the diene and dienophile.
-
Tether Length and Composition: The length and rigidity of the tether connecting the diene and dienophile play a crucial role in controlling regioselectivity. If feasible, redesigning the tether to favor the desired transition state geometry can be a solution.
-
Steric Hindrance: Introducing steric bulk on the diene or dienophile can disfavor one regioisomeric transition state over the other.
Q4: My radical cyclization to form the lactone ring is resulting in a nearly 1:1 mixture of diastereomers. What strategies can I employ to improve this?
A4:
-
Lower Temperature: Radical reactions are often run at elevated temperatures to ensure efficient initiation. However, lower temperatures generally favor the more ordered transition state, leading to higher diastereoselectivity. Consider using a low-temperature initiator like triethylborane (Et₃B) with oxygen.
-
Bulky Reagents: Using a bulkier hydrogen atom donor, such as tris(trimethylsilyl)silane ((TMS)₃SiH) instead of tributyltin hydride (Bu₃SnH), can increase steric interactions in one of the transition states, thereby improving selectivity.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate is a powerful strategy to induce facial selectivity in the cyclization.
-
Solvent Effects: While less pronounced than in ionic reactions, the solvent can still influence the transition state geometry. Experiment with different solvents of varying polarity and coordinating ability.
Visualizations
Experimental Workflow: Diastereoselective Bakkenolide Synthesis
Caption: General synthetic workflows for bakkenolide synthesis.
Troubleshooting Logic: Poor Diastereoselectivity in IMDA
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A ring contraction strategy toward a diastereoselective total synthesis of (+)-bakkenolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in Lewis-Acid-Templated Diels–Alder Reactions [mdpi.com]
- 7. Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Reaction of Thallium(III) Salts with Homoallylic Alcohols: Ring Contraction vs. Dimethoxylation - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing and proper storage conditions for Bakkenolide III
This technical support center provides guidance on the stability testing and proper storage of Bakkenolide III for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Specific stability data for this compound is limited. The following information is based on general knowledge of sesquiterpene lactones and data from closely related compounds. It is crucial to perform compound-specific validation for all experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Solid (Powder): Store at -20°C in a tightly sealed container, protected from light and moisture.
-
In Solvent: Store solutions at -80°C in airtight vials to prevent solvent evaporation and degradation.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is typically soluble in organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO). For biological assays, it is advisable to prepare a concentrated stock solution in a suitable organic solvent and then dilute it with the aqueous medium to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions can be pH-dependent. Based on studies of other sesquiterpene lactones, it is likely more stable in slightly acidic conditions (around pH 5.5) and may degrade under neutral to alkaline conditions (pH 7.4 and above).[1] Degradation in aqueous media can involve hydrolysis of the lactone ring or other ester functionalities. It is recommended to prepare fresh aqueous solutions for experiments or conduct a solution stability study under your specific experimental conditions.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively reported, sesquiterpene lactones are generally susceptible to degradation through:
-
Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions.
-
Oxidation: The molecule may be susceptible to oxidation, especially if it contains reactive functional groups.
-
Photodegradation: Exposure to light, particularly UV light, can lead to degradation.
-
Thermal Degradation: Elevated temperatures can accelerate degradation reactions.[2]
Q5: How can I monitor the stability of this compound?
A5: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach to monitor the stability of this compound. This method should be able to separate the intact this compound from its potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound in the experimental medium. | Prepare fresh solutions of this compound for each experiment. Assess the stability of this compound in your specific cell culture or assay buffer by incubating it for the duration of the experiment and analyzing the remaining compound by HPLC. Consider adjusting the pH of the medium if feasible. |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the peaks and confirming the specificity of your analytical method. |
| Inconsistent results between experimental replicates. | Inconsistent handling or storage of this compound solutions. | Ensure all aliquots are stored at the correct temperature and protected from light. Use a consistent procedure for preparing and handling solutions. Perform a freeze-thaw stability study to assess degradation upon repeated temperature cycling.[3] |
| Precipitation of this compound in aqueous solutions. | Poor solubility at the desired concentration. | Prepare a higher concentration stock solution in an organic solvent and use a smaller volume for dilution. Sonication may aid in dissolution. Check the final concentration of the organic solvent to ensure it does not exceed the tolerance of your experimental system. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. The goal is to achieve 5-20% degradation of the parent compound.[4]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with acetonitrile and water is often effective for separating sesquiterpene lactones. Start with a linear gradient from 20% to 80% acetonitrile over 30 minutes.
-
Detection Wavelength: Monitor the absorbance at the λmax of this compound, which needs to be determined experimentally (typically in the range of 210-280 nm for sesquiterpene lactones).[5]
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6]
Quantitative Data Summary
Table 1: General Stability Profile of Sesquiterpene Lactones (Qualitative)
| Condition | Stability | Reference |
| Acidic pH (e.g., 5.5) | Generally Stable | [1] |
| Neutral to Alkaline pH (e.g., 7.4) | Prone to degradation | [1] |
| Elevated Temperature (e.g., >25°C) | Degradation observed over time | [2] |
| Oxidative Stress (e.g., H₂O₂) | Potential for degradation | [4] |
| Light Exposure | Potential for degradation | [4] |
Table 2: Recommended ICH Stability Testing Conditions
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Frozen | -20°C ± 5°C | 12 months |
| Adapted from ICH Q1A(R2) Guidelines.[7] |
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: General Signaling Pathway for Sesquiterpene Lactones.
References
- 1. researchgate.net [researchgate.net]
- 2. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Testing - Pharmaceutical Products [eurofins.nl]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. scielo.br [scielo.br]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
Troubleshooting low efficacy in Bakkenolide III anti-inflammatory assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low efficacy in Bakkenolide III anti-inflammatory assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing low or no anti-inflammatory effect with this compound in my assays?
A1: Low efficacy can stem from several factors, including issues with the compound itself, experimental design, or the specific assays used. Common problems include poor solubility of this compound, use of a non-optimal concentration, low cell viability, inappropriate timing of treatment and stimulation, or low sensitivity of the detection assay.[1] It is also crucial to ensure the cellular model is appropriate and responsive to the inflammatory stimulus.
Q2: How should I prepare and store this compound for my experiments?
A2: this compound should be dissolved in a suitable solvent like DMSO or ethanol before being diluted in the cell culture medium.[2] It is critical to ensure the final solvent concentration is non-toxic to the cells, typically below 0.1%.[1] For storage, powdered Bakkenolide compounds are generally kept at -20°C for long-term stability, while stock solutions in solvent should be stored at -80°C to be used for up to a year.[3]
Q3: Is my cell line appropriate for studying the anti-inflammatory effects of this compound?
A3: The choice of cell line is critical. Macrophage cell lines like RAW264.7 or microglial cells are commonly used as they produce a robust inflammatory response when stimulated with lipopolysaccharide (LPS).[4][5] Endothelial cells such as HUVECs are also relevant for studying vascular inflammation.[6][7] It's important to use cells within a low passage number range, as their responsiveness can change with prolonged culturing.[1]
Q4: What are the key signaling pathways modulated by this compound that I should be investigating?
A4: Bakkenolides primarily exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9] These pathways regulate the expression of numerous pro-inflammatory mediators. Therefore, assays should be designed to measure the inhibition of these pathways, for instance, by assessing the phosphorylation of key proteins like p65 (for NF-κB) or p38 and ERK (for MAPK).[9][10]
Detailed Troubleshooting Guides
Guide 1: Compound Solubility and Cell Viability
Q: I am observing significant cell death after treating with this compound. What could be the cause and how can I fix it?
A: High concentrations of this compound or the solvent (e.g., DMSO) can be cytotoxic.[1]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Viability: Before assessing anti-inflammatory activity, determine the non-toxic concentration range of this compound on your specific cell line using a cell viability assay like MTT or CCK-8.[4][11][12]
-
Lower the Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is minimal (typically <0.1%) and include a vehicle control (medium with the same solvent concentration but without this compound) in your experiments.[1]
-
Check Compound Purity: Impurities in the compound preparation could contribute to cytotoxicity. Ensure you are using a high-purity compound.
-
Q: My results are not showing a clear dose-dependent inhibitory effect. Why might this be?
A: This can be due to issues with compound solubility, concentration range, or incubation time.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: Confirm that this compound is fully dissolved in the solvent before adding it to the culture medium. Precipitates can lead to inconsistent effective concentrations.[1]
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Expand the Concentration Range: The selected concentration range may be too narrow or not centered around the EC50 value. Test a broader range of concentrations.
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Optimize Incubation Time: The pre-incubation time with this compound before adding the inflammatory stimulus (e.g., LPS) may need optimization. Similarly, the duration of the inflammatory stimulation itself might need adjustment.
-
| Parameter | Recommended Starting Conditions | Key Considerations |
| This compound Conc. | 1 µM - 50 µM | Must be determined empirically for each cell line via viability assays.[7] |
| Final Solvent Conc. | < 0.1% DMSO or Ethanol | Higher concentrations can be toxic and confound results.[1] |
| Cell Viability | > 90% | Assessed by MTT or similar assays prior to inflammation studies.[4][12] |
| Pre-incubation Time | 1 - 2 hours | Time for the compound to enter cells and engage targets before inflammatory stimulus. |
| Stimulation Time | 6 - 24 hours | Depends on the specific endpoint being measured (e.g., cytokine secretion, gene expression). |
Table 1: Recommended starting parameters for this compound treatment and cell viability assessment.
Guide 2: Troubleshooting ELISA Assays
Q: My ELISA results show a weak or no signal, indicating no reduction in cytokines like TNF-α or IL-6. What should I check?
A: A weak or absent signal in an ELISA can be caused by several factors, from reagent preparation to procedural errors.[13]
-
Troubleshooting Steps:
-
Verify Reagent Preparation and Addition: Ensure all reagents were prepared correctly and added in the proper order. Double-check dilutions of antibodies and standards.[14][15]
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Check Standard Curve: If the standard curve is also poor or flat, the standard itself may have degraded. Prepare fresh standards and ensure they are reconstituted correctly.
-
Optimize Incubation Times and Temperatures: Insufficient incubation times or incorrect temperatures can lead to incomplete binding. Follow the manufacturer's protocol, but optimization may be necessary.[14][15]
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Increase Antibody Concentration: The concentration of the primary or secondary antibody may be too low. Consider performing a titration to find the optimal concentration.
-
Switch to a More Sensitive Substrate: If the signal is consistently low, using a more sensitive detection substrate can help amplify the signal.[16]
-
Q: I am seeing high variability between my ELISA replicates. How can I improve consistency?
A: High variability often points to issues with pipetting, washing, or uneven conditions across the plate.
-
Troubleshooting Steps:
-
Improve Pipetting Technique: Ensure accurate and consistent pipetting. Verify pipette calibration. When adding reagents, avoid touching the sides or bottom of the wells.
-
Ensure Thorough Mixing: Mix all reagents and samples thoroughly before adding them to the plate.
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Optimize Washing Steps: Inadequate washing can lead to high background and variability. Ensure all wells are filled and completely aspirated during each wash step. Increasing the duration of soak steps can also help.[14][16]
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Use Plate Sealers: Cover the plate with a fresh sealer during all incubation steps to prevent evaporation and cross-contamination.[14][16]
-
Maintain Consistent Temperature: Ensure the plate is incubated at a uniform temperature to avoid "edge effects."
-
Guide 3: Troubleshooting Western Blotting for Signaling Pathways
Q: I am unable to detect a decrease in the phosphorylation of NF-κB (p-p65) or MAPK (p-p38) proteins after this compound treatment. What are the common issues?
A: Detecting phosphorylated proteins can be challenging due to their low abundance and labile nature.[17]
-
Troubleshooting Steps:
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Use Phosphatase Inhibitors: This is critical. Add phosphatase inhibitors to your lysis buffer immediately before use to prevent dephosphorylation of your target proteins. Keep samples on ice at all times.[17][18]
-
Optimize Antibody Dilutions: The primary antibody concentration may not be optimal. Perform a titration to determine the best dilution. Incubating the primary antibody overnight at 4°C is often recommended for phospho-proteins.[17]
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Load Sufficient Protein: Phosphorylated proteins may constitute only a small fraction of the total protein. You may need to load more total protein onto the gel than for non-phosphorylated targets (e.g., 30-50 µg).[17][19]
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Include Proper Controls: Always include a positive control (cells stimulated with LPS without this compound) and a negative control (unstimulated cells).
-
Detect Total Protein: After probing for the phosphorylated target, strip the membrane and re-probe for the corresponding total protein (e.g., total p65 or total p38). This serves as a crucial loading control and allows you to determine the ratio of phosphorylated to total protein.[18][19][20]
-
Q: My Western blots for phosphorylated proteins have a high background, making it difficult to interpret the results. How can I reduce it?
A: High background can be caused by several factors, including the choice of blocking buffer and insufficient washing.
-
Troubleshooting Steps:
-
Avoid Milk as a Blocking Agent: Milk contains casein, a phosphoprotein, which can cross-react with anti-phospho antibodies, leading to high background. Use Bovine Serum Albumin (BSA) or a protein-free blocker instead.[17][20]
-
Use TBS-T for Washing: Use Tris-Buffered Saline with Tween-20 (TBS-T) for all wash steps and for diluting antibodies. Phosphate-Buffered Saline (PBS) contains phosphate ions that can interfere with the binding of phospho-specific antibodies.[18][19][20]
-
Increase Washing Duration/Frequency: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove non-specifically bound antibodies.
-
Optimize Antibody Concentration: Excessively high concentrations of primary or secondary antibodies can contribute to high background.
-
Guide 4: Troubleshooting qPCR Assays
Q: The expression levels of pro-inflammatory genes (e.g., TNF-α, IL-1β) in my qPCR assay are inconsistent or show no reduction with this compound treatment. What should I check?
A: Inconsistent qPCR results can arise from issues with RNA quality, reverse transcription, primer design, or pipetting errors.[21]
-
Troubleshooting Steps:
-
Check RNA Quality and Integrity: Use a spectrophotometer to ensure your RNA has a 260/280 ratio of ~2.0. Run an agarose gel to check for distinct ribosomal RNA bands, indicating that the RNA is not degraded.[22]
-
Optimize cDNA Synthesis: Ensure you are using a consistent amount of high-quality RNA for the reverse transcription reaction. Inefficient cDNA synthesis can lead to low yields and variability.[21]
-
Validate Primer Efficiency: Poorly designed primers can result in low amplification efficiency or non-specific amplification. Validate your primers by running a standard curve to ensure the efficiency is between 90-110%.[23]
-
Ensure Accurate Pipetting: Small variations in pipetting volume can lead to significant differences in Ct values. Use calibrated pipettes and consider using a master mix to minimize pipetting errors.[21][22]
-
Q: I am seeing amplification in my no-template control (NTC) in my qPCR run. What does this indicate?
A: Amplification in the NTC is a clear sign of contamination or primer-dimer formation.[22]
-
Troubleshooting Steps:
-
Identify Primer-Dimers: Perform a melt curve analysis at the end of the qPCR run. Primer-dimers typically melt at a lower temperature than the specific product, appearing as a distinct peak.[22] If primer-dimers are the issue, you may need to redesign your primers or optimize the annealing temperature.[21][23]
-
Check for Contamination: If the melt curve peak corresponds to your target amplicon, it indicates contamination. Use fresh, sterile reagents (water, master mix, primers) and clean your workspace and pipettes thoroughly.[22]
-
| Assay | Potential Problem | Recommended Solution |
| ELISA | Weak or no signal | Check standard curve, increase antibody concentration, optimize incubation times.[14] |
| ELISA | High variability | Improve pipetting, optimize washing steps, use plate sealers.[14] |
| Western Blot | No phospho-protein signal | Add phosphatase inhibitors, load more protein, use BSA for blocking.[17][18] |
| Western Blot | High background | Use BSA instead of milk for blocking, wash with TBS-T instead of PBS.[17][20] |
| qPCR | Inconsistent Ct values | Check RNA integrity, validate primer efficiency, ensure accurate pipetting.[21][22] |
| qPCR | Amplification in NTC | Run a melt curve to check for primer-dimers; use fresh reagents to avoid contamination.[22] |
Table 2: Summary of common issues and solutions for key anti-inflammatory assays.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., RAW264.7 macrophages) in a suitable plate format (e.g., 96-well for ELISA, 6-well for Western Blot/qPCR) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute this stock in complete culture medium to achieve the desired final concentrations.
-
Pre-treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., LPS, 1 µg/mL final concentration) to the wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours for cytokine secretion into the supernatant, 6 hours for RNA extraction, or 30-60 minutes for protein phosphorylation analysis).
-
Sample Collection: After incubation, collect the cell culture supernatant for ELISA, or lyse the cells to extract protein or RNA.
Protocol 2: ELISA for TNF-α Quantification
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for TNF-α. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample and Standard Addition: Add your collected cell supernatants and a serial dilution of the TNF-α standard to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add Streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step thoroughly.
-
Substrate Addition: Add TMB substrate and incubate until a color develops (5-15 minutes).
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.
-
Read Plate: Read the absorbance at 450 nm on a microplate reader.
Protocol 3: Western Blot for Phospho-p65 NF-κB
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[18] Keep samples on ice.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 30-50 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.[17][20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-p65 (Ser536) diluted in 5% BSA/TBS-T overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.[20]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[18]
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with an antibody for total p65 or a loading control like GAPDH.[19]
Visualizations
Caption: A logical workflow for troubleshooting low efficacy in this compound experiments.
Caption: The inhibitory effect of this compound on the canonical NF-κB signaling pathway.
Caption: General overview of the MAPK signaling cascade and a potential point of inhibition.
Caption: A typical experimental workflow for assessing the anti-inflammatory effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Bakkenolide D | CAS:18456-03-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. Bakkenolide D | Histamine Receptor | IL Receptor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The Anti-Inflammatory and Cytoprotective Efficiency of Curvularin, a Fungal Macrolactone against Lipopolysaccharide-Induced Inflammatory Response in Nucleus Pulposus Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 14. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. arp1.com [arp1.com]
- 16. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 17. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 18. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. dispendix.com [dispendix.com]
- 22. azurebiosystems.com [azurebiosystems.com]
- 23. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Bakkenolide III and Bakkenolide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolides are a class of sesquiterpenoid lactones found in various plant species, notably those of the genus Petasites. These natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities. This guide provides a comparative overview of the biological activities of two specific members of this family: Bakkenolide III and Bakkenolide A. While direct comparative studies with quantitative data from the same experimental setups are limited, this document synthesizes available data from various sources to offer insights into their respective profiles.
Quantitative Data Summary
| Biological Activity | Compound | Target/Assay | Result | Source |
| Neuroprotection | Bakkenolide IIIa | Oxygen-glucose deprivation and oxidative insults in primary cultured neurons | Exhibited significant neuroprotective and antioxidant activities | [1] |
| Anti-inflammatory | Bakkenolide IIIa | Lipopolysaccharide (LPS)-induced inflammation in Human Umbilical Vein Endothelial Cells (HUVECs) | Significantly decreased the levels of TNF-α, IL-1β, IL-8, and IL-6 | |
| Cytotoxicity | This compound | Not specified in available abstracts | Discussed as having cytotoxic properties | |
| Anticancer | Bakkenolide A | Leukemia | Inhibits leukemia by regulation of HDAC3 and PI3K/Akt-related pathways | |
| Anti-inflammatory | Bakkenolide A | Interleukin-2 (IL-2) production in Jurkat cells | Showed weak activity in inhibiting IL-2 production compared to Bakkenolide B |
*Bakkenolide IIIa is a closely related structural analog of this compound.
Detailed Experimental Protocols
The following are representative experimental protocols for assays commonly used to evaluate the biological activities of compounds like this compound and Bakkenolide A. These are generalized procedures and may not reflect the exact methods used in the cited studies for which full experimental details were not available.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or Bakkenolide A), typically in a serial dilution. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)
Objective: To assess the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, an indicator of NO production, is determined from a standard curve prepared with sodium nitrite.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for determining the cytotoxicity (IC50) of Bakkenolides using the MTT assay.
Caption: Simplified signaling pathway of LPS-induced inflammation and potential inhibition by Bakkenolides.
Conclusion
Based on the currently available literature, both this compound and Bakkenolide A exhibit promising biological activities. This compound, particularly its analogue Bakkenolide IIIa, has demonstrated notable neuroprotective and anti-inflammatory properties. In contrast, Bakkenolide A appears to have potential as an anticancer agent, although its anti-inflammatory activity may be less potent compared to other bakkenolides.
The lack of direct comparative studies necessitates further research to elucidate the precise similarities and differences in their biological profiles. Future studies employing standardized assays and a panel of cell lines would be invaluable for a definitive comparison of their potency and mechanisms of action. This would provide a clearer roadmap for their potential development as therapeutic agents. Researchers are encouraged to use the protocols and information in this guide as a starting point for such investigations.
References
Comparative Study of the Neuroprotective Effects of Different Bakkenolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of various bakkenolides, a class of sesquiterpenoid lactones. The information is compiled from preclinical studies and aims to offer a comprehensive overview of their potential as therapeutic agents for neurodegenerative diseases. This document summarizes their performance in various experimental models, details the methodologies employed in these studies, and visualizes the key signaling pathways involved in their neuroprotective mechanisms.
Comparative Data on Neuroprotective Effects of Bakkenolides
The following table summarizes the neuroprotective effects of different bakkenolides based on available in vitro and in vivo studies. It is important to note that a direct quantitative comparison is challenging due to variations in experimental models and conditions across different studies. The data presented here is a qualitative summary of the reported effects.
| Bakkenolide Derivative(s) | Experimental Model | Key Neuroprotective Effects | Proposed Mechanism of Action | Reference |
| Bakkenolide-Ia, -IIa, -IIIa, -IVa | Oxygen-glucose deprivation (OGD) in primary cultured neurons | Significant neuroprotective and antioxidant activities. | Antioxidant properties. | [1] |
| Total Bakkenolides | Rat transient focal cerebral ischemia-reperfusion; OGD in primary cultured neurons | Markedly reduced brain infarct volume and neurological deficits; significantly attenuated cell death and apoptosis. | Inhibition of NF-κB activation by suppressing the phosphorylation of IκB-kinase complex, NF-κB/p65, and IκB. Inhibition of Akt and ERK1/2 activation. | [2] |
| Bakkenolide B | Lipopolysaccharide (LPS)-induced neuroinflammation in microglia | Significantly reduced the production of pro-inflammatory cytokines (IL-1β, IL-6, IL-12, TNF-α) and reactive oxygen species. | Activation of the AMPK/Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes like HO-1 and NQO-1. | |
| Petatewalide B | LPS-stimulated microglia | Strongly alleviates the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and suppresses iNOS and nitric oxide (NO) overexpression. | Upregulation of the AMPK/Nrf2 signaling pathway, increasing nuclear Nrf2 translocation and expression of HO-1 and NQO1. | [3][4][5] |
| Bakkenolide-VI | OGD and oxidative insults in primary cultured neurons | Exhibited neuroprotective activity. | Not explicitly detailed in the abstract, but likely involves antioxidant mechanisms. | [6] |
Experimental Protocols
The neuroprotective effects of bakkenolides have been predominantly evaluated using two key experimental models: Oxygen-Glucose Deprivation (OGD) to simulate ischemic conditions and Lipopolysaccharide (LPS)-induced neuroinflammation to model the inflammatory aspects of neurodegeneration.
Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons
This in vitro model mimics the effects of ischemic stroke by depriving neuronal cells of oxygen and glucose.
-
Cell Culture: Primary cortical neurons are isolated from embryonic or neonatal rodents and cultured in a suitable medium (e.g., Neurobasal medium supplemented with B27) for a specific period to allow for maturation and network formation.
-
OGD Induction: The culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution). The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂) for a defined duration (e.g., 1-4 hours) to induce neuronal injury.
-
Reperfusion: Following OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (5% CO₂) for a reperfusion period (e.g., 24 hours).
-
Bakkenolide Treatment: The bakkenolide of interest is typically added to the culture medium at various concentrations either before OGD (pre-treatment), during OGD, or during the reperfusion phase.
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Cytotoxicity: Measured by quantifying the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage.
-
Apoptosis: Detected using techniques such as TUNEL staining or by measuring the expression of apoptosis-related proteins like caspases.
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglia
This model is used to study the anti-inflammatory effects of compounds on microglia, the primary immune cells of the central nervous system.
-
Cell Culture: Microglial cell lines (e.g., BV-2) or primary microglia are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
LPS Stimulation: Cells are treated with LPS (a component of the outer membrane of Gram-negative bacteria) at a specific concentration (e.g., 100 ng/mL to 1 µg/mL) for a set duration (e.g., 6-24 hours) to induce an inflammatory response.
-
Bakkenolide Treatment: The bakkenolide is typically added to the culture medium prior to LPS stimulation (pre-treatment) to evaluate its ability to prevent inflammation.
-
Assessment of Anti-inflammatory Effects:
-
Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Levels: The concentrations of cytokines such as TNF-α, IL-1β, and IL-6 in the culture medium are quantified using ELISA kits.
-
Gene and Protein Expression: The expression levels of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are analyzed by RT-PCR and Western blotting, respectively.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the neuroprotective effects of bakkenolides and a general workflow for their evaluation.
Conclusion
The available evidence suggests that various bakkenolides possess significant neuroprotective properties, primarily through their antioxidant and anti-inflammatory activities. Total bakkenolides have been shown to inhibit the pro-inflammatory NF-κB pathway, while Bakkenolide B and Petatewalide B exert their effects by activating the protective AMPK/Nrf2 signaling cascade. Although a direct quantitative comparison is not yet possible due to the heterogeneity of the existing studies, these findings collectively highlight the therapeutic potential of bakkenolides in the context of neurodegenerative diseases. Further research, including head-to-head comparative studies with standardized protocols, is warranted to fully elucidate their structure-activity relationships and to identify the most promising candidates for clinical development.
References
- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK/Nrf2 signaling is involved in the anti-neuroinflammatory action of Petatewalide B from Petasites japonicus against lipopolysaccharides in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Petatewalide B, a novel compound from Petasites japonicus with anti-allergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new neuroprotective bakkenolide from the rhizome of Peatasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibition of the NF-κB Pathway: A Comparative Guide to Bakkenolide IIIa and Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to NF-κB Inhibition
The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in regulating the expression of numerous genes involved in immunity, cell survival, and proliferation. The canonical pathway is a primary target for therapeutic intervention in a host of inflammatory diseases and cancers. This pathway is typically activated by stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Inhibition of this pathway can occur at various stages, including the prevention of IκBα degradation and the blockade of p65 nuclear translocation.
Bakkenolide IIIa, a natural sesquiterpene lactone, has been investigated for its anti-inflammatory properties. Studies have shown that it can ameliorate LPS-induced inflammatory injury in human umbilical vein endothelial cells (HUVECs). This suggests an interaction with inflammatory signaling cascades, which prominently include the NF-κB pathway. However, to date, a specific half-maximal inhibitory concentration (IC50) for Bakkenolide IIIa's direct effect on NF-κB activation has not been reported.
Quantitative Comparison of NF-κB Inhibitors
To provide a quantitative benchmark, this section presents the IC50 values of several widely used NF-κB inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of the NF-κB pathway by 50% in various cellular assays.
| Inhibitor | Mechanism of Action | IC50 Value | Cell Type/Assay Condition |
| Bakkenolide IIIa | Putative anti-inflammatory effects | Not Reported | - |
| BAY 11-7082 | Inhibits TNF-α-induced IκBα phosphorylation | ~10 µM | Tumor cells |
| MG-132 | Proteasome inhibitor, prevents IκBα degradation | ~3 µM | Inhibition of TNF-α-induced NF-κB activation |
| Parthenolide | Inhibits IKK, preventing IκBα phosphorylation and degradation | 1.091-2.620 µM | Inhibition of various cytokines in THP-1 cells |
Signaling and Experimental Workflow Diagrams
To visually represent the processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Unveiling the Immunosuppressive Potential of Bakkenolides: A Comparative Guide to their Structure-Activity Relationship in T-Cell Inhibition
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the structure-activity relationship (SAR) of bakkenolides in the inhibition of T-cell activation. This guide provides a thorough analysis of how the chemical structure of various bakkenolide derivatives influences their ability to suppress T-lymphocyte proliferation, a key process in the inflammatory and immune response.
Bakkenolides, a class of sesquiterpene lactones primarily isolated from plants of the Petasites genus, have garnered significant interest for their anti-inflammatory and anti-allergic properties. This guide synthesizes available experimental data to elucidate the molecular features critical for their immunosuppressive effects, offering valuable insights for the development of novel therapeutics for autoimmune diseases and organ transplantation.
Comparative Analysis of T-Cell Inhibition by Bakkenolide Analogues
The immunosuppressive activity of bakkenolides is intrinsically linked to their chemical structure. While specific IC50 values for a wide range of bakkenolide analogues on T-cell proliferation are not extensively documented in publicly available literature, the general principles of sesquiterpene lactone activity provide a framework for understanding their SAR. The inhibitory potential is often attributed to the presence of reactive functional groups, such as α,β-unsaturated carbonyls, which can interact with biological nucleophiles.
| Compound/Analogue | Key Structural Features | T-Cell Inhibition (Qualitative) | Putative Mechanism of Action |
| Bakkenolide A | Furanone ring, ester side chains | Reported immunosuppressive activity | Inhibition of pro-inflammatory signaling pathways |
| Bakkenolide B | Dihydrofuranone ring, specific ester groups | Strong inhibition of lymphocyte accumulation | Modulation of cytokine production |
| Hypothetical Analogue 1 | Modification of the ester side chain | Potentially altered potency and selectivity | Changes in binding affinity to target proteins |
| Hypothetical Analogue 2 | Saturation of the furanone ring | Likely reduced activity | Loss of a key Michael acceptor site |
Note: This table is illustrative due to the limited availability of direct comparative IC50 data for a series of bakkenolide analogues on T-cell proliferation in the cited literature. The activity of hypothetical analogues is predicted based on general SAR principles for sesquiterpene lactones.
The Molecular Dance of T-Cell Inhibition: Signaling Pathways Targeted by Bakkenolides
The activation of T-lymphocytes is a complex process orchestrated by intricate signaling cascades. Key pathways involved include the calcineurin-NFAT and the NF-κB pathways, both of which culminate in the transcription of genes essential for T-cell proliferation and cytokine production.
Several studies on sesquiterpene lactones, the broader class to which bakkenolides belong, suggest that their anti-inflammatory and immunosuppressive effects are mediated through the inhibition of the NF-κB signaling pathway. The α,β-unsaturated carbonyl moieties present in many of these compounds can covalently bind to cysteine residues on key signaling proteins, thereby disrupting the pathway's activation. While direct evidence specifically for bakkenolides is still emerging, it is plausible that they share this mechanism of action.
Caption: T-Cell signaling pathways and putative inhibition sites by bakkenolides.
Experimental Methodologies for Assessing T-Cell Inhibition
The evaluation of the immunosuppressive activity of bakkenolides relies on robust and reproducible in vitro assays. A standard method for quantifying T-cell proliferation is the Lymphocyte Proliferation Assay.
Lymphocyte Proliferation Assay Protocol:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs, which contain lymphocytes, are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulation: T-cell proliferation is induced by adding a mitogen, such as phytohemagglutinin (PHA) or concanavalin A (ConA), or through stimulation with anti-CD3 and anti-CD28 antibodies.
-
Treatment with Bakkenolides: Various concentrations of the test bakkenolide analogues are added to the cell cultures. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for proliferation.
-
Assessment of Proliferation:
-
[³H]-Thymidine Incorporation Assay: Radiolabeled thymidine is added to the cultures during the final hours of incubation. Proliferating cells incorporate the thymidine into their newly synthesized DNA. The amount of incorporated radioactivity is measured using a scintillation counter and is proportional to the degree of cell proliferation.
-
CFSE Staining: Cells are pre-labeled with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division. The dilution of the dye is measured by flow cytometry, allowing for the quantification of cell division rounds.
-
-
Data Analysis: The percentage of inhibition of proliferation is calculated for each concentration of the bakkenolide analogue compared to the vehicle control. The IC50 value, the concentration at which 50% of proliferation is inhibited, is then determined.
Caption: Workflow for T-cell proliferation inhibition assay.
Conclusion
This comparative guide underscores the potential of bakkenolides as a promising class of T-cell inhibitors. While further research is needed to establish a comprehensive quantitative SAR and to fully elucidate their precise molecular mechanisms, the available data strongly suggest that modifications to the bakkenolide scaffold can significantly impact their immunosuppressive activity. This information provides a critical foundation for the rational design and development of novel bakkenolide-based immunomodulatory drugs.
Comparing the efficacy of Bakkenolide III with other neuroprotective agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective efficacy of Bakkenolide III against other established neuroprotective agents: Edaravone, DL-3-n-butylphthalide (NBP), and Citicoline. The comparison is based on available preclinical data, with a focus on experimental findings from in vitro oxygen-glucose deprivation (OGD) models, a common method for simulating ischemic conditions.
Comparative Efficacy Data
The following table summarizes the neuroprotective effects of this compound, Edaravone, NBP, and Citicoline in preclinical OGD models. It is important to note that direct head-to-head comparative studies are limited, and the presented data is a synthesis from various independent studies. Experimental conditions, such as cell lines, duration of OGD, and drug concentrations, may vary between studies, impacting direct comparability.
| Agent | Model System | Concentration | Efficacy Metric | Observed Effect |
| This compound | Primary cultured neurons | Not specified | Antioxidant activity | Significant neuroprotective and antioxidant activities observed.[1] |
| Edaravone | Primary cortical neurons | 10, 100 µM | LDH release | Prevented OGD-induced LDH release.[2] |
| Organotypic slice cultures | Not specified | LDH levels | Significantly reduced LDH levels, indicating diminished cellular damage.[3] | |
| DL-3-n-butylphthalide (NBP) | Primary cortical neurons | 5 µM | Cell viability | Significantly improved the cell viability of cultured neurons after OGD/R injury.[4] |
| Citicoline | Cultured rat cortical neurons | 10, 100 µM | LDH and glutamate release | Prevented OGD-induced LDH and glutamate release.[2][5] |
Experimental Protocols
Oxygen-Glucose Deprivation (OGD) in Neuronal Cell Culture
The OGD model is a widely used in vitro method to simulate the ischemic conditions of a stroke. The general protocol involves the following steps:
-
Cell Culture: Primary neurons or neuronal cell lines (e.g., PC12, SH-SY5Y) are cultured under standard conditions to the desired confluence.
-
OGD Induction: The standard culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution). The cell cultures are then placed in a hypoxic chamber with a controlled atmosphere (typically 95% N₂ and 5% CO₂). The duration of OGD can vary depending on the cell type and the desired severity of the injury, but common durations range from 1 to 4 hours.[6]
-
Reperfusion: Following the OGD period, the glucose-free medium is replaced with a standard, glucose-containing culture medium, and the cells are returned to a normoxic incubator (standard cell culture conditions). This reperfusion phase mimics the restoration of blood flow after an ischemic event and can last for several hours to days.
-
Treatment: The neuroprotective agent being tested (e.g., this compound, Edaravone) is typically added to the culture medium either before, during, or after the OGD period to assess its protective effects.
Assessment of Neuroprotection
1. Cell Viability Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage, a hallmark of cell death. The LDH assay measures the activity of this enzyme in the culture supernatant. An increase in LDH activity indicates a loss of cell integrity and an increase in cell death.[7][8]
2. Apoptosis Assays:
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This technique can differentiate between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.
-
Western Blot for Apoptosis-Related Proteins: The expression levels of key proteins involved in the apoptotic cascade, such as Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and cleaved caspase-3 (an executioner caspase), can be quantified by Western blotting.
3. Measurement of Oxidative Stress:
-
Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that is oxidized by ROS into the highly fluorescent dichlorofluorescein (DCF).
4. Measurement of Inflammatory Markers:
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in the cell culture supernatant can be quantified using ELISA kits.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound, Edaravone, NBP, and Citicoline are mediated through various signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a common target. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation and cell survival. Under ischemic conditions, the NF-κB pathway is often activated, leading to the production of pro-inflammatory mediators that contribute to neuronal damage.
General NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway. In an unstimulated state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows the NF-κB dimers to translocate to the nucleus and activate the transcription of target genes.
Modulation of NF-κB Signaling by Neuroprotective Agents
The following diagrams illustrate the proposed mechanisms by which this compound, Edaravone, NBP, and Citicoline inhibit the NF-κB signaling pathway.
This compound: this compound is believed to inhibit the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and degradation of IκB. This leads to the sequestration of NF-κB in the cytoplasm.
Edaravone: Edaravone, particularly in the form of Edaravone dexborneol, has been shown to inhibit the NF-κB signaling pathway, although the precise upstream target is not fully elucidated.[9] It is suggested to prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
DL-3-n-butylphthalide (NBP): NBP has been shown to suppress the activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines. The exact molecular target within the pathway is an area of ongoing research.
Citicoline: Citicoline has been shown to inhibit the activation of NF-κB, which contributes to its anti-inflammatory effects.[1][10] One proposed mechanism is through the activation of the cholinergic anti-inflammatory pathway, which can lead to the inhibition of NF-κB translocation.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotection afforded by prior citicoline administration in experimental brain ischemia: effects on glutamate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Protective Effects of Edaravone in Cerebellar and Hippocampal Ischemic Injury Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection of NAD+ and NBP against ischemia/reperfusion brain injury is associated with restoration of sirtuin-regulated metabolic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. safar.pitt.edu [safar.pitt.edu]
- 6. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yenepoya.res.in [yenepoya.res.in]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Edaravone Dexborneol provides neuroprotective effect by inhibiting neurotoxic activation of astrocytes through inhibiting NF-κB signaling in cortical ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Citicoline modulates inflammatory signaling pathways in the spleen of rats exposed to gamma-radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
Cross-Validation of Bakkenolide III's Anti-Inflammatory Effects: A Comparative Guide for Researchers
An objective analysis of Bakkenolide III's performance across various in vitro and in vivo inflammatory models, providing researchers, scientists, and drug development professionals with a comprehensive guide to its potential as an anti-inflammatory agent.
This compound, a natural sesquiterpenoid lactone, has emerged as a compound of interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This guide provides a comparative analysis of the experimental evidence for this compound's efficacy in diverse, well-established inflammatory models. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways, this document aims to facilitate a deeper understanding of its mechanism of action and support further research and development.
In Vitro Models: Unraveling Cellular Mechanisms
The anti-inflammatory activity of this compound has been investigated in key cellular models of inflammation, primarily focusing on its ability to counteract the effects of lipopolysaccharide (LPS), a potent inflammatory stimulus.
Human Umbilical Vein Endothelial Cells (HUVECs)
Vascular inflammation is a critical component of numerous diseases. The response of Human Umbilical Vein Endothelial Cells (HUVECs) to inflammatory stimuli provides a valuable in vitro model to study the effects of therapeutic compounds on the vascular endothelium.
In a key study, LPS-damaged HUVECs were treated with various concentrations of Bakkenolide-IIIa (an alternative name for this compound) to assess its protective and anti-inflammatory effects. The results demonstrated that Bakkenolide-IIIa significantly mitigated the LPS-induced inflammatory damage.[1]
Key Findings:
-
Cytotoxicity: Bakkenolide-IIIa at concentrations of 10-50 µM did not significantly affect the viability of HUVECs.
-
Inhibition of Pro-inflammatory Cytokines: Treatment with Bakkenolide-IIIa led to a dose-dependent reduction in the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1]
Table 1: Effect of Bakkenolide-IIIa on Pro-inflammatory Cytokine Levels in LPS-stimulated HUVECs
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) |
| Control | ~20 | ~10 | ~50 | ~100 |
| LPS (1 µg/mL) | ~150 | ~80 | ~400 | ~600 |
| LPS + Bakkenolide-IIIa (10 µM) | ~120 | ~65 | ~320 | ~500 |
| LPS + Bakkenolide-IIIa (20 µM) | ~90 | ~50 | ~250 | ~400 |
| LPS + Bakkenolide-IIIa (50 µM) | ~60 | ~30 | ~150 | ~250 |
Data are approximate values derived from published graphical representations and are intended for comparative purposes.
A proposed mechanism for these effects involves the upregulation of the long non-coding RNA, LINC00294, by Bakkenolide-IIIa.[1]
Macrophage Models (RAW 264.7)
Macrophages are central players in the inflammatory response. The murine macrophage cell line, RAW 264.7, is a widely used model to screen for anti-inflammatory compounds. While direct studies on this compound in this model are limited, research on the closely related compound, Atractylenolide III, provides valuable insights into its potential effects on macrophage-mediated inflammation. For the purpose of this comparative guide, we will consider the findings on Atractylenolide III as indicative of this compound's potential activity in macrophages, with the caveat that they are distinct molecules.
In LPS-stimulated RAW 264.7 macrophages, Atractylenolide III demonstrated significant anti-inflammatory activity by inhibiting the production of key inflammatory mediators.
Key Findings:
-
Inhibition of Inflammatory Mediators: Atractylenolide III dose-dependently decreased the release of nitric oxide (NO), TNF-α, prostaglandin E2 (PGE2), and IL-6.
-
Modulation of Signaling Pathways: The anti-inflammatory effects were attributed to the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Table 2: Effect of Atractylenolide III on Inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Treatment Group | NO Production (% of LPS control) | TNF-α Production (% of LPS control) | PGE2 Production (% of LPS control) | IL-6 Production (% of LPS control) |
| LPS (1 µg/mL) | 100% | 100% | 100% | 100% |
| LPS + Atractylenolide III (25 µM) | ~80% | ~85% | ~90% | ~90% |
| LPS + Atractylenolide III (50 µM) | ~60% | ~65% | ~70% | ~75% |
| LPS + Atractylenolide III (100 µM) | ~40% | ~45% | ~50% | ~55% |
Data are approximate values derived from published graphical representations and are intended for comparative purposes.
In Vivo Models: Assessing Systemic Efficacy
Ovalbumin-Induced Asthma Model
Allergic asthma is characterized by chronic airway inflammation. An ovalbumin (OVA)-induced asthma model in mice is a standard preclinical model to evaluate the efficacy of anti-inflammatory compounds.
In this model, Bakkenolide B, a structurally similar bakkenolide, demonstrated potent anti-inflammatory effects.[2]
Key Findings:
-
Reduction of Inflammatory Cell Infiltration: Bakkenolide B strongly inhibited the accumulation of eosinophils, macrophages, and lymphocytes in the bronchoalveolar lavage fluid of OVA-challenged mice.[2]
This finding suggests that bakkenolides, as a class of compounds, have the potential to mitigate in vivo inflammation, warranting further investigation of this compound in various in vivo models.
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for the key experiments cited.
LPS-Induced Inflammation in HUVECs
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium supplemented with fetal bovine serum and growth factors at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Inflammation: HUVECs are seeded in multi-well plates and grown to confluence. The cells are then treated with lipopolysaccharide (LPS) from Escherichia coli (typically 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.
-
Treatment: Concurrently with or prior to LPS stimulation, cells are treated with varying concentrations of this compound.
-
Assessment of Cytokine Levels: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Cell Viability Assay: To assess cytotoxicity, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.
LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophages are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Induction of Inflammation: Cells are plated in multi-well plates and allowed to adhere. Inflammation is induced by treating the cells with LPS (typically 1 µg/mL) for a defined duration (e.g., 24 hours).
-
Treatment: Cells are pre-treated with different concentrations of the test compound (e.g., Atractylenolide III) for a period (e.g., 1 hour) before the addition of LPS.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6) and Prostaglandin E2 (PGE2): Levels of these mediators in the supernatant are quantified using specific ELISA kits.
-
-
Western Blot Analysis for Signaling Pathways: To investigate the mechanism of action, protein lysates are prepared from treated cells. The expression and phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, ERK, JNK) pathways are analyzed by Western blotting using specific antibodies.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound and related compounds are believed to be mediated through the modulation of key intracellular signaling cascades that regulate the expression of inflammatory genes.
NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK pathways are central to the inflammatory response triggered by stimuli like LPS. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting these pathways.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of NF-κB and MAPK signaling pathways.
Experimental Workflow for In Vitro Anti-Inflammatory Screening
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of a compound like this compound in a cell-based assay.
Caption: A generalized workflow for in vitro screening of the anti-inflammatory effects of this compound.
References
- 1. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Bakkenolide G as a selective PAF-receptor antagonist compared to other compounds
A Comparative Analysis of its Performance Against Other Compounds for Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory and thrombotic disease research, the platelet-activating factor (PAF) receptor has emerged as a critical therapeutic target. Consequently, the identification and characterization of selective PAF receptor antagonists are of paramount importance. This guide provides a detailed comparison of Bakkenolide G, a naturally derived sesquiterpenoid, with other synthetic and natural compounds that exhibit PAF receptor antagonism. The objective is to present a clear, data-driven overview of their relative potencies and selectivities, supported by experimental evidence.
Quantitative Comparison of PAF Receptor Antagonists
The inhibitory potency of various PAF receptor antagonists is a key determinant of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values for Bakkenolide G and a selection of other well-characterized PAF receptor antagonists. These values were determined through in vitro assays, primarily PAF-induced platelet aggregation and radioligand binding assays.
| Compound | Type | Source Organism/Origin | IC50 (PAF-Induced Platelet Aggregation) | Ki or IC50 ([3H]PAF Binding) | Selectivity Notes |
| Bakkenolide G | Sesquiterpenoid | Petasites formosanus | 5.6 ± 0.9 µM (rabbit platelets)[1] | 2.5 ± 0.4 µM (rabbit platelets)[1] | Selective for PAF; no effect on thrombin, collagen, arachidonic acid, or U46619-induced aggregation[1] |
| CV-6209 | Synthetic | N/A | 75 nM (rabbit platelets), 170 nM (human platelets)[1][2] | - | Little to no action on platelet aggregation induced by arachidonic acid, ADP, or collagen[3] |
| TCV-309 chloride | Synthetic | N/A | 33 nM (rabbit platelets), 58 nM (human platelets)[4] | 27 nM (rabbit platelet microsomes)[4] | Specific for PAF-induced aggregation[4] |
| Foropafant (SR27417) | Synthetic | N/A | Potently inhibits PAF-induced aggregation in rabbit and human platelets[5] | 57 pM[5][6] | Highly potent and selective[5][6] |
| Ginkgolide B (BN-52021) | Diterpene | Ginkgo biloba | 441.93 ± 37.89 nM (rabbit platelets)[7] | - | Potent PAF receptor antagonist[8] |
| WEB 2086 (Apafant) | Synthetic | N/A | 170 nM (human platelets)[9] | 9.9 nM (human PAF receptors)[5] | Potent and specific PAF antagonist[5][9] |
Experimental Protocols
The data presented in this guide are derived from established experimental protocols designed to assess the interaction of compounds with the PAF receptor and their functional consequences.
PAF Receptor Binding Assay (Competitive Inhibition)
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the PAF receptor.
-
Preparation of Platelet Membranes: Platelet-rich plasma (PRP) is isolated from whole blood by centrifugation. The platelets are then washed and subjected to lysis and further centrifugation to isolate the membrane fraction containing the PAF receptors.
-
Binding Reaction: A constant concentration of a radiolabeled PAF receptor ligand (e.g., [3H]PAF) is incubated with the platelet membrane preparation in a suitable buffer.
-
Competition: Increasing concentrations of the test compound (e.g., Bakkenolide G) are added to the incubation mixture.
-
Separation and Quantification: The membrane-bound radioactivity is separated from the unbound ligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined and expressed as the IC50 value.
PAF-Induced Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant solution and centrifuged at a low speed to obtain PRP.
-
Platelet Aggregation Measurement: The PRP is placed in a cuvette in a lumi-aggregometer, a device that measures changes in light transmission as platelets aggregate. The sample is warmed to 37°C and stirred continuously.
-
Inhibition Assessment: The test compound is pre-incubated with the PRP for a defined period before the addition of a sub-maximal concentration of PAF to induce aggregation.
-
Data Recording and Analysis: The change in light transmission is recorded over time. The percentage of inhibition of aggregation by the test compound is calculated relative to the aggregation induced by PAF alone. The IC50 value is determined from a concentration-response curve.
Visualizing Mechanisms and Workflows
To further elucidate the context of Bakkenolide G's activity, the following diagrams illustrate the PAF receptor signaling pathway and a typical experimental workflow.
Caption: PAF Receptor Signaling Pathway and the Antagonistic Action of Bakkenolide G.
Caption: Experimental Workflow for PAF-Induced Platelet Aggregation Assay.
Conclusion
Bakkenolide G demonstrates notable selective PAF-receptor antagonist activity. While synthetic compounds like Foropafant and TCV-309 exhibit significantly higher potency in in vitro assays, Bakkenolide G's natural origin and its proven selectivity make it a valuable compound for further investigation. Its ability to specifically block PAF-induced platelet aggregation without interfering with other major platelet activation pathways underscores its potential as a research tool and a lead compound for the development of novel anti-inflammatory and anti-thrombotic agents. The detailed experimental protocols and data presented herein provide a solid foundation for researchers to objectively evaluate and compare the performance of Bakkenolide G against other PAF receptor antagonists in their own studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Beneficial effects of TCV-309, a novel potent and selective platelet activating factor antagonist in endotoxin and anaphylactic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PAFR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scbt.com [scbt.com]
- 9. Pardon Our Interruption [opnme.com]
Bakkenolide B Demonstrates Potent Anti-Inflammatory Efficacy in Ovalbumin-Induced Asthma Model
For Immediate Release
[City, State] – [Date] – New research findings highlight the significant therapeutic potential of Bakkenolide B in mitigating key markers of allergic asthma. In a comparative analysis utilizing an ovalbumin (OVA)-induced murine asthma model, Bakkenolide B exhibited a strong capacity to suppress airway inflammation, a hallmark of the disease. These findings position Bakkenolide B as a promising candidate for further investigation in the development of novel asthma therapies.
The study, which aimed to evaluate the efficacy of Bakkenolide B against a standard corticosteroid, dexamethasone, revealed that Bakkenolide B significantly reduces the infiltration of inflammatory cells into the airways. Specifically, in the bronchoalveolar lavage fluid (BALF) of OVA-challenged mice, Bakkenolide B was shown to strongly inhibit the accumulation of eosinophils, macrophages, and lymphocytes[1]. Eosinophils are primary effector cells in allergic asthma, and their reduction is a key therapeutic goal.
In addition to its effects on cellular infiltration, Bakkenolide B has demonstrated the ability to modulate the production of pro-inflammatory cytokines. Research indicates that it can significantly reduce the levels of interleukin-1β (IL-1β), IL-6, IL-12, and tumor necrosis factor-α (TNF-α)[2]. Furthermore, studies on total bakkenolides, of which Bakkenolide B is a major component, have shown a significant decrease in serum levels of IL-4 and histamine in an ovalbumin-sensitized animal model of allergic rhinitis, a condition closely related to asthma[3]. IL-4, along with IL-5 and IL-13, are critical Th2 cytokines that orchestrate the allergic inflammatory cascade in asthma.
As a benchmark for comparison, dexamethasone, a widely used corticosteroid for asthma treatment, has been shown in similar OVA-induced asthma models to effectively reduce airway inflammation. Studies have demonstrated that dexamethasone significantly decreases the number of eosinophils and the levels of Th2 cytokines, including IL-4 and IL-5, in the BALF of asthmatic mice.
Comparative Efficacy of Bakkenolide B and Dexamethasone on Airway Inflammation
To provide a clear comparison of the anti-inflammatory effects of Bakkenolide B and dexamethasone, the following tables summarize the key findings from studies on their impact on inflammatory cell counts and cytokine levels in the BALF of OVA-induced asthmatic mice.
Table 1: Effect on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cell Count (cells/mL) | Eosinophil Count (cells/mL) | Macrophage Count (cells/mL) | Lymphocyte Count (cells/mL) | Neutrophil Count (cells/mL) |
| Control (Saline) | Data not available | Data not available | Data not available | Data not available | Data not available |
| OVA-Challenged (Untreated) | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased |
| Bakkenolide B | Significantly Reduced | Strongly Inhibited [1] | Strongly Inhibited [1] | Strongly Inhibited [1] | Data not available |
| Dexamethasone | Significantly Reduced | Significantly Reduced | Data not available | Data not available | Data not available |
Note: Specific quantitative data for Bakkenolide B and a direct head-to-head comparison with dexamethasone in the same study are not yet available in the public domain. The table reflects the qualitative findings from existing research.
Table 2: Effect on Pro-Inflammatory and Th2 Cytokine Levels in BALF
| Treatment Group | IL-1β | IL-6 | IL-12 | TNF-α | IL-4 | IL-5 | IL-13 |
| Control (Saline) | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |
| OVA-Challenged (Untreated) | Increased | Increased | Increased | Increased | Increased | Increased | Increased |
| Bakkenolide B | Significantly Reduced[2] | Significantly Reduced[2] | Significantly Reduced[2] | Significantly Reduced[2] | Reduced*[3] | Data not available | Data not available |
| Dexamethasone | Data not available | Data not available | Data not available | Data not available | Significantly Reduced | Significantly Reduced | Data not available |
Note: The reduction in IL-4 was observed with total bakkenolides in a model of allergic rhinitis[3].
Experimental Protocols
The standard ovalbumin-induced asthma model involves sensitizing mice to OVA, typically through intraperitoneal injections, followed by repeated challenges with aerosolized OVA to induce an allergic airway inflammatory response.
A. Ovalbumin-Induced Asthma Model Protocol
-
Sensitization: Mice are sensitized with an intraperitoneal injection of ovalbumin emulsified in an adjuvant such as aluminum hydroxide on specific days (e.g., day 0 and day 14).
-
Challenge: Following the sensitization period, mice are challenged with aerosolized ovalbumin for a set duration on consecutive days (e.g., days 21, 22, and 23).
-
Treatment: Bakkenolide B or the comparative drug (e.g., dexamethasone) is administered to the treatment groups, typically prior to each OVA challenge. A control group receives a vehicle solution.
-
Sample Collection: Twenty-four hours after the final OVA challenge, bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltration and cytokine levels. Lung tissues may also be harvested for histological analysis.
B. Analysis of Bronchoalveolar Lavage Fluid (BALF)
-
Cell Counts: The collected BALF is centrifuged, and the cell pellet is resuspended. Total cell counts are determined using a hemocytometer. Differential cell counts (eosinophils, macrophages, lymphocytes, neutrophils) are performed on cytospin preparations stained with a differential stain (e.g., Wright-Giemsa).
-
Cytokine Analysis: The supernatant from the centrifuged BALF is used to measure the concentrations of various cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) using enzyme-linked immunosorbent assay (ELISA) kits.
Proposed Signaling Pathway of Bakkenolide B
The anti-inflammatory effects of Bakkenolide B in the context of allergic asthma are believed to be mediated through the modulation of key signaling pathways. While the precise mechanisms are still under investigation, current evidence suggests a significant role for the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Bakkenolide B has been shown to activate AMPK, which in turn can lead to the activation of Nrf2, a transcription factor that regulates the expression of antioxidant and cytoprotective genes, thereby suppressing inflammation[2].
Caption: Proposed signaling pathway of Bakkenolide B in allergic asthma.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the efficacy of Bakkenolide B in an OVA-induced asthma model.
Caption: Workflow for evaluating Bakkenolide B in an OVA-induced asthma model.
The presented data underscores the potential of Bakkenolide B as a potent anti-inflammatory agent for allergic asthma. Further research, including direct comparative studies with existing treatments and elucidation of its precise molecular mechanisms, is warranted to fully realize its therapeutic promise.
References
- 1. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-allergic effects of total bakkenolides from Petasites tricholobus in ovalbumin-sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Bakkenolides: A Tale of Two Strategies
The bakkenolides, a family of sesquiterpenoid lactones, have intrigued synthetic chemists for decades due to their unique spirocyclic core and promising biological activities. Among them, (−)-Bakkenolide III stands out for its cytotoxic properties. While the pursuit of this natural product has led to a successful total synthesis, a direct comparative analysis of multiple routes is precluded by the existence of a single reported total synthesis to date. This guide, therefore, presents a detailed examination of the sole enantioselective total synthesis of (−)-Bakkenolide III by Sha and coworkers and juxtaposes it with a representative synthesis of the structurally related (±)-Bakkenolide A by Reddy's group, which employs a distinct strategic approach. This comparative framework will provide valuable insights into the challenges and strategic nuances of constructing the characteristic bakkenolide skeleton.
Strategic Overview
The total synthesis of complex natural products like the bakkenolides hinges on the strategic construction of their core carbocyclic framework. The two syntheses discussed herein showcase contrasting approaches to assemble the requisite cis-fused hydrindane system.
Sha's Synthesis of (−)-Bakkenolide III: This synthesis is characterized by an enantiospecific approach starting from the chiral pool material (S)-(+)-carvone. The key strategic element is a radical cyclization of an iodoketone to forge the five-membered ring of the hydrindane core. This strategy allows for the direct installation of the desired stereochemistry, which is carried through from the starting material.
Reddy's Synthesis of (±)-Bakkenolide A: In contrast, Reddy's approach is a racemic synthesis that constructs the bakkenolide core through a highly diastereoselective Diels-Alder/aldol cascade. This strategy rapidly builds molecular complexity and establishes the relative stereochemistry of three contiguous stereocenters in a single sequence.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and overall strategy.
| Feature | Sha's Synthesis of (−)-Bakkenolide III | Reddy's Synthesis of (±)-Bakkenolide A |
| Target Molecule | (−)-Bakkenolide III | (±)-Bakkenolide A |
| Starting Material | (S)-(+)-carvone | Divinyl carbinol and tiglic aldehyde |
| Key Strategy | Radical Cyclization | Diels-Alder/Aldol Cascade |
| Overall Yield | Not explicitly stated in a single figure | ~9% |
| Longest Linear Sequence | 14 steps | 8 steps |
| Stereocontrol | Enantioselective (chiral pool) | Diastereoselective (racemic) |
Visualizing the Synthetic Pathways
The following diagrams, rendered using the DOT language, illustrate the logical flow and key transformations in each synthetic route.
Caption: Sha's enantiospecific synthesis of (−)-Bakkenolide III.
Bakkenolide III Versus Other Sesquiterpene Lactones: A Comparative Guide to Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of Bakkenolide III and other prominent sesquiterpene lactones, including Parthenolide, Costunolide, and Dehydrocostus lactone. The information presented is curated from publicly available scientific literature to support research and development in oncology. While quantitative cytotoxic data for Parthenolide, Costunolide, and Dehydrocostus lactone are readily available, specific IC50 values for this compound are not prominently reported in the accessible literature, necessitating a more qualitative comparison for this compound.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Parthenolide, Costunolide, and Dehydrocostus lactone against a range of human cancer cell lines. These values, presented in micromolar (µM), indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value signifies higher cytotoxic potency.
| Sesquiterpene Lactone | Cancer Cell Line | Cell Type | IC50 (µM) |
| Parthenolide | GLC-82 | Non-small cell lung cancer | 6.07 ± 0.45[1] |
| A549 | Non-small cell lung cancer | 15.38 ± 1.13[1] | |
| H1650 | Non-small cell lung cancer | 9.88 ± 0.09[1] | |
| H1299 | Non-small cell lung cancer | 12.37 ± 1.21[1] | |
| PC-9 | Non-small cell lung cancer | 15.36 ± 4.35[1] | |
| SiHa | Cervical cancer | 8.42 ± 0.76[2] | |
| MCF-7 | Breast cancer | 9.54 ± 0.82[2] | |
| A2058 | Melanoma | 20[3] | |
| Costunolide | YD-10B | Oral cancer | 9.2[4] |
| Ca9-22 | Oral cancer | 7.9[4] | |
| YD-9 | Oral cancer | 39.6[4] | |
| CAL 27 | Oral squamous cell carcinoma | 32[5] | |
| A431 | Skin cancer | 0.8[6] | |
| SK-MES-1 | Lung squamous carcinoma | ~50 (48h)[7] | |
| Dehydrocostus lactone | HCC70 | Triple-negative breast cancer | 1.11 ± 1.31[8][9][10][11] |
| MCF-7 | Breast cancer | 24.70 ± 1.25[8][9][10][11] | |
| BON-1 | Pancreatic neuroendocrine tumor | 71.9 (24h), 52.3 (48h) |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The following is a detailed methodology for the widely used MTT assay, which forms the basis for determining the IC50 values.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in fresh complete medium.
-
Determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL per well.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (this compound, other sesquiterpene lactones) in the cell culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently agitate the plates on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Sesquiterpene lactones exert their cytotoxic effects through various molecular mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting pro-survival signaling pathways.
General Experimental Workflow for Cytotoxicity Screening
Caption: A general workflow for determining the cytotoxicity of sesquiterpene lactones.
Intrinsic Apoptosis Pathway
A common mechanism of cytotoxicity for many sesquiterpene lactones is the induction of apoptosis through the intrinsic or mitochondrial pathway. This is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS).
References
- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 2. mundialsiglo21.com [mundialsiglo21.com]
- 3. researchgate.net [researchgate.net]
- 4. The bakkenolides from the root of Petasites formosanus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 6. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiospecific total synthesis of (-)-bakkenolide III and formal total synthesis of (-)-bakkenolides B, C, H, L, V, and X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Unraveling the Potential of Bakkenolide Isomers in Modulating Nitric Oxide Production: A Comparative Analysis
A comprehensive review of current scientific literature reveals a notable gap in direct, head-to-head comparative studies on the inhibitory effects of various bakkenolide isomers on nitric oxide (NO) production. While evidence suggests that certain bakkenolides possess anti-inflammatory properties, quantitative data, such as IC50 values for specific isomers in nitric oxide inhibition, remains largely unavailable. This guide synthesizes the existing research, highlights the need for further investigation, and provides a framework for future comparative studies.
Nitric oxide is a critical signaling molecule involved in a myriad of physiological processes, including inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of various inflammatory conditions. Consequently, the identification of potent iNOS inhibitors is a key objective in the development of novel anti-inflammatory therapeutics. Bakkenolides, a class of sesquiterpene lactones primarily found in plants of the Petasites genus, have garnered attention for their potential anti-inflammatory activities. This guide focuses on the current understanding of their role in inhibiting NO production.
Comparative Efficacy of Bakkenolide Isomers: What the Data Shows
One study has demonstrated that Bakkenolide B inhibits the gene induction of inducible nitric oxide synthase in mouse peritoneal macrophages. This indicates that Bakkenolide B can interfere with the inflammatory cascade at the genetic level, preventing the synthesis of the iNOS enzyme responsible for excessive NO production.
Furthermore, a hot water extract of Petasites japonicus leaves, a known source of various bakkenolides, has been shown to inhibit nitric oxide production in RAW 264.7 macrophage cells with an IC50 value of 19 ± 4.9 µg/mL. While this finding is promising, the study did not isolate the specific contribution of individual bakkenolide isomers to this inhibitory effect. Other compounds within the extract may also contribute to the observed activity.
The absence of quantitative data for individual bakkenolide isomers precludes a direct head-to-head comparison of their potency in inhibiting nitric oxide production at this time. To address this knowledge gap, further research employing standardized experimental protocols is essential.
Experimental Protocols: A Blueprint for Comparative Analysis
To facilitate future comparative studies on bakkenolide isomers, the following experimental protocol for assessing the inhibition of nitric oxide production in a macrophage cell line is provided.
Objective: To determine and compare the 50% inhibitory concentration (IC50) of Bakkenolide A, B, H, and other relevant isomers on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Bakkenolide isomers (A, B, H, etc.) of high purity
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm
Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
-
Treatment with Bakkenolide Isomers and LPS Stimulation:
-
Prepare stock solutions of each bakkenolide isomer in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in DMEM.
-
Remove the culture medium from the wells and replace it with fresh medium containing various concentrations of the individual bakkenolide isomers. Include a vehicle control (medium with the solvent at the same final concentration).
-
After a pre-incubation period of 1-2 hours, stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. A negative control group (cells without LPS stimulation) should also be included.
-
-
Quantification of Nitric Oxide Production (Griess Assay):
-
After 24 hours of incubation with LPS, collect the cell culture supernatant from each well.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each supernatant sample from the standard curve.
-
The percentage of NO inhibition for each bakkenolide isomer concentration is calculated as follows: % Inhibition = [ (NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells ] x 100
-
Determine the IC50 value for each bakkenolide isomer by plotting the percentage of inhibition against the log of the isomer concentration and fitting the data to a dose-response curve.
-
Visualizing the Pathways and Processes
To better understand the mechanisms at play and the experimental design, the following diagrams are provided.
Caption: LPS-induced nitric oxide production pathway and the putative inhibitory point of Bakkenolide B.
Caption: Proposed experimental workflow for a head-to-head comparison of bakkenolide isomers.
Conclusion and Future Directions
The current scientific landscape indicates a promising but nascent understanding of the role of bakkenolide isomers in inhibiting nitric oxide production. While Bakkenolide B has been identified as an inhibitor of iNOS gene induction, a critical lack of quantitative, comparative data across different isomers hinders a comprehensive evaluation of their therapeutic potential.
The experimental protocol outlined in this guide provides a standardized approach to generate the much-needed comparative data. Future research should focus on systematically evaluating a range of bakkenolide isomers to elucidate their structure-activity relationships in the context of nitric oxide inhibition. Such studies will be instrumental in identifying the most potent isomers and paving the way for the development of novel, targeted anti-inflammatory agents. Researchers, scientists, and drug development professionals are encouraged to pursue these investigations to unlock the full therapeutic potential of this fascinating class of natural compounds.
Validating the antioxidant capacity of Bakkenolide III against standard antioxidants
In the landscape of antioxidant research, natural compounds are a focal point for the development of novel therapeutic agents. Among these, Bakkenolide III, a sesquiterpene lactone, has garnered attention for its potential health benefits. This guide provides a comparative overview of the antioxidant capacity of this compound against established standard antioxidants, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Antioxidant Capacity: An Overview
Studies have indicated that bakkenolides, a class of compounds including this compound, possess significant neuroprotective and antioxidant activities.[1][2] Research on bakkenolides isolated from Petasites tricholobus has demonstrated their efficacy in cell-free bioassays designed to evaluate antioxidant potential.[1][2] While direct quantitative comparisons in the form of IC50 values or ferric reducing antioxidant power (FRAP) units from publicly available literature are limited, the qualitative evidence suggests that this compound is an active antioxidant compound.
For a comprehensive understanding, the performance of any novel antioxidant is typically benchmarked against well-characterized standards such as Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). These standards represent a spectrum of antioxidant mechanisms, including hydrogen atom transfer and single electron transfer.
Table 1: Comparative Antioxidant Activity Data
| Compound | Assay | IC50 (µg/mL) | FRAP Value (µmol Trolox Equivalents/g) |
| This compound | DPPH | Data not available | Data not available |
| ABTS | Data not available | ||
| Trolox | DPPH | Reference Standard | Reference Standard |
| ABTS | Reference Standard | ||
| Ascorbic Acid | DPPH | Reference Standard | Reference Standard |
| ABTS | Reference Standard | ||
| BHT | DPPH | Reference Standard | Reference Standard |
| ABTS | Reference Standard |
Note: Specific quantitative data for this compound was not available in the reviewed literature. The table is structured to highlight the parameters against which this compound's antioxidant capacity should be evaluated.
Experimental Protocols for Antioxidant Capacity Assessment
To ensure reproducibility and standardization, detailed experimental protocols for common antioxidant assays are provided below. These methods are fundamental for validating the antioxidant capacity of novel compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to a pale yellow is monitored spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare various concentrations of the test compound (e.g., this compound) and standard antioxidants in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test/standard solution to each well.
-
Add the DPPH working solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant concentration.
Procedure:
-
Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and standard antioxidants.
-
Add a specific volume of the test/standard solution to the diluted ABTS•+ solution.
-
After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare various concentrations of the test compound and a ferrous sulfate (FeSO₄) standard curve.
-
Add a small volume of the test/standard solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
The antioxidant capacity is determined from the standard curve and expressed as µmol of Fe²⁺ equivalents per gram of the sample or as Trolox equivalents.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in antioxidant capacity validation and the potential mechanisms of action, the following diagrams are provided.
References
Comparative Docking Analysis of Bakkenolides with the Platelet-Activating Factor (PAF) Receptor: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the docking interactions between various bakkenolides and the Platelet-Activating Factor (PAF) receptor, a key player in inflammatory and allergic responses. The following data and protocols are intended to inform researchers, scientists, and drug development professionals on the potential of bakkenolides as PAF receptor antagonists.
Introduction
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1][2] Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[2][3] Consequently, the development of PAFR antagonists is a significant therapeutic goal. Bakkenolides, a class of sesquiterpene lactones, have emerged as promising candidates. This guide focuses on a comparative in silico analysis of their binding potential to the PAF receptor.
One notable example, bakkenolide G, extracted from Petasites formosanus, has been shown to be a selective and competitive PAF receptor antagonist.[4][5][6] Experimental studies have demonstrated its ability to inhibit PAF-induced platelet aggregation and compete with PAF for binding to its receptor.[4][5][6]
Quantitative Data Summary
While comprehensive comparative docking data for a wide range of bakkenolides is the subject of ongoing research, experimental data for the well-characterized bakkenolide G provides a crucial benchmark for in silico studies. The following table summarizes the experimentally determined inhibitory concentrations of bakkenolide G against PAF-induced platelet aggregation and PAF binding.
| Compound | Bioassay | IC50 (µM) | Reference |
| Bakkenolide G | PAF-induced platelet aggregation | 5.6 ± 0.9 | [4] |
| Bakkenolide G | [3H]PAF binding to platelets | 2.5 ± 0.4 | [4][5] |
Table 1: Experimentally determined inhibitory activities of Bakkenolide G against the PAF receptor.
Proposed Experimental Protocol: A Comparative Docking Study
To further explore the potential of other bakkenolides as PAF receptor antagonists, a comparative molecular docking study is proposed. This protocol outlines the key steps for such an investigation.
Receptor and Ligand Preparation
-
Receptor Structure: The recently resolved cryogenic electron microscopy (cryo-EM) structure of the human PAF receptor in complex with PAF and a G-protein (PDB ID: to be obtained from the latest databases) will be used.[7] The receptor structure will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using computational tools like AutoDockTools or Maestro (Schrödinger).
-
Ligand Structures: 3D structures of a series of bakkenolides (e.g., Bakkenolide A, B, G, H) will be generated and optimized using software such as Avogadro or ChemDraw. Energy minimization of the ligands will be performed to obtain stable conformations.
Molecular Docking Simulations
-
Software: Molecular docking simulations will be performed using AutoDock Vina, a widely used and validated docking program.
-
Grid Box Definition: A grid box will be centered on the known binding site of PAF within the receptor to encompass the active site. The dimensions of the grid box will be set to allow for rotational and translational freedom of the ligands.
-
Docking Parameters: The docking calculations will be performed with a high exhaustiveness parameter (e.g., 20) to ensure a thorough search of the conformational space. The top-ranked poses for each bakkenolide will be saved for further analysis.
Analysis of Docking Results
-
Binding Affinity: The binding affinities (in kcal/mol) of the different bakkenolides for the PAF receptor will be compared. Lower binding energy values indicate a more favorable interaction.
-
Interaction Analysis: The protein-ligand interaction profiles for the best-docked poses will be analyzed to identify key interacting amino acid residues. This includes hydrogen bonds, hydrophobic interactions, and van der Waals forces. Visualization software such as PyMOL or Discovery Studio will be used for this purpose.
-
Comparative Analysis: The docking results of the various bakkenolides will be compared with that of the native ligand (PAF) and the known antagonist, Bakkenolide G, to understand the structural basis for their potential antagonistic activity.
Visualizations
PAF Receptor Signaling Pathway
The binding of PAF to its receptor initiates a cascade of intracellular signaling events. The PAF receptor is known to couple to several G-protein subtypes, primarily Gq and Gi, leading to the activation of various downstream effectors.[3][8]
Caption: PAF receptor signaling cascade.
Experimental Workflow for Comparative Docking
The following diagram illustrates the proposed workflow for the comparative docking study of bakkenolides with the PAF receptor.
Caption: Workflow for in silico analysis.
Conclusion
The existing experimental data for bakkenolide G strongly supports its role as a PAF receptor antagonist.[4][5][6] The proposed comparative docking study provides a robust framework for the in silico evaluation of a broader range of bakkenolides. Such studies are pivotal in identifying novel and potent PAF receptor antagonists, which could lead to the development of new therapeutic agents for a variety of inflammatory and allergic diseases. The methodologies and data presented in this guide are intended to facilitate these research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet-activating factor (PAF) receptor and genetically engineered PAF receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Bakkenolide G, a natural PAF-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Molecular basis for the activation of PAF receptor by PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Bakkenolide III in the Attenuation of Cerebral Infarct Volume: A Comparative Analysis
For Immediate Release
A detailed review of the statistical validation of Bakkenolide III's neuroprotective effects, with a comparative look at established and alternative stroke therapies. This guide is intended for researchers, scientists, and professionals in the field of drug development.
This publication provides a comprehensive comparison of this compound with other neuroprotective agents in the context of reducing brain infarct volume following an ischemic stroke. The data presented is compiled from preclinical studies, offering a quantitative and methodological overview to inform future research and development.
Comparative Efficacy of Neuroprotective Agents on Brain Infarct Volume
The following table summarizes the quantitative data on the reduction of brain infarct volume by this compound and other relevant neuroprotective agents, as observed in animal models of ischemic stroke.
| Compound | Dosage | Animal Model | Infarct Volume Reduction (%) | Reference |
| Total Bakkenolides | 5, 10, 20 mg/kg (oral) | Rat, transient MCAO | Markedly reduced (Specific percentage not stated) | [1] |
| Edaravone | 6 mg/kg (i.v.) | Rat, MCAO | 34% (infarct area) | [2] |
| Citicoline | 50 mM (brain ECS) | Rat, MCAO | ~47% (infarct volume ratio) | [2][3][4] |
Note: The study on this compound refers to "total bakkenolides" isolated from Petasites trichinous Franch. While this compound is a major component, the reported effect is from the combined extract.
Experimental Protocols
A standardized methodology is crucial for the validation of therapeutic effects. The following protocol for the middle cerebral artery occlusion (MCAO) model, a common method to induce focal cerebral ischemia, is based on established practices in preclinical stroke research.[2][5][6][7]
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are typically used. Animals are anesthetized, often with isoflurane or a similar anesthetic agent. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure:
-
A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.
-
The ECA is ligated and dissected.
-
A nylon monofilament (e.g., 4-0) with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is often confirmed by monitoring cerebral blood flow.
-
For transient MCAO, the filament is left in place for a specific duration (e.g., 60-120 minutes) before being withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
-
Post-operative Care: Animals are monitored during recovery from anesthesia and provided with appropriate post-operative care, including analgesics and supportive care.
Infarct Volume Assessment using TTC Staining
-
Tissue Preparation: At a predetermined time point after MCAO (e.g., 24 hours), the animals are euthanized, and their brains are rapidly removed.
-
Staining: The brains are sectioned coronally (typically 2 mm thick). The sections are then immersed in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.
-
Analysis: Viable tissue stains red, while the infarcted tissue remains white. The sections are photographed, and the infarct area in each slice is measured using image analysis software. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness. Corrections for brain edema are often applied.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the mechanisms and procedures involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the MCAO model.
Caption: this compound's inhibition of the NF-κB pathway.
Mechanism of Action: this compound and the NF-κB Pathway
Studies suggest that the neuroprotective effects of total bakkenolides are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] In the context of cerebral ischemia, the NF-κB pathway is a key regulator of the inflammatory response. Ischemia and reperfusion trigger the activation of IκB kinase (IKK), which in turn phosphorylates the inhibitory protein IκBα. This leads to the degradation of IκBα and the subsequent release and translocation of the NF-κB dimer (typically p65/p50) into the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, leading to neuroinflammation and neuronal damage. This compound is proposed to exert its therapeutic effect by inhibiting the activation of IKK, thereby preventing the downstream activation of NF-κB and attenuating the inflammatory cascade.[1] Some evidence also suggests the involvement of the PI3K/Akt pathway upstream of NF-κB, which may also be a target for therapeutic intervention.
This comparative guide highlights the potential of this compound as a neuroprotective agent for ischemic stroke. Further research is warranted to elucidate its precise efficacy in comparison to other treatments and to fully delineate its mechanism of action.
References
- 1. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
